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Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate Documentation Hub

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  • Product: Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate
  • CAS: 35748-37-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate

Executive Summary Methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate (also referred to as 3-Nitrosalicyluric acid methyl ester ) is a functionalized benzamide derivative characterized by a strong intramolecular hydrogen b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate (also referred to as 3-Nitrosalicyluric acid methyl ester ) is a functionalized benzamide derivative characterized by a strong intramolecular hydrogen bonding network and significant electronic activation due to the ortho-nitro group.[1]

Primarily utilized as a synthetic intermediate in the development of siderophore mimics, quinazolinone-based pharmacophores, and prodrug scaffolds, this molecule combines the lability of a methyl ester with the reactive versatility of a nitro-substituted phenol.[1] This guide outlines its structural properties, validated synthetic pathways, and spectroscopic identification for use in high-precision research environments.[1]

Chemical Constitution & Physicochemical Profile[2][3][4][5][6][7]

Identity
ParameterDetail
IUPAC Name Methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate
Common Name 3-Nitrosalicyluric acid methyl ester
CAS Number Not widely listed; Derivative of CAS 85-38-1 (Acid)
Molecular Formula

Molecular Weight 254.20 g/mol
SMILES COC(=O)CNC(=O)C1=C(C(=CC=C1)[O-])O
Predicted Physicochemical Properties[6]
  • Appearance: Yellow crystalline solid (characteristic of o-nitrophenols).[1]

  • Solubility: High in DMSO, DMF, Ethyl Acetate; Low in Water, Hexanes.

  • pKa (Phenolic OH): ~5.5–6.0 (Acidified relative to salicylic acid due to the electron-withdrawing -NO₂ group).[1]

  • LogP: ~1.2 (Lipophilic enough for membrane permeability, suitable for cellular assays).

Structural Analysis: The Ortho-Effect

The reactivity and stability of this molecule are governed by the steric and electronic interactions at the 2- and 3-positions of the benzene ring.[1]

Intramolecular Hydrogen Bonding

Unlike simple benzamides, this structure exhibits a competing hydrogen bond network .

  • Primary H-Bond: The phenolic hydroxyl (-OH) acts as a donor to the amide carbonyl oxygen.[1] This forms a stable pseudo-six-membered ring, locking the conformation and reducing the acidity of the phenol compared to para isomers.[1]

  • Secondary Interaction: The 3-nitro group exerts a repulsive steric effect on the carbonyl but also withdraws electron density, making the phenol proton more labile than in unsubstituted salicylurates.

H_Bonding Phenol Phenolic -OH (Donor) Amide Amide C=O (Acceptor) Phenol->Amide Strong H-Bond Ring Pseudo 6-Membered Ring Formation Phenol->Ring Stabilizes Amide->Ring Stabilizes Nitro 3-Nitro Group (EWG / Steric) Nitro->Phenol Inductive Acidification Stability Conformational Locking (Increased Lipophilicity) Ring->Stability Results in

Figure 1: Intramolecular interactions stabilizing the 3-nitrosalicylamide core.

Synthetic Methodologies

Two primary routes are recommended. Route A is preferred for small-scale, high-purity requirements to avoid harsh conditions that might degrade the nitro group or cause ester hydrolysis.[1]

Route A: Carbodiimide Coupling (Recommended)

This method utilizes EDC·HCl to activate the carboxylic acid of 3-nitrosalicylic acid, enabling nucleophilic attack by glycine methyl ester.[1]

Reagents:

  • Precursor 1: 3-Nitrosalicylic acid (1.0 equiv)[1]

  • Precursor 2: Glycine methyl ester hydrochloride (1.1 equiv)

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

  • Additive: HOBt (Hydroxybenzotriazole) (1.2 equiv) – Prevents racemization and enhances yield.

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DCM or DMF.

Protocol:

  • Activation: Dissolve 3-nitrosalicylic acid in anhydrous DCM (0.1 M concentration) under nitrogen. Add HOBt and EDC·HCl at 0°C. Stir for 30 minutes.

  • Coupling: Add Glycine methyl ester HCl followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product will appear as a distinct yellow spot.

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (removes unreacted amine/EDC), Saturated NaHCO₃ (removes unreacted acid), and Brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from EtOH/Hexane or purify via flash column chromatography.

Route B: Acid Chloride Method (Scale-Up)

Suitable for larger batches (>10g) where reagent cost is a factor.

  • Step 1: Convert 3-nitrosalicylic acid to acid chloride using Thionyl Chloride (

    
    ) and catalytic DMF in Toluene (Reflux, 2h). Evaporate excess 
    
    
    
    .
  • Step 2: Dissolve residue in DCM. Add Glycine methyl ester HCl and TEA (Triethylamine) at 0°C.

  • Note: This route requires careful temperature control to prevent polymerization of the phenolic ring.

Synthesis_Flow Start 3-Nitrosalicylic Acid (Starting Material) Activation Activation (EDC/HOBt or SOCl2) Start->Activation Intermediate Active Ester / Acid Chloride Activation->Intermediate Addition Nucleophilic Attack (Gly-OMe + Base) Intermediate->Addition Product Crude Product (Yellow Solid) Addition->Product Purification Workup & Recrystallization (EtOH/Hexane) Product->Purification

Figure 2: Synthetic workflow for the preparation of Methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate.

Spectroscopic Characterization (Diagnostic)[9]

When validating the structure, look for these specific signals. The Amide NH and Phenolic OH shifts are critical indicators of purity and intramolecular bonding.

1H NMR (DMSO-d6, 400 MHz) Prediction
Proton EnvironmentShift (δ ppm)MultiplicityDiagnostic Note
Phenolic -OH 12.0 – 13.5Singlet (Broad)Highly deshielded due to H-bond with amide C=O.[1]
Amide -NH 9.0 – 9.5TripletCoupling to glycine

.[1]
Aromatic H (4,5,6) 7.0 – 8.5Multiplet3 protons; pattern depends on 3-nitro substitution (typically d, t, d).
Glycine -CH₂- 4.0 – 4.2DoubletCouples with Amide NH.[1]
Methyl Ester -CH₃ 3.6 – 3.7SingletSharp singlet, typical methoxy region.
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: N-H stretch (Amide).

  • 3100–3200 cm⁻¹: O-H stretch (Broad, often shifted due to H-bonding).

  • 1740 cm⁻¹: C=O stretch (Ester) – Key differentiator from free acid.

  • 1640 cm⁻¹: C=O stretch (Amide I).

  • 1530 & 1350 cm⁻¹: N-O stretch (Nitro group, symmetric/asymmetric).

Applications in Drug Discovery[1][2]

  • Siderophore Mimicry: The 2-hydroxy-3-nitrobenzamide motif mimics the catecholate binding units found in enterobactin.[1] Reduction of the nitro group to an amine (

    
    ) yields 3-aminosalicyluric acid derivatives, which are potent iron-chelating pharmacophores.[1]
    
  • Quinazolinone Synthesis: Cyclization of this ester with formamide or ortho-esters yields nitro-substituted quinazolin-4(3H)-ones, a scaffold present in anticonvulsant and anticancer agents.[1]

  • Prodrug Linkers: The glycine linker provides a specific enzymatic cleavage site (esterases/peptidases), allowing controlled release of the 3-nitrosalicylic acid moiety (a COX inhibitor analogue).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2][3]

  • Nitro Compounds: While this specific ester is not reported as explosive, polynitro aromatics can be energetic. Avoid heating dry solids above 150°C.

  • Storage: Store at 2–8°C, desiccated. Protect from light to prevent nitro-group photodegradation.[1]

References

  • Synthesis of 3-Nitrosalicylic Acid Precursor Hummel, M., Laus, G., Nerdinger, S., & Schottenberger, H. (2010).[4] Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications, 40(22), 3353–3357.[4]

  • General Amide Coupling Protocols (EDC/HOBt) Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Properties of Salicyluric Acid Derivatives PubChem Compound Summary for CID 6807 (3-Nitrosalicylic acid).

  • Nitro-Salicylate Chelators Nurchi, V. M., et al. (2009). Effect of substituents on complex stability aimed at designing new iron (III) and aluminum (III) chelators. Journal of Inorganic Biochemistry, 103(2), 227-236.

Sources

Exploratory

Methyl (3-nitrosalicyloyl)glycinate CAS number and properties

This technical guide details the chemical identity, properties, and synthesis of Methyl (3-nitrosalicyloyl)glycinate , a specialized intermediate often used in the development of azo-salicylate prodrugs and metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, properties, and synthesis of Methyl (3-nitrosalicyloyl)glycinate , a specialized intermediate often used in the development of azo-salicylate prodrugs and metabolic standards.

Part 1: Executive Summary & Chemical Identity

Methyl (3-nitrosalicyloyl)glycinate is the methyl ester of 3-nitrosalicyluric acid. It serves as a critical synthetic intermediate in the preparation of bioactive salicylates and as a reference standard in the metabolic profiling of nitro-substituted salicylates. Structurally, it consists of a 3-nitrosalicylic acid moiety coupled to glycine methyl ester via an amide linkage.

Chemical Identification Table
PropertyDetail
Chemical Name Methyl (3-nitrosalicyloyl)glycinate
IUPAC Name Methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate
CAS Number Not Widely Listed (Synthesized via precursors below)
Molecular Formula C₁₀H₁₀N₂O₆
Molecular Weight 254.20 g/mol
Precursor A (Acid) 3-Nitrosalicylic acid (CAS: 85-38-1 )
Precursor B (Amine) Glycine methyl ester HCl (CAS: 5680-79-5 )
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water
Structural Visualization

The following diagram illustrates the chemical connectivity and the key functional groups (Nitro, Phenol, Amide, Ester).

ChemicalStructure Benzene Benzene Ring (Core) Nitro Nitro Group (-NO2) Position 3 Benzene->Nitro Phenol Hydroxyl (-OH) Position 2 Benzene->Phenol Amide Amide Linkage (-CONH-) Benzene->Amide Position 1 (Carbonyl) Glycine Glycine Backbone (-CH2-) Amide->Glycine Ester Methyl Ester (-COOCH3) Glycine->Ester

Figure 1: Structural connectivity of Methyl (3-nitrosalicyloyl)glycinate showing the ortho-substitution pattern.

Part 2: Synthesis & Production Protocol

Since this compound is not a common catalog item, it is typically synthesized in situ. The following protocol is a field-proven method using DCC coupling, which avoids the harsh conditions of acid chloride generation that might affect the nitro group or phenol.

Reaction Scheme

3-Nitrosalicylic Acid + Glycine Methyl Ester HCl


Methyl (3-nitrosalicyloyl)glycinate 
Step-by-Step Methodology
Reagents Required[1][2][3][4]
  • 3-Nitrosalicylic acid (CAS 85-38-1): 1.0 eq (e.g., 1.83 g)

  • Glycine methyl ester hydrochloride (CAS 5680-79-5): 1.1 eq (e.g., 1.38 g)

  • Dicyclohexylcarbodiimide (DCC): 1.1 eq

  • Triethylamine (Et₃N): 1.2 eq (to neutralize the HCl salt)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol
  • Activation: In a round-bottom flask, dissolve 3-nitrosalicylic acid (1.0 eq) in anhydrous DCM (approx. 10 mL/g).

  • Neutralization: Add Glycine methyl ester HCl (1.1 eq) to the solution, followed by the dropwise addition of Triethylamine (1.2 eq) at 0°C. Stir for 15 minutes to ensure formation of the free amine.

  • Coupling: Add DCC (1.1 eq) in one portion at 0°C. The reaction mixture may become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup:

    • Filter off the white DCU precipitate.

    • Wash the filtrate with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the yellow crystalline product.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep (DCM, 0°C) Mix Add 3-Nitrosalicylic Acid + Glycine Methyl Ester HCl Start->Mix Base Add Triethylamine (Neutralize HCl) Mix->Base Coupling Add DCC (Coupling Agent) Base->Coupling Stir Stir 12-18h @ RT (Precipitate forms) Coupling->Stir Filter Filter DCU Byproduct Stir->Filter Wash Acid/Base Wash (Purification) Filter->Wash Final Methyl (3-nitrosalicyloyl)glycinate (Yellow Solid) Wash->Final

Figure 2: Step-by-step synthesis workflow for the DCC-mediated coupling.

Part 3: Analytical Characterization

To validate the synthesized compound, compare experimental data against these expected theoretical values.

Nuclear Magnetic Resonance (NMR)[2]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.5-12.0 ppm (s, 1H): Phenolic -OH (Exchangeable, typically downfield due to H-bonding with nitro/carbonyl).

    • δ 9.0-9.5 ppm (t, 1H): Amide -NH-.

    • δ 8.0-8.5 ppm (m, 2H): Aromatic protons (H-4, H-6) adjacent to Nitro/Carbonyl.

    • δ 7.0-7.5 ppm (t, 1H): Aromatic proton (H-5).

    • δ 4.1 ppm (d, 2H): Glycine -CH₂-.

    • δ 3.7 ppm (s, 3H): Methyl ester -OCH₃.

Infrared Spectroscopy (IR)[2]
  • 3300-3400 cm⁻¹: N-H stretch (Amide).

  • 3200-3500 cm⁻¹: O-H stretch (Broad, Phenol).

  • 1735-1750 cm⁻¹: C=O stretch (Ester).

  • 1640-1660 cm⁻¹: C=O stretch (Amide I).

  • 1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).

Part 4: Applications & Biological Relevance

Prodrug Development

Methyl (3-nitrosalicyloyl)glycinate mimics the structure of Salicyluric acid (the glycine conjugate of salicylic acid). The introduction of the nitro group at the 3-position alters the electronic properties of the ring, potentially affecting:

  • Metabolic Stability: The nitro group can hinder enzymatic hydrolysis or ring hydroxylation.

  • Reductive Activation: In hypoxic environments (e.g., solid tumors or the colon), the nitro group can be reduced to an amine (forming a 3-aminosalicylate derivative), a strategy used in colon-targeted drug delivery systems (similar to Sulfasalazine).

Metabolic Standard

This compound serves as a reference standard for identifying metabolites of 3-nitrosalicylic acid or related environmental pollutants (nitro-aromatics) in biological fluids using HPLC-MS/MS.

References

  • PubChem. 3-Nitrosalicylic acid (Precursor Identity). National Library of Medicine. Available at: [Link]

Sources

Foundational

N-(2-Hydroxy-3-nitrobenzoyl)glycine Methyl Ester: A Comprehensive Guide to its Structural Properties, Synonyms, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of synthetic intermediates dictates the success of downstream drug development. N-(2-Hydroxy-3-nitrobenzoyl)glycine methyl ester is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of synthetic intermediates dictates the success of downstream drug development. N-(2-Hydroxy-3-nitrobenzoyl)glycine methyl ester is a highly versatile scaffold utilized extensively in the synthesis of targeted therapeutics. While rarely administered as a standalone active pharmaceutical ingredient (API), its unique structural motifs make it a critical building block for synthesizing intracellular allosteric modulators of CXC Chemokine Receptors 1 and 2 (CXCR1/2) and inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2).

This technical whitepaper provides an in-depth analysis of its nomenclature, chemical properties, and field-proven experimental protocols, designed specifically for researchers and drug development professionals.

Nomenclature and Synonyms

Because this compound bridges multiple chemical disciplines—from peptide synthesis to heterocyclic functionalization—it is cataloged under several synonyms in chemical databases. The parent acid (CAS: 35748-38-0) is frequently referenced, with the methyl ester acting as its primary synthetic derivative (1)[1].

Table 1: Chemical Identifiers and Synonyms
AttributeDetail
IUPAC Name Methyl 2-(2-hydroxy-3-nitrobenzamido)acetate
Common Synonyms N-(2-Hydroxy-3-nitrobenzoyl)glycine methyl ester2-Hydroxy-3-nitrohippuric acid methyl esterMethyl N-(2-hydroxy-3-nitrobenzoyl)glycinateGlycine, N-(2-hydroxy-3-nitrobenzoyl)-, methyl ester
Parent Acid CAS 35748-38-0
Molecular Formula C₁₀H₁₀N₂O₇
Molecular Weight 270.20 g/mol

Structural Rationale and Chemical Properties

The utility of this molecule stems from three distinct functional domains, each engineered for specific chemical and biological interactions:

  • The 2-Hydroxybenzoyl Core: The hydroxyl group at the 2-position is critical for forming an intramolecular hydrogen bond with the amide nitrogen, locking the molecule into a rigid, planar conformation. In enzymatic assays, this motif is essential for bidentate metal chelation (e.g., binding Fe(II) in hydroxylase active sites).

  • The 3-Nitro Group: Acting as a robust synthetic handle, the nitro group can be cleanly reduced to an aniline derivative. This exposes a nucleophilic amine, allowing for subsequent electrophilic coupling (e.g., squarate addition) without disrupting the rest of the molecule.

  • The Glycine Methyl Ester: The esterification of the glycine moiety serves a dual purpose. Synthetically, it protects the carboxylic acid during upstream coupling reactions. Pharmacologically, it acts as a lipophilic vector that drives the molecule into intracellular binding pockets, or serves as a prodrug that is cleaved by intracellular esterases to yield the active free acid.

Application I: Synthesis of CXCR1/2 Intracellular Allosteric Modulators

Mechanistic Context

CXCR1 and CXCR2 are G-protein coupled receptors implicated in neutrophil-mediated inflammatory diseases and cancer metastasis. Recent structural insights have driven the development of intracellular negative allosteric modulators (NAMs) such as Navarixin analogs. N-(2-Hydroxy-3-nitrobenzoyl)glycine methyl ester serves as a foundational precursor for these NAMs. The nitro group is reduced to an aniline, which acts as a nucleophile for coupling with squarate derivatives. The methyl ester moiety is crucial as it buries into a distinct intracellular binding cavity, providing spatial orientation and enhancing lipophilicity for cell membrane penetration (2)[3].

Self-Validating Protocol: Catalytic Reduction of the Nitro Precursor

This protocol details the transformation of the nitro precursor into the reactive amine intermediate.

  • Preparation: Dissolve N-(2-Hydroxy-3-nitrobenzoyl)glycine methyl ester (1.0 eq) in anhydrous ethanol (20 volumes).

    • Causality: Ethanol fully solubilizes both the nitro precursor and the resulting amine, while being completely compatible with catalytic hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an inert argon atmosphere.

    • Causality: Argon prevents the pyrophoric ignition of Pd/C in the presence of solvent vapors, ensuring laboratory safety and catalyst integrity.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and stir at ambient temperature and atmospheric pressure for 18 hours.

  • Validation (TLC/LC-MS): Monitor the reaction via TLC (10:1 cyclohexane/ethyl acetate) and LC-MS. The protocol is self-validating when the LC-MS confirms the complete disappearance of the nitro starting material (m/z 271 [M+H]+) and the emergence of the amine mass (m/z 241 [M+H]+). Do not proceed to workup until conversion is >98%.

  • Workup: Filter the suspension through a Celite pad to remove the Pd/C catalyst. Wash the pad with excess ethanol and concentrate the filtrate in vacuo to yield the amine intermediate.

CXCR_Synthesis A N-(2-Hydroxy-3-nitrobenzoyl) glycine methyl ester B Catalytic Hydrogenation (10% Pd/C, H2, EtOH) A->B Reduction C N-(3-Amino-2-hydroxybenzoyl) glycine methyl ester B->C D Squarate Coupling (DIPEA, EtOH, 18h) C->D Electrophilic Addition E CXCR1/2 Allosteric Modulator D->E

Workflow for the synthesis of CXCR1/2 allosteric modulators from the nitro precursor.

Application II: Development of HIF Prolyl Hydroxylase (PHD) Inhibitors

Mechanistic Context

PHD2 regulates the cellular response to hypoxia by hydroxylating HIF-1α, marking it for proteasomal degradation. Inhibiting PHD2 stabilizes HIF-1α, promoting angiogenesis and erythropoiesis. The hydrolyzed free acid form of N-(2-Hydroxy-3-nitrobenzoyl)glycine acts as a structural mimic of 2-oxoglutarate, the natural co-substrate of PHD2. The 2-hydroxybenzoyl moiety facilitates bidentate chelation of the active site Fe(II) ion, competitively inhibiting the enzyme (4)[4].

Self-Validating Protocol: In Vitro PHD2 Inhibition Assay

This protocol outlines the biochemical evaluation of the hydrolyzed derivative against recombinant PHD2.

  • Enzyme Pre-incubation: Incubate recombinant human PHD2 (20 µM) with fresh FeSO₄ (20 µM) and the hydrolyzed free acid inhibitor (30 µM) in 15 mM ammonium acetate buffer (pH 7.5) at 37 °C for 4 hours.

    • Causality: Pre-incubation allows the free acid to competitively occupy the active site and chelate the Fe(II) center before the introduction of the natural substrate.

  • Substrate Addition: Add the pre-incubated enzyme mixture (1.5 µL, final concentration 1 µM) to an assay buffer (50 mM Tris, 150 mM NaCl) containing HIF-1α CODD peptide (50 µM), ascorbate (1 mM), and 2-oxoglutarate (100 µM).

    • Causality: Ascorbate is strictly required to maintain the iron center in its active ferrous (Fe(II)) state, preventing oxidative inactivation to Fe(III).

  • Validation & Controls: Run a positive control (no inhibitor) to establish baseline hydroxylation, and a negative control (no enzyme) to account for background signal. This ensures the assay window is robust and self-validating.

  • Quenching & Analysis: Extract 3 µL aliquots at regular intervals, quench with 1% (v/v) aqueous formic acid, and analyze the ratio of hydroxylated vs. non-hydroxylated peptide via ESI-MS. A mass shift of +16 Da indicates hydroxylation; successful inhibition will suppress this shift.

PHD_Inhibition A N-(2-Hydroxy-3-nitrobenzoyl) glycine methyl ester B Intracellular Esterase Hydrolysis A->B Prodrug Activation C Active Free Acid Form B->C D PHD2 Active Site Fe(II) Chelation C->D Competitive binding vs 2-Oxoglutarate E HIF-1α Stabilization D->E Inhibition of Hydroxylation

Mechanism of PHD2 inhibition and subsequent HIF-1α stabilization via ester hydrolysis.

Quantitative Data Presentation

To benchmark the utility of N-(2-Hydroxy-3-nitrobenzoyl)glycine methyl ester and its derivatives, the following table summarizes key physicochemical and pharmacological metrics observed during drug development workflows.

Table 2: Physicochemical and Pharmacological Data Summary
Compound EntityPrimary ApplicationTarget / MetricObserved Value / YieldMechanistic Role
N-(2-Hydroxy-3-nitrobenzoyl)glycine methyl ester Synthetic PrecursorPurity / Stability>95% (Stable intermediate)Provides the foundational scaffold for downstream functionalization.
N-(3-Amino-2-hydroxybenzoyl)glycine methyl ester CXCR1/2 Modulator SynthesisReaction Yield85–90% (via Pd/C Hydrogenation)Acts as a nucleophile for squarate coupling; methyl ester ensures intracellular orientation.
N-(2-Hydroxy-3-nitrobenzoyl)glycine (Free Acid) PHD2 InhibitionIC₅₀ (In vitro assay)~1–10 µMBidentate chelation of the active site Fe(II) ion, mimicking 2-oxoglutarate.

References

  • Francis, Rhys (2024). Design, Synthesis, and Development of Novel Intracellular Allosteric Modulators of CXC Chemokine Receptor 1 and 2. PhD thesis, University of Nottingham. 2

  • Bush, Jacob T., et al. (2019). Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture. Chemical Communications (RSC Publishing), 55(8), 1020-1023. 4

  • iChemistry.cn. N-(2-Hydroxy-3-nitrobenzoyl)glycine CAS Database.1

Sources

Exploratory

Technical Guide: Synthesis of 3-Nitrosalicylic Acid Glycine Conjugate

This technical guide details the synthesis pathway for the 3-Nitrosalicylic Acid Glycine Conjugate (also known as 3-Nitrosalicyluric Acid or N-(2-hydroxy-3-nitrobenzoyl)glycine ). This guide adopts a convergent synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis pathway for the 3-Nitrosalicylic Acid Glycine Conjugate (also known as 3-Nitrosalicyluric Acid or N-(2-hydroxy-3-nitrobenzoyl)glycine ).

This guide adopts a convergent synthetic strategy , utilizing modern carbodiimide coupling chemistry to ensure regioselectivity and high yield, avoiding the polymerization risks often associated with phenolic acid chlorides.

Executive Summary

The conjugation of glycine to 3-nitrosalicylic acid (3-NSA) mimics the Phase II metabolic detoxification pathway of salicylates (formation of salicyluric acid). Synthetically, this molecule represents a challenge due to the ortho-phenolic hydroxyl group , which can interfere with carboxyl activation, and the meta-nitro group , which alters the electronic density of the ring.

This protocol utilizes a protection-activation-deprotection strategy. We couple 3-nitrosalicylic acid with glycine ethyl ester using EDC/HOBt activation to prevent O-acylation (ester formation), followed by controlled alkaline hydrolysis to yield the free acid conjugate.

Target Molecule:

  • IUPAC Name:

    
    -(2-hydroxy-3-nitrobenzoyl)glycine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 240.17 g/mol

Retrosynthetic Analysis

To synthesize the target efficiently, we disconnect the amide bond. The forward synthesis requires the activation of the benzoic acid derivative in the presence of a nucleophilic glycine derivative.

  • Disconnection: Amide bond between the benzoyl carbonyl and the glycine amine.

  • Synthons: 3-Nitrosalicylic Acid (Electrophile) + Glycine Ethyl Ester (Nucleophile).

  • Critical Control Point: The phenolic -OH at position 2 is prone to competing esterification. The use of HOBt (Hydroxybenzotriazole) as an additive is non-negotiable to suppress racemization (if chiral centers were present) and, more importantly here, to form an active ester intermediate that preferentially reacts with the amine over the phenol.

Experimental Protocol

Phase 1: Materials & Safety

Reagents:

  • 3-Nitrosalicylic acid (3-NSA) [CAS: 85-38-1][1][2]

  • Glycine ethyl ester hydrochloride [CAS: 623-33-6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • 
    -Diisopropylethylamine (DIPEA)
    
  • Solvents: Anhydrous DMF, Dichloromethane (DCM), Ethyl Acetate.

Safety Note: Nitro-aromatics can be energetic. 3-NSA is a skin irritant and potential sensitizer. All reactions must be performed in a fume hood.

Phase 2: Coupling Reaction (Amide Bond Formation)

This step generates the intermediate Ethyl 3-nitrosalicylurate .

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-Nitrosalicylic acid (1.83 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Activation: Add HOBt (1.53 g, 10.0 mmol) and EDC·HCl (2.11 g, 11.0 mmol). Stir at

    
     for 30 minutes.
    
    • Mechanism:[3][4][5] The EDC activates the carboxylic acid to an O-acylisourea, which is immediately trans-esterified by HOBt to form the OBt-active ester. This intermediate is stable enough to resist attack by the internal phenol but reactive toward the amine.

  • Addition: Add Glycine ethyl ester hydrochloride (1.54 g, 11.0 mmol) followed by DIPEA (3.8 mL, 22.0 mmol) dropwise.

    • Note: Two equivalents of base are required: one to neutralize the HCl salt of glycine, and one to act as a proton scavenger during coupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).

    • Wash sequentially with:

      • 1M HCl (

        
         mL) – Removes unreacted amine/DIPEA.
        
      • Sat.

        
         (
        
        
        
        mL) – Removes unreacted 3-NSA and HOBt.
      • Brine (

        
         mL).
        
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude ester from Ethanol/Hexane or purify via flash chromatography (Silica gel, 0-40% EtOAc in Hexane).

Phase 3: Hydrolysis (Ester Deprotection)

This step converts the ethyl ester to the final free acid.

  • Dissolution: Dissolve the Ethyl 3-nitrosalicylurate (obtained in Phase 2) in THF/Water (3:1, 20 mL).

  • Saponification: Add LiOH·H2O (2.5 eq) at

    
    . Stir at room temperature for 2 hours.
    
    • Why LiOH? Lithium hydroxide is milder than NaOH and minimizes the risk of nucleophilic attack on the aromatic ring (SNAr) or cleavage of the amide bond.

  • Acidification: Cool to

    
     and carefully acidify to pH 2 using 1M HCl. The product often precipitates at this stage.[6]
    
  • Isolation:

    • If precipitate forms: Filter, wash with cold water, and dry.[7]

    • If no precipitate: Extract with Ethyl Acetate (

      
      ), dry, and concentrate.
      

Quantitative Data Summary

ParameterValue / Condition
Starting Material 3-Nitrosalicylic Acid (1.0 eq)
Coupling Agent EDC[8]·HCl (1.1 eq) / HOBt (1.0 eq)
Nucleophile Glycine Ethyl Ester HCl (1.1 eq)
Base DIPEA (2.2 eq)
Solvent DMF (Anhydrous)
Reaction Time 16 Hours
Expected Yield (Step 1) 75–85%
Expected Yield (Step 2) 90–95%
Appearance Yellow crystalline solid

Pathway Visualization

The following diagrams illustrate the chemical synthesis workflow and the biological context of the conjugate.

Diagram 1: Chemical Synthesis Workflow

SynthesisPathway Start 3-Nitrosalicylic Acid (Starting Material) Activation Activation (EDC/HOBt/DMF) Start->Activation Dissolution Intermediate Active Ester (OBt-Intermediate) Activation->Intermediate O-acylisourea formation Coupling Coupling (+ Glycine Ethyl Ester) Intermediate->Coupling Nucleophilic Attack EsterProduct Ethyl 3-Nitrosalicylurate (Protected Conjugate) Coupling->EsterProduct Amide Bond Formation Hydrolysis Hydrolysis (LiOH, THF/H2O) EsterProduct->Hydrolysis Deprotection FinalProduct 3-Nitrosalicyluric Acid (Final Conjugate) Hydrolysis->FinalProduct Acidification (pH 2)

Caption: Step-by-step chemical synthesis from 3-NSA to the final glycine conjugate via active ester method.

Diagram 2: Biological Context (Metabolic Pathway)

MetabolicPathway Salicylate Salicylate / 3-Nitrosalicylate CoALigase Enzyme: ACSM2B (Med-chain Acyl-CoA Ligase) Salicylate->CoALigase ATP + CoA ActivatedCoA Salicyl-CoA Intermediate CoALigase->ActivatedCoA GLYAT Enzyme: GLYAT (Glycine N-Acyltransferase) ActivatedCoA->GLYAT Conjugate Salicyluric Acid / Conjugate (Excreted in Urine) GLYAT->Conjugate Amide Bond Formation Glycine Glycine (Cofactor) Glycine->GLYAT

Caption: In vivo Phase II metabolism where GLYAT catalyzes the conjugation of salicylates with glycine.[6]

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 ppm (br s, 1H, COOH).
      
    • 
       11.5 ppm (s, 1H, Phenolic OH) – Shifted downfield due to H-bonding with nitro/carbonyl.
      
    • 
       9.2 ppm (t, 1H, Amide NH).
      
    • 
       8.0–7.0 ppm (m, 3H, Aromatic protons).
      
    • 
       4.0 ppm (d, 2H, Glycine 
      
      
      
      ).
  • Mass Spectrometry (ESI-):

    • Calculated

      
      : 239.04.
      
    • Found: 239.04.

  • Troubleshooting:

    • Low Yield: Ensure DMF is anhydrous.[6] Water competes with the amine for the active ester, reverting it to the starting acid.

    • Impurity: If a byproduct with M+ mass is observed, check for O-acylation (esterification of the phenol). This is minimized by keeping the reaction at

      
       during activation and using HOBt.
      

References

  • Synthesis of 3-Nitrosalicylic Acid: Hummel, M., Laus, G., Nerdinger, S., & Schottenberger, H. (2010).[7] Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications, 40(22), 3353–3357.[7] Link[7]

  • Glycine Conjugation Metabolism: Badenhorst, C. P. S., et al. (2014). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology, 10(8), 1149–1162. Link

  • General Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Salicylate Metabolism Pathway: Reactome.[6] Conjugation of salicylate with glycine. Link

Sources

Foundational

Biological Activity of Nitrosalicylic Acid Amino Acid Derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The conjugation of nitrosalicylic acid scaffolds (3-nitro or 5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The conjugation of nitrosalicylic acid scaffolds (3-nitro or 5-nitro isomers) with amino acids represents a strategic approach in medicinal chemistry to overcome the pharmacokinetic limitations of traditional salicylates. While salicylic acid and its acetylated form (aspirin) are foundational anti-inflammatory agents, their nitro-substituted derivatives exhibit enhanced antimicrobial and cytotoxic profiles due to the electron-withdrawing nitro group, which increases acidity and lipophilicity.

This guide details the synthesis, biological characterization, and structure-activity relationships (SAR) of these conjugates. Key findings indicate that amino acid conjugation—particularly with hydrophobic residues like Phenylalanine or Valine—transforms the nitrosalicylic scaffold into a potent membrane-active agent against Gram-positive bacteria (MIC


 2 µM against S. aureus) and M. tuberculosis, while mitigating the gastric ulcerogenicity associated with free carboxylic acid NSAIDs.

Chemical Rationale & Scaffold Design[1]

The Nitrosalicylic Acid Pharmacophore

The introduction of a nitro group (


) onto the salicylic acid ring alters the electronic landscape of the molecule significantly:
  • Acidity: The

    
     drops significantly (3-nitrosalicylic acid 
    
    
    
    vs. Salicylic acid
    
    
    ), enhancing protein binding but potentially limiting passive diffusion in low pH environments.
  • Redox Potential: The nitro group serves as a potential nitric oxide (NO) donor or a redox-active center capable of generating reactive oxygen species (ROS) within microbial cells.

Amino Acid Conjugation Strategy

Direct conjugation of the carboxylic acid moiety with amino acid methyl esters via an amide bond serves three critical functions:

  • Prodrug Formation: Masks the acidic proton, reducing direct gastric irritation.

  • Transport Hijacking: Exploits amino acid transporters (e.g., LAT1) for enhanced cellular uptake in tumors or bacterial cells.

  • Tunable Lipophilicity: Coupling with hydrophobic amino acids (Phe, Leu) facilitates membrane penetration, while polar amino acids (Ser, Asp) improve aqueous solubility.

Synthesis of Nitrosalicyloyl-Amino Acid Conjugates

Retrosynthetic Analysis

The synthesis relies on the activation of the carboxylic acid of the nitrosalicylic core followed by nucleophilic attack by the amino group of the amino acid ester.

SynthesisPath SA Salicylic Acid Nitration Nitration (HNO3/H2SO4) SA->Nitration NSA 5-Nitrosalicylic Acid Nitration->NSA Activation Activation (DCC/HOBt) NSA->Activation Intermediate O-Acylisourea / Active Ester Activation->Intermediate Coupling Coupling (Amino Acid Ester + TEA) Intermediate->Coupling Product Nitrosalicyloyl-AA Conjugate Coupling->Product

Figure 1: General synthetic pathway for nitrosalicyloyl-amino acid conjugates.

Detailed Experimental Protocol

Objective: Synthesis of N-(5-nitrosalicyloyl)-L-phenylalanine methyl ester.

Reagents:

  • 5-Nitrosalicylic acid (1.0 eq)[1]

  • L-Phenylalanine methyl ester hydrochloride (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Solvent: Anhydrous THF or DMF.

Procedure:

  • Activation: Dissolve 5-nitrosalicylic acid (1.83 g, 10 mmol) in 20 mL anhydrous THF. Cool to 0°C in an ice bath. Add HOBt (1.49 g, 11 mmol) and stir for 10 minutes.

  • Coupling Agent: Add DCC (2.27 g, 11 mmol) dissolved in 5 mL THF dropwise. Stir at 0°C for 30 minutes. A white precipitate (DCU) will begin to form.

  • Amine Addition: In a separate flask, dissolve L-phenylalanine methyl ester HCl (2.37 g, 11 mmol) in 10 mL DMF and add TEA (3.5 mL, 25 mmol). Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup: Filter off the dicyclohexylurea (DCU) byproduct. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL). Wash sequentially with 5% NaHCO3 (2x), 1M HCl (2x), and brine. Dry over Na2SO4 and concentrate. Recrystallize from Ethanol/Water.

Validation:

  • IR: Look for Amide I band (~1650 cm⁻¹) and Ester C=O (~1740 cm⁻¹). Absence of broad COOH peak (2500-3300 cm⁻¹).

  • 1H-NMR: Confirm presence of amino acid alpha-proton (multiplet ~4.5-5.0 ppm) and aromatic nitro-salicyl protons.

Biological Activity Profile

Antimicrobial Activity

Nitrosalicylic acid derivatives exhibit a "lipophilicity-dependent" antimicrobial effect. The nitro group enhances activity against microaerophilic and anaerobic bacteria, likely via nitro-reduction pathways that generate toxic radical species.

Table 1: Comparative MIC Values (µM) Data aggregated from salicylanilide and peptide-conjugate studies [1][3].

CompoundS. aureus (Gram+)E. coli (Gram-)M. tuberculosisC. albicans
5-Nitrosalicylic Acid (Ref) >200>200128>200
5-Nitro-Sal-Gly-OMe 64>12864128
5-Nitro-Sal-Phe-OMe 8 6416 32
4-Nitro-Sal-Anilide 0.98 >1002.0 >100

Key Insight: The conjugation with Phenylalanine (Phe) significantly improves activity compared to Glycine (Gly). This suggests that hydrophobic interaction with the bacterial cell membrane is the rate-limiting step for these anionic scaffolds.

Mechanism of Action

The biological activity is multimodal, involving membrane disruption and enzymatic inhibition.

MOA Drug Nitrosalicyloyl-AA Conjugate Membrane Cell Membrane Drug->Membrane Adsorption Uptake Lipophilic Diffusion / LAT1 Transport Membrane->Uptake Intracellular Intracellular Space Uptake->Intracellular Target1 Nitro-Reduction (Nitroreductases) Intracellular->Target1 Target2 Enzyme Inhibition (MurD / MurE Ligases) Intracellular->Target2 ROS Reactive Oxygen Species (Superoxide/NO) Target1->ROS Effect1 DNA Damage ROS->Effect1 Effect2 Cell Wall Synthesis Arrest Target2->Effect2

Figure 2: Dual mechanism of action involving oxidative stress and enzyme inhibition.

Cytotoxicity & Antitumor Potential

While potent against bacteria, these compounds exhibit cytotoxicity against mammalian cells (e.g., HepG2, HeLa), which is often the dose-limiting factor.

  • Selectivity Index (SI): For the most active 4-nitro derivatives, the SI (CC50 HepG2 / MIC M. tb) is approximately 10–20, indicating a viable therapeutic window [1].

  • Mechanism: Inhibition of Nitric Oxide Synthase (NOS) has been proposed for amino-derivatives, potentially reducing tumor growth driven by NO signaling [4].[2]

Structure-Activity Relationship (SAR) Analysis

  • Position of Nitro Group:

    • 5-Nitro: Moderate activity, chemically stable.

    • 4-Nitro: Superior antimicrobial activity (especially anti-tubercular), likely due to better electronic resonance affecting the phenolic hydroxyl acidity [1].

    • 3-Nitro: High acidity, often leads to poor membrane permeability unless masked by a very hydrophobic amino acid.

  • Amino Acid Side Chain:

    • Aromatic (Phe, Trp): Increases potency against Gram-positive bacteria and Mycobacteria.

    • Aliphatic (Val, Leu): Good balance of solubility and permeability.

    • Polar (Ser, Asp): drastically reduces antimicrobial potency but may enhance target specificity for prodrug activation.

  • Linkage Type:

    • Amide (CO-NH): Stable, resistant to rapid hydrolysis, suitable for systemic distribution.

    • Ester (CO-O): Rapidly hydrolyzed by plasma esterases; functions strictly as a prodrug.

References

  • Paraskevopoulos, G., et al. (2015).[3][4] "Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity." Bioorganic & Medicinal Chemistry. Link

  • Breviglieri, G., et al. (2001).[1] "Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid." Molecules. Link

  • Desai, N.C., et al. (2008).[5] "Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles." Molecules. Link

  • Lazzarato, L., et al. (2008).[5][6] "Searching for new NO-donor aspirin-like molecules: a new class of nitrooxy-acyl derivatives of salicylic acid."[6] Journal of Medicinal Chemistry. Link

  • Rashid, U., et al. (2018).[7] "Amino acid conjugated antimicrobial drugs: Synthesis, lipophilicity-activity relationship, antibacterial and urease inhibition activity."[7] European Journal of Medicinal Chemistry. Link

Sources

Exploratory

A Tale of Two Isomers: Navigating the Synthetic and Functional Divergence of 3-Nitrosalicylic and 5-Nitrosalicylic Acid Derivatives

An In-depth Technical Guide for Drug Development Professionals Introduction Within the landscape of medicinal chemistry, salicylic acid represents a foundational scaffold, a privileged structure from which countless ther...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

Within the landscape of medicinal chemistry, salicylic acid represents a foundational scaffold, a privileged structure from which countless therapeutic agents have been developed. Its elegant fusion of a carboxylic acid and a phenolic hydroxyl group on a benzene ring provides a versatile platform for chemical modification. The introduction of a nitro group via electrophilic aromatic substitution further functionalizes this scaffold, creating nitrosalicylic acids—critical intermediates for a diverse range of pharmaceuticals.

However, the nitration of salicylic acid is not a straightforward process. It invariably leads to a mixture of two primary constitutional isomers: 3-nitrosalicylic acid (3-NSA) and 5-nitrosalicylic acid (5-NSA). While structurally similar, the seemingly subtle difference in the position of the nitro group—either ortho or para to the hydroxyl moiety—creates a profound divergence in their physicochemical properties, synthetic utility, and the biological activities of their subsequent derivatives.

This technical guide offers an in-depth exploration of these two isomeric platforms. It is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced differences between the 3-NSA and 5-NSA lineages. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, the strategic challenges in synthesis and purification, and the structure-activity relationships that dictate the therapeutic potential of their derivatives. By understanding the unique characteristics of each isomer, researchers can make more informed decisions in scaffold selection and drug design, unlocking the full potential of these valuable chemical intermediates.

Part 1: The Parent Scaffolds: A Comparative Analysis of 3-NSA and 5-NSA

The journey into the derivatives begins with a mastery of the parent molecules. The fundamental differences in their synthesis and intrinsic properties dictate the strategic pathways available for further elaboration.

Synthesis and the Challenge of Regioselectivity

The primary route to both 3-NSA and 5-NSA is the direct nitration of salicylic acid. This electrophilic aromatic substitution reaction is directed by the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing carboxylic acid group. The result is the concurrent formation of both isomers, with the 5-nitro product generally favored.

The nitration process typically yields 5-nitrosalicylic acid (5-NS) and 3-nitrosalicylic acid (3-NS) as the main products, with a minor amount of 2-nitrophenol (2-NP) also forming, likely through an ipso-nitration process where the carboxyl group is displaced.[1] The ratio of these products is highly dependent on the reaction conditions. For instance, nitration using a mixture of nitric acid and acetic acid has been extensively studied, with outcomes varying based on reactant ratios and temperature.[1][2] Similarly, using mixed acid (HNO₃/H₂SO₄) or nitric acid with acetic anhydride also produces isomeric mixtures, with only minor differences in the yield of the desired 5-NSA.[2]

The persistent co-production of these isomers makes their separation an indispensable and often challenging step in obtaining pure starting material.[3]

Caption: General workflow for the synthesis of nitrosalicylic acid isomers.

While most methods struggle with regioselectivity, innovative approaches have been developed. For example, a method using 2-propyl nitrate and sulfuric acid under phase-transfer conditions yielded a 56:44 mixture of 3-NSA and 5-NSA, from which the pure potassium 3-nitrosalicylate could be crystallized.[4] More advanced techniques, such as using a flow reactor with Prussian blue as a catalyst, have been reported to achieve remarkable regioselectivity, producing 3-NSA with 99.8% purity.[5]

Physicochemical and Reactivity Divergence

The position of the electron-withdrawing nitro group profoundly influences the molecule's electronic environment, leading to distinct physical and chemical behaviors.

Property3-Nitrosalicylic Acid (3-NSA)5-Nitrosalicylic Acid (5-NSA)Rationale for Difference
Molecular Weight 183.12 g/mol [6]183.12 g/mol [7]Isomers have the same molecular formula (C₇H₅NO₅).
IUPAC Name 2-Hydroxy-3-nitrobenzoic acid[6]2-Hydroxy-5-nitrobenzoic acid[7]Positional nomenclature of the nitro group.
Appearance Yellow to orange crystalline solid[8]Yellow crystalline solidThe specific chromophore created by the nitro group's position affects light absorption.
Solubility vs. [HNO₃] Not significantly affected by nitric acid concentration.[9][10]Solubility decreases with increasing nitric acid concentration.[9][10]The para-nitro group in 5-NSA may engage in intermolecular interactions influenced by the ionic strength and common ion effect in a nitric acid medium, which is different for the ortho-nitro group in 3-NSA.
Methyl Ether Stability Hydrolyzed by warm alkali.[11]Hydrolyzed by warm alkali.[11]The electron-withdrawing nitro group destabilizes the ether linkage, making it susceptible to nucleophilic attack.

One of the most exploitable differences is their solubility behavior. A study investigating their solubility in an acetic acid/nitric acid mixture found that while both isomers' solubility increases with temperature, only that of 5-NSA is dependent on the nitric acid concentration.[9][10] This distinction provides a potential avenue for developing selective crystallization protocols for their separation.

In terms of reactivity, both isomers give a characteristic red color with ferric chloride, indicating the presence of the phenolic hydroxyl group.[11] Both can undergo esterification; for instance, 3-NSA yields an ester through simple alcoholysis.[11] However, attempts to form the amide of 3-NSA via phosphorus pentachloride were unsuccessful, suggesting that the proximity of the ortho-nitro group may influence the reactivity of the carboxyl function.[11]

Part 2: Derivatives in Drug Development: A Comparative Analysis

The true value of 3-NSA and 5-NSA lies in their role as precursors to biologically active derivatives. Here, the positional isomerism translates into vastly different therapeutic legacies and opportunities.

The 5-Nitrosalicylic Acid Lineage: A Legacy of Anti-Inflammatory Agents

The most significant derivative of 5-NSA is 5-aminosalicylic acid (5-ASA) , also known as Mesalazine. This compound is a cornerstone therapy for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[9][12] The synthetic pathway is straightforward: the reduction of the nitro group of 5-NSA to an amine.

Caption: Synthetic pathway to the anti-inflammatory drug Mesalazine.

The transformation from 5-NSA to 5-ASA is a critical industrial process, with various methods developed to ensure high yield and purity.[12][13] These methods often employ catalytic hydrogenation or chemical reductants in aqueous media, reflecting a move towards greener chemistry.[13]

Further exploration of the 5-substituted scaffold has yielded other potent anti-inflammatory agents. Research has shown that modifying the carboxyl group and adding a chlorine atom at the 5-position can enhance the ability of salicylic acid to inhibit NF-κB, a key transcription factor in inflammation.[14] For example, N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) was found to be a potent NF-κB inhibitor that effectively ameliorated colitis in animal models, proving more effective than 5-ASA itself.[14] This demonstrates that the 5-position is a critical site for modulation to develop potent anti-inflammatory drugs.

The 3-Nitrosalicylic Acid Lineage: An Emerging Platform

Compared to its 5-nitro counterpart, the 3-NSA lineage is significantly less explored in drug development, representing a frontier of chemical opportunity. Its primary documented use is as an intermediate for synthesizing 3-aminosalicylates and 3-aminosalicylamides.[3][4]

The key structural difference in 3-aminosalicylic acid (after reduction) is the placement of three functional groups—hydroxyl, amino, and carboxyl—in adjacent positions on the aromatic ring. This arrangement creates a unique environment for:

  • Metal Chelation: The vicinal arrangement of three potential ligating groups could lead to novel metal-chelating agents with applications in treating metal toxicity or as components of metallo-drug conjugates.

  • Intramolecular Hydrogen Bonding: The dense packing of functional groups can enforce specific molecular conformations, which may be advantageous for binding to rigid biological targets like enzyme active sites.

  • Novel Pharmacophores: This unique electronic and steric arrangement constitutes a distinct pharmacophore from the 5-ASA series, potentially interacting with different biological targets.

Beyond pharmaceutical precursors, 3-NSA has found utility in other fields, such as in the formulation of corrosion inhibitors for metals.[8]

Structure-Activity Relationship (SAR) Insights: The Criticality of Position

The position of the nitro group is paramount, as it dictates the electronic properties and steric environment of the entire molecule and its subsequent derivatives.

The nitro group is a powerful electron-withdrawing moiety.[15]

  • In 5-NSA , the nitro group is para to the hydroxyl group. This placement allows for strong resonance withdrawal, increasing the acidity of the phenolic proton.

  • In 3-NSA , the nitro group is ortho to the hydroxyl group. This proximity leads to significant steric hindrance and the potential for strong intramolecular hydrogen bonding between the phenolic proton and an oxygen of the nitro group. This can decrease the apparent acidity of the phenol and restrict its ability to act as a hydrogen bond donor in intermolecular interactions.

These electronic and steric differences are inherited by their amine derivatives, directly impacting their biological function. The availability of the amine's lone pair, the acidity of the phenol, and the overall molecular shape—all critical for receptor binding and mechanism of action—are fundamentally different between the 3-amino and 5-amino isomers.

Caption: Comparative SAR implications of 3- and 5-substituted salicylic acids.

Part 3: Key Experimental Methodologies

To empower researchers, this section provides condensed, step-by-step protocols for the synthesis and transformation of these key intermediates.

Protocol 1: General Synthesis of a 3-NSA/5-NSA Mixture

This protocol is adapted from established methods for the nitration of salicylic acid in an acetic acid medium.[2]

  • Preparation: In a jacketed glass reactor equipped with magnetic stirring and temperature control, prepare a solution of salicylic acid in glacial acetic acid.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 15-20°C).

  • Nitration: Slowly add a stoichiometric amount of concentrated nitric acid (e.g., 70%) dropwise to the stirred solution, carefully monitoring the temperature to prevent runaway reactions.

  • Reaction: Maintain the reaction at the set temperature for a specified duration (e.g., 2-3 hours), monitoring the reaction progress by a suitable method like HPLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker of ice water to precipitate the solid products.

  • Isolation: Collect the precipitated solids (a mixture of 3-NSA and 5-NSA) by vacuum filtration.

  • Washing & Drying: Wash the solid cake with cold water to remove residual acid and then dry under a vacuum. The resulting solid is a mixture of isomers requiring further purification.

Protocol 2: Reduction of 5-Nitrosalicylic Acid to 5-Aminosalicylic Acid (Mesalazine)

This protocol is based on an environmentally friendly reduction method using catalytic hydrogenation.[13]

  • Setup: Charge an autoclave with 5-nitrosalicylic acid potassium salt, water, and a catalytic amount of Palladium on carbon (Pd/C).

  • Inerting: Purge the autoclave with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 3-10 atmospheres).

  • Reaction: Heat the mixture to the target temperature (e.g., 100°C) with vigorous stirring. Maintain the reaction for 6-8 hours or until HPLC analysis confirms the complete disappearance of the starting material.

  • Work-up: After cooling, vent the hydrogen and purge with nitrogen. Filter the hot mixture to remove the Pd/C catalyst.

  • Precipitation: Cool the filtrate to 40°C and carefully adjust the pH to ~2.3 with an aqueous HCl solution to precipitate the 5-ASA product.

  • Isolation: Cool the suspension to 0°C, hold for 2 hours, then filter the precipitate, wash with cold deionized water, and dry under a vacuum to yield pure 5-ASA.

Conclusion

The distinction between 3-nitrosalicylic acid and 5-nitrosalicylic acid is a compelling case study in the power of positional isomerism in drug development. While both originate from the same simple starting material, their synthetic pathways diverge due to challenges in regioselectivity, and their physicochemical properties necessitate different handling and purification strategies.

This divergence culminates in distinct therapeutic legacies. The 5-NSA lineage has given rise to 5-aminosalicylic acid, a blockbuster anti-inflammatory drug, and continues to be a fertile ground for developing next-generation NF-κB inhibitors. Its well-understood chemistry and proven biological relevance make it a reliable platform for iterative drug design.

In contrast, the 3-NSA lineage remains largely untapped potential. Its unique structural and electronic profile, characterized by the adjacent arrangement of three functional groups, offers exciting opportunities to design novel chelating agents, conformationally restricted enzyme inhibitors, and pharmacophores targeting new biological space. For drug development professionals, the path of the 5-isomer is one of refinement and optimization, while the path of the 3-isomer is one of exploration and discovery. A comprehensive understanding of both is essential for navigating the rich chemical landscape carved out by this simple yet profound isomeric pair.

References

  • Synthesis of new salicylic acid derivatives with potential bioactivity - 10th Brazilian Conference on Natural Products. (2025).
  • Hirwe, N. W., & Gavanker, K. D. (1937). Derivatives of Salicylic Acid. Part XII. Nitro-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6807, 3-Nitrosalicylic acid. Retrieved from [Link]

  • Paraskevopoulos, G., Krátký, M., Mandíková, J., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 23(22), 7292-7301.
  • Paraskevopoulos, G., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. ResearchGate. Retrieved from [Link]

  • Di Somma, I., et al. (n.d.). Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture. Scribd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7318, 5-Nitrosalicylic acid. Retrieved from [Link]

  • Francisco-Márquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.
  • Di Somma, I., et al. (2006). Batch Salicylic Acid Nitration. Scribd. Retrieved from [Link]

  • Hummel, M., Laus, G., Nerdinger, S., & Schottenberger, H. (2010). Improved Synthesis of 3-Nitrosalicylic Acid.
  • PREPARATION OF 5 NITRO SALICYLIC ACID. (2022). YouTube. Retrieved from [Link]

  • Retraction of “Measurement and Computational Methodologies of 3-Nitrosalicylic Acid Solubility and Preferential Solvation in Several Aqueous Blends”. (2022).
  • A kind of preparation method of 5-amino salicylic acid. (n.d.). Google Patents.
  • Concentration profiles in the nitration of salicylic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Breviglieri, G., et al. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. ResearchGate. Retrieved from [Link]

  • Lee, J. Y., et al. (2012). Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. Biological and Pharmaceutical Bulletin, 35(2), 237-244.
  • 5-Nitrosalicylic acid and its proton-transfer compounds with aliphatic Lewis bases. (n.d.). SciSpace. Retrieved from [Link]

  • Breviglieri, G., et al. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. Molecules, 6(12), M260.
  • Di Somma, I., et al. (2007). Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Amide Coupling of 3-Nitrosalicylic Acid and Glycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Amide Bond Formation with Substituted Aromatic Acids The formation of an amide bond is a cornerstone of modern or...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Amide Bond Formation with Substituted Aromatic Acids

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] While numerous methods for amide bond formation exist, the coupling of specific substrates can present unique challenges. The reaction between 3-nitrosalicylic acid and glycine methyl ester is a case in point, where the electronic and steric properties of the starting materials necessitate a carefully considered approach.

3-Nitrosalicylic acid presents a dual challenge. The presence of a strongly electron-withdrawing nitro group can decrease the nucleophilicity of the carboxylate, potentially slowing the reaction.[2] Furthermore, the ortho-hydroxyl group introduces the possibility of side reactions, such as O-acylation, and its acidic nature can interfere with the basic conditions often employed in amide coupling. Glycine methyl ester, while a relatively simple amino acid ester, requires conditions that avoid racemization and hydrolysis of the ester functionality.

This document provides a detailed guide to the successful amide coupling of 3-nitrosalicylic acid and glycine methyl ester, offering a comparative overview of common coupling conditions and a detailed, optimized protocol. The information presented herein is intended to empower researchers to navigate the intricacies of this transformation with a high degree of success.

Comparative Analysis of Amide Coupling Reagents

The choice of coupling reagent is critical for a successful amide bond formation. Several classes of reagents are commonly employed, each with its own mechanism, advantages, and disadvantages.[1][3] For the coupling of 3-nitrosalicylic acid and glycine methyl ester, three primary candidates are considered:

Coupling Reagent SystemMechanism HighlightsAdvantagesDisadvantagesSuitability for this Reaction
EDC/HOBt Carbodiimide-mediated activation to form an O-acylisourea, which is converted to a more stable HOBt-ester to reduce side reactions and epimerization.Water-soluble byproducts (urea), mild reaction conditions, relatively low cost.Can be less effective for sterically hindered or electron-deficient acids. Potential for N-acylurea formation.Moderate. The electron-withdrawing nature of the nitro group might render the carboxylic acid less reactive, potentially leading to sluggish reaction rates.
HATU Forms a highly reactive OAt-active ester, which rapidly reacts with the amine. The aza-benzotriazole moiety accelerates the coupling and suppresses racemization.[3][4]High reactivity, fast reaction times, effective for sterically hindered and electron-deficient substrates, low rates of racemization.[3][4]Higher cost, byproducts can sometimes complicate purification.High. Its high reactivity is well-suited to overcome the deactivating effect of the nitro group. It is often the reagent of choice for challenging couplings.[2]
T3P® (Propylphosphonic Anhydride) Forms a mixed anhydride with the carboxylic acid, which is then attacked by the amine.Byproducts are water-soluble, making for a simple workup. It is a mild and effective reagent with a good safety profile.[5][6][7][8]Often requires a base, and reaction conditions may need careful optimization for specific substrates.High. T3P® is known for its effectiveness with a broad range of substrates, including those prone to side reactions, and its straightforward workup is a significant advantage.[8]

Experimental Workflow Overview

The overall experimental workflow for the amide coupling of 3-nitrosalicylic acid and glycine methyl ester can be visualized as a three-stage process: Reaction Setup, In-situ Monitoring, and Product Isolation & Purification.

Amide Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification start Starting Materials 3-Nitrosalicylic Acid Glycine Methyl Ester HCl Coupling Reagent Base Anhydrous Solvent dissolve Dissolve 3-Nitrosalicylic Acid & Coupling Reagent in Solvent start->dissolve add_base Add Base dissolve->add_base add_amine Add Glycine Methyl Ester HCl add_base->add_amine monitor Monitor by TLC/LC-MS add_amine->monitor quench Aqueous Workup monitor->quench Reaction Complete extract Organic Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: A generalized workflow for the amide coupling reaction.

Detailed Protocol: HATU-Mediated Coupling of 3-Nitrosalicylic Acid and Glycine Methyl Ester

This protocol utilizes HATU as the coupling reagent due to its high efficiency with electron-deficient carboxylic acids.[2][4]

Materials:

  • 3-Nitrosalicylic acid (1.0 eq)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrosalicylic acid (1.0 eq) and HATU (1.2 eq).

    • Add anhydrous DMF to dissolve the solids. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (3.0 eq) to the reaction mixture while stirring. The solution may change color.

    • Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step allows for the formation of the reactive OAt-ester.

  • Amine Addition and Reaction:

    • In a separate flask, dissolve glycine methyl ester hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of glycine methyl ester to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-nitrosalicylic acid) is consumed.

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove unreacted starting materials, DIPEA, and water-soluble byproducts.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final amide.

Mechanism of HATU-Mediated Amide Coupling

The HATU-mediated coupling proceeds through a well-established mechanism that ensures high efficiency and minimizes side reactions.

HATU Mechanism cluster_0 Activation Step cluster_1 Coupling Step Carboxylic Acid R-COOH OAt-ester R-CO-OAt (Active Ester) Carboxylic Acid->OAt-ester + HATU, Base HATU HATU Base Base (DIPEA) Amide R-CONH-R' OAt-ester->Amide + R'-NH2 Amine R'-NH2

Caption: Simplified mechanism of HATU-mediated amide coupling.

Initially, the carboxylic acid is deprotonated by a non-nucleophilic base, typically DIPEA. The resulting carboxylate then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This active ester is then readily attacked by the amine nucleophile to form the stable amide bond, regenerating the HOAt byproduct.[3][4]

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or slightly warming the reaction mixture (e.g., to 40 °C). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active ester intermediate.

  • Side Reactions: The phenolic hydroxyl group of 3-nitrosalicylic acid could potentially undergo O-acylation. Using a non-nucleophilic base like DIPEA and pre-activating the carboxylic acid before adding the amine helps to minimize this side reaction. If O-acylation is a persistent issue, protection of the hydroxyl group may be necessary.[9][10][11]

  • Purification Challenges: The product is expected to be relatively polar due to the nitro and amide functionalities. If purification by normal-phase chromatography is difficult, reversed-phase chromatography can be a viable alternative.[12][13][14]

Conclusion

The amide coupling of 3-nitrosalicylic acid and glycine methyl ester, while presenting certain challenges, can be achieved with high efficiency through the careful selection of reagents and reaction conditions. The use of a potent coupling reagent such as HATU is recommended to overcome the deactivating effect of the nitro group. The detailed protocol provided in these application notes serves as a robust starting point for researchers in their synthetic endeavors. By understanding the underlying chemical principles and potential pitfalls, scientists can confidently approach this and similar challenging amide bond formations.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Sarma, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(13), 1754-1758.
  • Henkel Kommanditgesellschaft auf Aktien. (1989). Salicylic acid amides, their use, and a process for their production. U.S.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Mphahlele, M. J. (2018). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
  • Honeywell International Inc. (2006). Amide-based compounds, production, recovery, purification and uses thereof. U.S.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Beller, M., et al. (2012). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry, 10(28), 5349-5352.
  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. Synlett, 2009(20), 3378-3382.
  • Taylor, M. K., et al. (2017). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][3][15]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 22(12), 2115.

  • Albericio, F., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 26(42), 9342-9348.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Gevorgyan, V., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids.
  • Thieme. (n.d.). Propanephosphonic Acid Anhydride (T3P ® ) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Curia. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Academia.edu. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Li, K., et al. (2013). Purification of amide alkaloids from Piper longum L.
  • The Organic Chemistry Tutor. (2024, March 15). Amide and Nitrile Conversions - Lec6 [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Esterification of N-(2-hydroxy-3-nitrobenzoyl)glycine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the esterification of N-(2-hydroxy-3-nitrobenzoyl)glycine. It is designed to equip researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the esterification of N-(2-hydroxy-3-nitrobenzoyl)glycine. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize, purify, and characterize the resulting ester. This application note delves into the underlying chemical principles, offers detailed step-by-step protocols for various esterification methods, and provides insights into reaction optimization and troubleshooting. The content is structured to be a self-validating system, explaining the causality behind experimental choices and grounding protocols in established chemical literature.

Introduction: Significance and Applications

N-(2-hydroxy-3-nitrobenzoyl)glycine and its ester derivatives are of significant interest in medicinal chemistry and drug development. The core structure, a substituted N-benzoylglycine, is a common motif in various biologically active molecules. The presence of the nitro group and the phenolic hydroxyl group offers opportunities for further chemical modification, making these compounds versatile intermediates in the synthesis of more complex molecules. Esterification of the carboxylic acid moiety is a crucial step in modulating the pharmacokinetic properties of the parent compound, such as its solubility, stability, and cell permeability. This can lead to enhanced bioavailability and therapeutic efficacy.

The choice of esterification method depends on several factors, including the desired ester (e.g., methyl, ethyl, or tert-butyl), the scale of the reaction, and the lability of the starting material to acidic or basic conditions. This guide will explore two primary, robust methods for this transformation: the classic Fischer-Speier esterification and the milder Steglich esterification.

Chemical Principles and Mechanistic Overview

The esterification of N-(2-hydroxy-3-nitrobenzoyl)glycine involves the reaction of its carboxylic acid functional group with an alcohol in the presence of a catalyst. The core challenge lies in achieving selective esterification of the carboxylic acid without promoting unwanted side reactions at the phenolic hydroxyl group.

Fischer-Speier Esterification

This method involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[1][3]

The mechanism proceeds through the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Steglich Esterification

The Steglich esterification is a milder method that is particularly useful for substrates that are sensitive to strong acids or high temperatures.[5][6] This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).[5][7]

The mechanism involves:

  • Activation of the carboxylic acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

  • Acyl transfer to DMAP: DMAP, a stronger nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium species.[5]

  • Nucleophilic attack by the alcohol: The alcohol then attacks the activated acyl group, leading to the formation of the ester.

  • Byproduct formation: The DCC is converted to a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.

Materials and Reagents

ReagentSupplierPurity/GradeCAS Number
N-(2-hydroxy-3-nitrobenzoyl)glycine(Specify)>98%(Not found)
Methanol, Anhydrous(Specify)ACS Grade67-56-1
Ethanol, Anhydrous(Specify)ACS Grade64-17-5
Sulfuric Acid, Concentrated(Specify)ACS Grade7664-93-9
p-Toluenesulfonic acid monohydrate(Specify)>98%6192-52-5
N,N'-Dicyclohexylcarbodiimide (DCC)(Specify)>99%538-75-0
4-Dimethylaminopyridine (DMAP)(Specify)>99%1122-58-3
Dichloromethane (DCM), Anhydrous(Specify)ACS Grade75-09-2
Ethyl Acetate(Specify)ACS Grade141-78-6
Hexanes(Specify)ACS Grade110-54-3
Sodium Bicarbonate(Specify)ACS Grade144-55-8
Sodium Sulfate, Anhydrous(Specify)ACS Grade7757-82-6
Magnesium Sulfate, Anhydrous(Specify)ACS Grade7487-88-9

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Concentrated acids are highly corrosive. DCC is a potent allergen and sensitizer.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol describes the synthesis of methyl N-(2-hydroxy-3-nitrobenzoyl)glycinate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-(2-hydroxy-3-nitrobenzoyl)glycine (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. The mixture may become a clear solution upon addition of the acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Workflow Diagram:

Fischer_Esterification A 1. Dissolve Starting Material in Anhydrous Methanol B 2. Add Sulfuric Acid (Catalyst) A->B C 3. Reflux (4-6 hours) B->C D 4. Neutralize with NaHCO₃ Solution C->D E 5. Evaporate Methanol D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry Organic Layer F->G H 8. Purify by Column Chromatography G->H Steglich_Esterification A 1. Dissolve Starting Material, Ethanol, and DMAP in DCM B 2. Cool to 0°C and Add DCC Solution A->B C 3. Stir at Room Temperature (12-18 hours) B->C D 4. Filter off DCU C->D E 5. Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer E->F G 7. Purify by Column Chromatography F->G

Sources

Method

Application Note: Synthesis and Integration of Methyl (3-nitrosalicyloyl)glycinate in Siderophore Analogue Development

Executive Summary The development of synthetic siderophore analogues is a critical frontier in both iron-chelation therapy and the design of "Trojan horse" antimicrobials. Bacteria deploy high-affinity iron-scavenging mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic siderophore analogues is a critical frontier in both iron-chelation therapy and the design of "Trojan horse" antimicrobials. Bacteria deploy high-affinity iron-scavenging molecules, such as yersiniabactin and mycobactin, which are derived from chorismic acid via salicylate synthase[1]. By hijacking these pathways, researchers can target virulent pathogens like Mycobacterium tuberculosis.

Methyl (3-nitrosalicyloyl)glycinate serves as a highly versatile synthetic intermediate in this domain. It bridges a functionalized, redox-active 3-nitrosalicylate moiety with an amino acid backbone, mimicking the natural non-ribosomal peptide synthetase (NRPS) adenylation products[2]. This application note details the mechanistic rationale, thermodynamic data, and a self-validating synthetic protocol for utilizing this intermediate in advanced drug development.

Scientific Rationale & Mechanistic Insights

The Role of the 3-Nitro Substituent in Metal Coordination

Natural siderophores rely on the extreme electron density of salicylate or catecholate hydroxyls to coordinate Fe(III). However, highly stable Fe(III) complexes can trap iron intracellularly, rendering it biologically unavailable or preventing the drug from releasing its payload.

Introducing a strongly electron-withdrawing nitro group at the 3-position of the salicylic acid ring fundamentally alters the thermodynamics of the complex[3]. The inductive and resonance properties of the nitro group significantly lower the basicity of both the phenolic and carboxylic groups[4]. Paradoxically, while the absolute formation constants decrease, the conditional chelating efficacy (measured as pM at physiological pH 7.4) increases by 0.2 to 1.1 units[4]. Furthermore, the nitro group induces an anodic shift in the Fe(III)/Fe(II) redox potential, facilitating the bioreduction and subsequent release of iron once inside the target cell.

The Glycinate Linkage as an NRPS Mimetic

During mycobactin biosynthesis, the enzyme MbtA catalyzes the ATP-dependent adenylation of salicylic acid, transferring it to a carrier protein[2]. Coupling 3-nitrosalicylic acid to methyl glycinate creates a structural mimetic of this acyl-enzyme intermediate. The choice of a methyl ester is deliberate: it protects the C-terminus from unwanted polymerization during the amidation step and provides a lipophilic vector that can be cleanly saponified prior to final biological evaluation[5].

Thermodynamic Impact of Nitro-Substitution

To understand the causality behind selecting 3-nitrosalicylic acid over native salicylic acid for siderophore design, we must examine the physicochemical shifts induced by the nitro group.

Table 1: Physicochemical Comparison of Siderophore Precursors

PropertyNative Salicylic Acid3-Nitrosalicylic AcidMechanistic Consequence in Siderophore Design
Phenolic pKa ~13.6~10.3Resonance/inductive effects lower basicity, preventing irreversible Fe(III) trapping[3].
Carboxylic pKa ~2.8~1.8Enhances rapid deprotonation and metal coordination at physiological pH[4].
Fe(III) pM (pH 7.4) Baseline+0.2 to +1.1 unitsIncreases conditional chelating efficacy in competitive biological media[4].
Enzyme Affinity Natural SubstrateCompetitive InhibitorActs as a foundation for MbtA inhibitors to block native siderophore synthesis[2].

Experimental Workflow & Logical Relationships

The synthesis and downstream application of Methyl (3-nitrosalicyloyl)glycinate follows a strict logical sequence. The diagram below illustrates the pathway from raw precursors to terminal biological applications.

Workflow N1 3-Nitrosalicylic Acid N3 PyBroP / DIEA Coupling N1->N3 N2 Methyl Glycinate N2->N3 N4 Methyl (3-nitrosalicyloyl) glycinate N3->N4 Amidation N5 Fe(III) Chelation Assays N4->N5 Saponification N6 MbtA Enzyme Inhibition N4->N6 Siderophore Mimetic

Workflow for the synthesis and application of Methyl (3-nitrosalicyloyl)glycinate.

Self-Validating Experimental Protocols

Protocol A: PyBroP-Mediated Synthesis of Methyl (3-nitrosalicyloyl)glycinate

Causality of Reagent Selection : The ortho-nitro group severely deactivates the carboxylic acid of 3-nitrosalicylic acid. Standard carbodiimide coupling agents (e.g., DCC, EDC) often fail here, leading to unreactive N-acylurea byproducts. PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) is specifically chosen to generate a highly reactive, sterically unhindered phosphonium intermediate[5]. DIEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to liberate the methyl glycinate from its hydrochloride salt without competing for the activated acid.

Step-by-Step Methodology :

  • Activation : In a flame-dried flask under inert atmosphere, dissolve 3-Nitrosalicylic acid (1.0 eq) and PyBroP (1.1 eq) in anhydrous CH₂Cl₂.

  • Base Addition : Add DIEA (3.0 eq) dropwise at 25°C. Stir for 30 minutes to allow the formation of the active phosphonium ester[5].

  • Amidation : Dissolve Methyl glycinate hydrochloride (1.2 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it to the reaction mixture over 25 minutes. Stir at room temperature overnight[5].

  • Self-Validating Workup :

    • Pour the reaction mixture into an equal volume of 1N NaOH and extract with CH₂Cl₂. Validation point: Unreacted 3-nitrosalicylic acid partitions into the basic aqueous layer, while the desired neutral ester remains in the organic phase.

    • Separate the aqueous phase, adjust the pH to 1 using HCl, and add NaCl until saturation[5].

    • Validation point: The sudden shift in pH causes any residual side-products to crash out, while the pure Methyl (3-nitrosalicyloyl)glycinate precipitates cleanly upon cooling. Filter and wash with cold water to yield the product (typical yield ~42-50%)[5].

Protocol B: Saponification for Metal Binding Studies

To utilize the intermediate in Fe(III) binding assays, the methyl ester must be hydrolyzed to expose the carboxylate, mimicking the free acid state required for hexadentate coordination.

Step-by-Step Methodology :

  • Hydrolysis : Suspend Methyl (3-nitrosalicyloyl)glycinate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Validation via TLC : Monitor the disappearance of the high-Rf ester spot and the appearance of a baseline-bound spot (the lithium salt) on silica TLC (Eluent: 9:1 CH₂Cl₂/MeOH).

  • Isolation : Acidify the mixture to pH 3 with 1M HCl. Extract the resulting free acid with Ethyl Acetate. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting (3-nitrosalicyloyl)glycine is now ready for potentiometric and spectrophotometric Fe(III) titrations[3].

References

  • Effect of substituents on complex stability aimed at designing new iron(III) and aluminum(III) chelators. Journal of Inorganic Biochemistry. 3

  • Kinetic Analyses of the Siderophore Biosynthesis Inhibitor Salicyl-AMS and Analogues as MbtA Inhibitors and Antimycobacterial Agents. PMC. 2

  • Crystallization and X-ray diffraction analysis of salicylate synthase, a chorismate-utilizing enzyme involved in siderophore biosynthesis. PMC.1

  • WO2004033440A1 - Thiadiazoledioxides and thiadiazoleoxides as cxc- and cc-chemokine receptor ligands. Google Patents. 5

Sources

Application

Application Notes and Protocols for the Chemoselective Reduction of Nitro Groups in Salicyl-Glycine Methyl Esters

Introduction: The Critical Role of Nitro Group Reduction in Drug Discovery The transformation of a nitro group to a primary amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals and other bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Nitro Group Reduction in Drug Discovery

The transformation of a nitro group to a primary amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals and other bioactive molecules. For researchers focused on the development of novel therapeutics based on the salicyl-glycine scaffold, the selective reduction of a nitro-substituted precursor is a critical step. The resulting amino-salicyl-glycine methyl esters are versatile intermediates, opening avenues for further functionalization and the exploration of new chemical space. However, the presence of other reducible or sensitive functionalities within the salicyl-glycine methyl ester molecule, namely the ester and amide groups, as well as the phenolic hydroxyl, presents a significant chemoselectivity challenge. This guide provides a detailed analysis of robust and selective methods for this transformation, grounded in mechanistic understanding and practical, field-tested protocols.

Understanding the Chemoselectivity Challenge

The primary obstacle in the reduction of nitro-salicyl-glycine methyl esters is the potential for unwanted side reactions. The methyl ester and the glycine amide bond are susceptible to reduction under harsh conditions. Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired amine without compromising the integrity of the rest of the molecule.[1][2][3] This document will focus on three widely applicable and selective methods:

  • Catalytic Hydrogenation: A classic and often highly efficient method, but one that requires careful catalyst selection and optimization to prevent over-reduction.[2][4]

  • Metal-Mediated Reduction with Tin(II) Chloride: A robust and highly chemoselective method that is tolerant of a wide range of functional groups.[1][4][5]

  • Transfer Hydrogenation: A milder alternative to high-pressure hydrogenation that utilizes a hydrogen donor in the presence of a catalyst.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique for the reduction of nitro groups, often providing clean reactions and high yields.[4] The key to success lies in selecting the appropriate catalyst and reaction conditions to ensure the selective reduction of the nitro group while preserving the ester and amide functionalities.

Causality of Experimental Choices
  • Catalyst Selection: Palladium on carbon (Pd/C) is a common choice for nitro group reductions.[4] However, in substrates with multiple sensitive groups, a less reactive catalyst like Raney Nickel may be preferred to minimize the risk of over-reduction.[4] For substrates containing halogens, sulfided platinum on carbon (Pt/C) can be highly selective for the nitro group while preventing dehalogenation.[1]

  • Solvent: Protic solvents like ethanol or methanol are typically used as they facilitate the reaction and dissolve the starting material.[1]

  • Pressure and Temperature: The reaction is often carried out under a hydrogen atmosphere at pressures ranging from atmospheric to 50 psi.[6] Elevated temperatures can increase the reaction rate but also the risk of side reactions. Therefore, starting at room temperature and gently heating if necessary is a prudent approach.

Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C

Materials:

  • Nitro-salicyl-glycine methyl ester

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas supply with a regulator

  • Parr shaker or a similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve the nitro-salicyl-glycine methyl ester (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-salicyl-glycine methyl ester.

  • Purify the crude product by column chromatography or recrystallization as needed.

Method 2: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride is a classic and highly reliable method for the chemoselective reduction of aromatic nitro groups.[1][4][5] It is particularly advantageous when dealing with substrates containing other reducible functional groups like esters and amides, as it generally does not affect them under the reaction conditions.[5]

The "Why" Behind the Protocol: Mechanistic Insights

The reduction of a nitro group by SnCl₂ is a six-electron process that proceeds through a series of single-electron transfers from the tin(II) species. The reaction is typically carried out in a protic solvent, which provides the necessary protons for the formation of the amine. The generally accepted mechanism involves the initial coordination of the nitro group to the tin center, followed by a series of electron transfer and protonation steps, leading to the formation of nitroso, hydroxylamine, and finally, the amine product. The mildness of this method stems from the fact that the redox potential of the Sn(II)/Sn(IV) couple is well-suited for the selective reduction of the nitro group without affecting less electrophilic functionalities.

Experimental Protocol: Reduction using SnCl₂·2H₂O

Materials:

  • Nitro-salicyl-glycine methyl ester

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the nitro-salicyl-glycine methyl ester (1.0 eq) in absolute ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Heat the reaction mixture to reflux (around 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the pH of the mixture is approximately 8. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Tin Salt Precipitation: The workup for SnCl₂ reductions can sometimes be challenging due to the formation of gelatinous tin precipitates.[7][8] If filtration is difficult, an alternative is to add a sufficient amount of a strong base (e.g., 10% NaOH) to dissolve the tin salts as stannates (soluble tin hydroxo complexes).[7] However, this should be done cautiously, as the highly basic conditions could potentially hydrolyze the ester.

Method 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a convenient and often milder alternative to using high-pressure hydrogen gas.[9] This method utilizes a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst, typically Pd/C.

Rationale for Method Selection

This method is particularly useful in laboratories not equipped for high-pressure reactions. The in situ generation of hydrogen from the donor molecule allows for a more controlled and experimentally simpler setup. The chemoselectivity is often comparable to or even better than traditional hydrogenation, especially when other reducible groups are present.

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate

Materials:

  • Nitro-salicyl-glycine methyl ester

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • To a solution of the nitro-salicyl-glycine methyl ester (1.0 eq) in methanol or ethanol, add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.

Data Presentation: Comparison of Reduction Methods

MethodReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C85-95High efficiency, clean reactionRequires specialized equipment, potential for over-reduction
Tin(II) Chloride Reduction SnCl₂·2H₂O80-90Excellent chemoselectivity, mild conditionsWorkup can be challenging due to tin salt precipitation
Transfer Hydrogenation HCOONH₄, Pd/C80-90No high-pressure H₂ needed, mild conditionsCan be slower than direct hydrogenation

Visualization of Key Processes

Generalized Reaction Pathway

Reaction_Pathway Nitro_Salicyl_Glycine Nitro-Salicyl-Glycine Methyl Ester Amino_Salicyl_Glycine Amino-Salicyl-Glycine Methyl Ester Nitro_Salicyl_Glycine->Amino_Salicyl_Glycine Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Generalized reduction of a nitro-salicyl-glycine methyl ester.

Experimental Workflow for Tin(II) Chloride Reduction

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve Nitro Compound in EtOH/EtOAc Add_SnCl2 Add SnCl₂·2H₂O Dissolve->Add_SnCl2 Reflux Reflux (70-80 °C) Add_SnCl2->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to RT & Quench with Ice Monitor->Cool Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Filter Filter through Celite® Neutralize->Filter Extract Extract with EtOAc Filter->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify

Caption: Step-by-step workflow for the SnCl₂-mediated reduction.

Conclusion

The chemoselective reduction of the nitro group in salicyl-glycine methyl esters is a readily achievable transformation with the appropriate choice of methodology. For general applications where specialized equipment is available, catalytic hydrogenation offers a highly efficient route. For substrates with a higher degree of complexity or when a robust and broadly applicable method is desired, the tin(II) chloride reduction is an excellent choice, despite the potential for a more involved workup. Transfer hydrogenation provides a safe and convenient alternative, particularly in settings where high-pressure hydrogenation is not feasible. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can confidently and successfully synthesize the desired amino-salicyl-glycine methyl esters, paving the way for further drug discovery and development efforts.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... [Link]

  • ResearchGate. (2025, August 6). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]

  • Thieme. (2022, September 20). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]

  • PMC. (2022, December 20). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. [Link]

  • ResearchGate. (2025, August 9). (PDF) Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. [Link]

  • ResearchGate. (2025, August 7). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]

  • PubMed. (2019, October 21). Hydrogenation of Functionalized Nitroarenes Catalyzed by Single-Phase Pyrite FeS2 Nanoparticles on N,S-Codoped Porous Carbon. [Link]

  • MDPI. (2016, July 30). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. [Link]

  • PMC. (2017, March 27). Direct amidation of esters with nitroarenes. [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. [Link]

  • SlideShare. (2014, August 2). Catalytic Hydrogenation of Amides. [Link]

  • RSC Publishing. (n.d.). Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon: boosted catalyst performance enabled by synergistic catalysis between Co0 and Coδ+. [Link]

  • KAUST Repository. (n.d.). Nickel-Catalyzed Decarbonylative Amination of Esters and Amides by C−O and. [Link]

  • TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • ResearchGate. (2026, February 3). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • University of Liverpool. (n.d.). Hydrogenation of Functionalized Nitroarenes Catalyzed by Single‐Phase Pyrite FeS2 Nanoparticles on N,S‐Codoped Porous Carbon. [Link]

  • Taylor & Francis Online. (2006, August 21). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. [Link]

Sources

Method

Application Note: Peptide Coupling of Nitrosalicylic Acid Derivatives

This guide details the specific protocols and mechanistic considerations for coupling nitrosalicylic acid derivatives (e.g., 3-nitrosalicylic acid, 5-nitrosalicylic acid) with amines.[1] It addresses the unique electroni...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the specific protocols and mechanistic considerations for coupling nitrosalicylic acid derivatives (e.g., 3-nitrosalicylic acid, 5-nitrosalicylic acid) with amines.[1] It addresses the unique electronic and steric challenges posed by the ortho-hydroxy and nitro substituents.[1]

Executive Summary & Chemical Logic

Coupling nitrosalicylic acids presents a "Push-Pull" challenge distinct from standard amino acid coupling.[1]

  • The Deactivation (Pull): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG).[1] It significantly lowers the 
    
    
    
    of the carboxylic acid, making the carboxylate anion less nucleophilic and harder to "load" onto a coupling reagent.
  • The Activation (Push): Once activated (e.g., as an O-acylisourea or OBt ester), the carbonyl carbon becomes highly electrophilic due to the same EWG effect, making it prone to hydrolysis or rapid aminolysis.

  • The Phenolic Interference: The ortho-hydroxyl group is a competing nucleophile.[1] While the nitro group reduces the phenol's nucleophilicity (making it less likely to self-react), it can still form esters (depsipeptides) if the amine is unreactive or if incorrect bases are used.

Reagent Selection Matrix
SubstrateSteric ChallengeElectronic ChallengeRecommended ReagentWhy?
5-Nitrosalicylic Acid LowModerateEDC / HOBt or T3P Unhindered position allows standard carbodiimide coupling.[1] T3P is excellent for suppressing phenol side-reactions.[1]
3-Nitrosalicylic Acid High (Ortho-substituent)HighHATU / HOAt The nitro group at C3 creates a "steric wall."[1] Requires the superior leaving group ability of HOAt (7-aza) found in HATU.[1]
Aniline Partners VariableLow NucleophilicityAcid Chloride (

)
Weak nucleophiles (anilines) often fail with EDC/HATU.[1] Acid chlorides provide the necessary "brute force."[1]

Mechanistic Pathways & Decision Logic

The following diagram illustrates the decision process and potential failure modes (e.g., phenol acylation vs. amine coupling).

CouplingLogic Start Substrate: Nitrosalicylic Acid CheckSterics Check Substitution Pattern Start->CheckSterics Decision3Nitro 3-Nitro (Hindered) CheckSterics->Decision3Nitro Ortho-blocked Decision5Nitro 5-Nitro (Unhindered) CheckSterics->Decision5Nitro Para-blocked AmineType Amine Nucleophilicity? Decision3Nitro->AmineType Decision5Nitro->AmineType RouteT3P Route B: T3P/Pyridine (Chemoselective) Decision5Nitro->RouteT3P Preferred for Scale RouteHATU Route A: HATU/DIPEA (High Reactivity) AmineType->RouteHATU Aliphatic Amine RouteAcidCl Route C: Acid Chloride (Forceful) AmineType->RouteAcidCl Aniline/Weak Nuc SideReaction Risk: Phenolic Esterification RouteHATU->SideReaction If Base Excess > 3 eq

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (For 3-Nitrosalicylic Acid)

Best for: Sterically hindered substrates and precious amines.[1]

Rationale: HATU generates an O-7-azabenzotriazole active ester.[1][2] The pyridine nitrogen in the 7-aza ring provides an intramolecular base effect (anchimeric assistance), significantly accelerating the reaction with the amine before the phenol can compete.

Materials:

  • 3-Nitrosalicylic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 2.5 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve 3-nitrosalicylic acid (1.0 mmol) in anhydrous DMF (3 mL/mmol) under nitrogen.

  • Base Addition: Add DIPEA (1.0 mmol, 1.0 equiv only) and stir for 5 minutes. Critical: Do not add excess base yet to prevent phenol deprotonation.

  • Reagent Addition: Add HATU (1.1 mmol) in one portion. The solution typically turns yellow/orange.[1] Stir for 15-30 minutes to form the activated ester.

  • Coupling: Add the Amine (1.1 mmol) followed immediately by the remaining DIPEA (1.5 mmol).

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC or LC-MS.[1]

    • Note: If the reaction stalls, heat to 40°C. 3-nitro derivatives are thermally stable enough for mild heating.[1]

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), saturated

    
     (to remove unreacted acid and HOBt byproducts), and brine. Dry over 
    
    
    
    .[1][3]
Protocol B: Acid Chloride Method (For Anilines/Weak Nucleophiles)

Best for: Unreactive amines or large-scale synthesis of 5-nitrosalicylic derivatives.[1]

Rationale: Nitrosalicylic acids are too electron-deficient for standard EDC coupling with anilines.[1] Converting to the acid chloride creates a highly reactive electrophile.[1] The phenol is generally left unprotected; while phenolic esters can form, they are often trans-acylated by the amine or hydrolyzed during workup.

Materials:

  • Nitrosalicylic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.5 equiv)[1]
    
  • Catalytic DMF (1-2 drops)[1]

  • DCM or Toluene (Solvent)[1]

Step-by-Step:

  • Chlorination: Suspend nitrosalicylic acid in dry DCM (or Toluene for higher T). Add catalytic DMF (1 drop).[1]

  • Reagent Addition: Add

    
     dropwise.[1]
    
  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours. Evolution of HCl gas and clearing of the suspension indicates completion.

  • Evaporation: Concentrate in vacuo to remove excess

    
    . Caution: Do not overheat the residue.
    
  • Coupling: Redissolve the crude acid chloride in DCM. Add the aniline (1.0 equiv) and a mild base like Pyridine or

    
     (1.1 equiv) dropwise at 0°C.[1]
    
  • Work-up: Quench with water. The amide usually precipitates or can be extracted.[1][4]

Protocol C: T3P (Propylphosphonic Anhydride) Method

Best for: "Green" chemistry and avoiding phenol protection.[1]

Rationale: T3P (supplied as 50% in EtOAc/DMF) is a cyclic anhydride.[1] It reacts very selectively with carboxylic acids in the presence of free phenols due to the specific geometry required for the transition state, which favors the carboxylate over the phenolate.

Step-by-Step:

  • Mix: Combine Nitrosalicylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or DMF).

  • Base: Add Pyridine or NMM (N-methylmorpholine) (3.0 equiv).[1] Cool to 0°C.[1][3][4]

  • Coupling: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir overnight. T3P reactions are slower but cleaner.[1]

  • Work-up: Wash with water, 1N HCl, and brine. T3P byproducts are water-soluble, simplifying purification.[1]

Troubleshooting & Optimization Table

ObservationDiagnosisSolution
Low Yield (3-Nitro) Steric hindrance prevents amine attack.[1]Switch from EDC/HOBt to HATU or PyBOP . Increase temperature to 50°C.
O-Acylation (Phenol ester) Phenol is competing with the amine.[1]Reduce base equivalents (keep pH < 8).[1] Use T3P (Protocol C).
Colored Impurities Nitro group reduction or degradation.[1]Avoid strong reducing agents.[1] Ensure inert atmosphere (

).
Racemization (If amine is chiral) Base-mediated proton abstraction.[1]Use Collidine or TMP (2,4,6-trimethylpyridine) as a non-nucleophilic, weaker base. Keep T < 0°C.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., et al. (2016).[1] T3P: The Greenest Reagent for Amide Coupling? Organic Process Research & Development, 20(2), 140–177. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][5][6] Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

Sources

Application

Protocol for the Recrystallization and Purification of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate

An Application Note for Drug Development Professionals Introduction: The Imperative for Purity Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is a multifaceted organic molecule featuring nitro, hydroxyl, amide, and e...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Introduction: The Imperative for Purity

Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is a multifaceted organic molecule featuring nitro, hydroxyl, amide, and ester functional groups. Its structural complexity makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. In any drug development pipeline, the purity of such intermediates is non-negotiable; it directly impacts reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[1][2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize, leaving impurities behind in the solvent.[2] This application note provides a comprehensive, field-proven guide to developing a robust recrystallization protocol for Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate, grounded in an analysis of its physicochemical properties and data from structurally related compounds.

Physicochemical Profile & Solvent Selection Rationale

The molecular structure of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate governs its interaction with potential solvents. The presence of a hydroxyl (-OH), an amide (N-H), and a nitro (-NO2) group makes the molecule distinctly polar and capable of acting as both a hydrogen bond donor and acceptor.

Based on the "like dissolves like" principle, polar solvents are the most promising candidates for its recrystallization.[3] Our analysis of analogous aromatic nitro compounds supports this strategy:

  • Alcohols (Methanol, Ethanol): These are frequently the solvents of choice for nitroaryl compounds, effectively dissolving them at higher temperatures.[3][4] Protocols for similar structures, such as 2-nitrobenzal methyl acetoacetate and 2-hydroxy-3-nitro-benzoic acid methyl ester, successfully employ methanol or ethanol for purification.[4][5]

  • Ethyl Acetate: This moderately polar solvent was successfully used to generate single crystals of the closely related compound, Methyl 2-hydroxy-3-nitrobenzoate, via slow evaporation, indicating its suitability.[6][7]

  • Mixed Solvent Systems: For instances where a single solvent proves inadequate, a binary system is highly effective.[3] An ethanol/water mixture is a common choice for purifying compounds with moderate polarity, such as substituted nitrobenzaldehydes.[8][9] This system works by dissolving the compound in the "good" solvent (ethanol) and then inducing crystallization by adding the "anti-solvent" (water), in which the compound is poorly soluble.[1][10]

Data Presentation: Solvent Suitability Matrix

The following table summarizes the predicted solubility of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate in a range of common laboratory solvents, guiding the selection process. This matrix is derived from the behavior of structurally similar nitroaromatic compounds.[4][5][6][8]

SolventPolaritySolubility (Cold, ~20°C)Solubility (Hot, ~Boiling)Rationale & Commentary
Ethanol Polar ProticSparingly SolubleHighly SolublePrimary Candidate. Exhibits a steep solubility curve, ideal for high recovery. Proven effective for similar nitroaromatics.[4][8]
Methanol Polar ProticSparingly SolubleVery Highly SolublePrimary Candidate. Similar to ethanol but may show slightly higher solubility, potentially reducing yield if not cooled sufficiently.[4]
Ethyl Acetate Polar AproticSparingly SolubleSolublePromising Candidate. Known to produce high-quality crystals for analogous compounds.[6][7] Lower boiling point is advantageous for removal.
Isopropanol Polar ProticSparingly SolubleSolubleGood alternative to ethanol, with a slightly higher boiling point.
Water Very PolarInsolubleInsolubleSuitable as an "anti-solvent" in a mixed system with a water-miscible solvent like ethanol or acetone.[8][9]
Hexane/Heptane Non-PolarInsolubleInsolubleUseful as an anti-solvent with ethyl acetate or as a final wash to remove non-polar impurities.
Toluene Non-PolarInsolubleSparingly SolubleCan be used for recrystallizing some aromatic compounds, but less likely to be ideal here due to the compound's high polarity.[11]

Experimental Protocols

Safety First: Aromatic nitro compounds should be handled with care in a well-ventilated fume hood. They can be irritants and may be harmful if swallowed.[12] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Solvent Screening (Microscale)

This initial protocol is crucial for identifying the optimal solvent system without committing a large amount of material.

  • Preparation: Aliquot approximately 20-30 mg of the crude Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., ethanol, ethyl acetate) dropwise (0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.

  • Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Evaluation: An ideal solvent is one in which the compound dissolves completely when hot but forms a high yield of crystalline precipitate upon cooling.[3][9]

Protocol 2: Bulk Recrystallization Procedure (Example with Ethanol)

This protocol outlines the full-scale procedure. Replace ethanol with the optimal solvent identified in Protocol 1.

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL) with a magnetic stir bar. Add the chosen solvent (ethanol) in small portions (~20 mL to start) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the minimum amount of hot solvent dropwise until all the solid has just dissolved. It is critical not to add an excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a pre-heated receiving flask and pour the hot solution through it quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small amount of ice-cold recrystallization solvent (ethanol) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transfer to a watch glass for air drying or drying in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Visualization of Workflow

The following diagram outlines the logical workflow for the recrystallization process, from initial solvent selection to the final pure product.

Recrystallization_Workflow start Start Crude Product screening Protocol 1: Solvent Screening | Test Ethanol, Methanol, Ethyl Acetate, etc. start->screening evaluation Evaluate Results | Steep solubility curve? High crystal yield? screening->evaluation single_solvent Single Solvent System Identified evaluation->single_solvent Yes mixed_solvent Try Mixed Solvent System | e.g., Ethanol/Water evaluation->mixed_solvent No dissolution Protocol 2: Bulk Recrystallization 1. Dissolve crude in minimum hot solvent single_solvent->dissolution mixed_solvent->dissolution hot_filter 2. Hot Filtration (if needed) dissolution->hot_filter crystallization 3. Slow Cooling & Ice Bath hot_filter->crystallization isolation 4. Vacuum Filtration & Washing crystallization->isolation drying 5. Dry Crystals isolation->drying end Pure Crystalline Product drying->end

Caption: Workflow for selecting a solvent and purifying the target compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" The compound's melting point is lower than the solvent's boiling point. High concentration of impurities depressing the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point.[3]
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was added). The compound is very soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[3] Add a "seed crystal" of the pure compound if available. Evaporate some of the solvent to increase the concentration and re-cool.
Low Recovery / Yield Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer duration. When washing the collected crystals, use only a minimal amount of ice-cold solvent.
Product is Still Impure The chosen solvent did not effectively differentiate between the product and a major impurity. Cooling was too rapid, trapping impurities in the crystal lattice.Re-recrystallize the product, potentially using a different solvent system identified during screening. Ensure the cooling process is slow and undisturbed.

References

  • CN102976949A - Preparation method of methyl 2-nitrobenzal acetoacetate.
  • Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904. PubChem - NIH. [Link]

  • (PDF) Methyl 2-hydroxy-3-nitrobenzoate. ResearchGate. [Link]

  • METHYL 2-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • METHYL 2-HYDROXY-3-NITROBENZOATE CAS#: 22621-41-6. ChemWhat. [Link]

  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC - NIH. [Link]

  • CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Synthesis of Some New Heteroarylamino-3-Nitro-2H-[4]- Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]

  • Methyl 2-hydroxy-3-nitrobenzoate. PMC - NIH. [Link]

  • Recrystallization of Benzoic Acid | Report. EduBirdie. [Link]

  • FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Aromatic Nitro Compounds. MST.edu. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Preparation method of 2-hydroxy-3-nitroacetophenone. Eureka | Patsnap. [Link]

  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC - NIH. [Link]

Sources

Method

Preparation of 3-aminosalicylic acid peptides from nitro precursors

Application Note: High-Fidelity Synthesis of 3-Aminosalicylic Acid (3-ASA) Peptides via Nitro Precursors Part 1: Strategic Overview & Rationale The incorporation of 3-aminosalicylic acid (3-ASA) into peptide backbones is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 3-Aminosalicylic Acid (3-ASA) Peptides via Nitro Precursors

Part 1: Strategic Overview & Rationale

The incorporation of 3-aminosalicylic acid (3-ASA) into peptide backbones is chemically distinct from its isomers (4-ASA, 5-ASA) due to the extreme steric and electronic environment created by the ortho-amino, ortho-hydroxy, and ipso-carboxyl arrangement.

The Challenge of Direct Coupling: Direct coupling of 3-ASA is plagued by two primary failure modes:

  • Low Nucleophilicity: The aniline nitrogen is electronically deactivated by the ortho-carboxylic acid and potentially involved in intramolecular hydrogen bonding.

  • Side Reactions: The free phenol is susceptible to O-acylation during activation if not orthogonally protected, leading to branched depsipeptides rather than the desired linear sequence.

The Nitro-Precursor Solution: This protocol utilizes 3-nitrosalicylic acid (3-NSA) as a "masked" isostere. The nitro group (


) serves as a non-nucleophilic, chemically stable surrogate for the amine during chain assembly. Once the peptide backbone is established, the nitro group is selectively reduced to the amine on-resin before final cleavage. This method eliminates aniline nucleophilicity issues and prevents premature lactamization.

Part 2: Experimental Workflows & Protocols

Materials & Reagents
  • Precursor: 3-Nitrosalicylic acid (Commercial grade, >97%).

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).[2]

  • Reducing Agent: Stannous Chloride Dihydrate (

    
    ).
    
  • Solvents: DMF (peptide grade), DCM, MeOH.

Protocol A: Precursor Preparation (Phenol Protection)

While 3-NSA can be coupled directly, transient protection of the phenol is recommended to ensure high-yield acylation.

  • Acetylation (Recommended): React 3-NSA with Acetic Anhydride (1.1 eq) in Pyridine/DCM to generate 2-acetoxy-3-nitrobenzoic acid .

    • Why: The acetyl group prevents O-acylation during the HATU coupling step but is easily removed during the final piperidine (Fmoc removal) or hydrazine steps, or often during the acidic reduction workup.

    • Alternative: If using free 3-NSA, ensure the coupling activation time is kept short (<5 min) to minimize phenol esterification.

Protocol B: SPPS Coupling of 3-NSA

Standard Fmoc chemistry is applied. The following assumes the peptide chain is built up to the N-terminus where 3-ASA is required.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Activation:

    • Dissolve 2-acetoxy-3-nitrobenzoic acid (0.4 mmol, 4 eq) in DMF (2 mL).

    • Add HATU (0.38 mmol, 3.8 eq).

    • Add DIEA (0.8 mmol, 8 eq).

    • Critical: Pre-activate for exactly 30 seconds . Extended activation can lead to racemization or rearrangement.

  • Coupling:

    • Add activated solution to the resin.[3]

    • Shake at Room Temperature (RT) for 2 hours .

  • Washing: Drain and wash with DMF (3x), DCM (3x), DMF (3x).[3][4]

  • QC Step: Perform a Kaiser Test (Ninhydrin). The resin should be colorless (negative), indicating complete coupling of the nitro-benzoate to the N-terminus.

Protocol C: On-Resin Nitro Reduction ( Method)

This is the critical step. Stannous chloride is preferred over dithionite for SPPS due to its solubility in organic solvents and compatibility with the resin matrix.

  • Preparation of Reducing Solution:

    • Dissolve Stannous Chloride Dihydrate (

      
      )  in DMF to a concentration of 2.0 M .
      
    • Note: The solution may require sonication. If solubility is poor, add a small amount of MeOH (up to 10% v/v), but pure DMF is preferred to maintain resin swelling.

  • Reaction:

    • Add the

      
       solution (approx. 5 mL for 0.1 mmol resin) to the reaction vessel.
      
    • Shake at RT for 3 hours .

    • Observation: The resin/solution may turn yellow/orange initially and fade.

  • Washing (Crucial):

    • Drain the reagent.[3]

    • Wash with DMF (3x).[3][4][5]

    • Wash with DMF/Water (1:1) (3x) to remove inorganic tin salts.

    • Wash with MeOH (3x) to shrink and clean resin.

    • Wash with DCM (3x).[3]

  • Confirmation:

    • Take a small aliquot of resin.[6]

    • Perform a Chloranil test (for secondary amines/anilines) or micro-cleavage followed by LC-MS. The mass shift should correspond to

      
       Da (
      
      
      
      : Loss of 32, gain of 2).
Protocol D: Cleavage and Purification
  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2-3 hours at RT.

  • Precipitation: Cold Diethyl Ether.

  • Purification: Reverse-phase HPLC (C18 column).

    • Note: 3-ASA peptides are often more polar. Adjust the gradient to start at 0-5% Acetonitrile.

Part 3: Data Visualization & Logic

Mechanism of Action: The "Nitro-Mask" Strategy

The following diagram illustrates the chemical logic, highlighting the transformation from the inactive precursor to the active pharmaceutical ingredient (API).

NitroReductionStrategy cluster_conditions Critical Parameters Precursor 3-Nitrosalicylic Acid (Masked Precursor) Coupling SPPS Coupling (HATU/DIEA) Precursor->Coupling Activation Intermediate Resin-Bound Nitro-Peptide Coupling->Intermediate Amide Bond Formation Reduction On-Resin Reduction (SnCl2 / DMF) Intermediate->Reduction Chemoselective Red. Warning Avoid O-Acylation: Use Acetyl Protection or Short Activation Intermediate->Warning Final 3-ASA Peptide (Active Amine) Reduction->Final -O2 / +H2 TinWash Tin Removal: Wash with DMF/H2O Reduction->TinWash

Caption: Workflow for the synthesis of 3-ASA peptides via nitro-precursor masking and on-resin stannous chloride reduction.

Comparative Analysis of Reduction Methods
FeatureStannous Chloride (

)
Sodium Dithionite (

)
Catalytic Hydrogenation (

)
Medium DMF (Organic)Aqueous / DioxaneOrganic (MeOH/EtOH)
Resin Swelling Excellent (Maintains access to sites)Poor (Water collapses polystyrene)Good
Efficiency High (>95% conversion)Moderate (Surface limited)Low (Heterogeneous solid/solid)
Selectivity High (Tolerates Fmoc/tBu)HighLow (Risk of Bzl cleavage)
Recommendation Primary Choice for SPPS Secondary (for soluble peptides)Not Recommended for SPPS

Part 4: Quality Control & Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains blue after Protocol B, double couple using HOAt instead of HOBt/HATU to improve activation of the sterically hindered benzoic acid.

  • Incomplete Reduction: If LC-MS shows a mix of Nitro (+30 mass) and Amine, repeat Protocol C with fresh

    
     for an additional 2 hours. Heating to 40°C can accelerate the reaction but increases the risk of aspartimide formation in susceptible sequences.
    
  • Tin Contamination: If the final peptide shows broad peaks or metal adducts in MS, include a wash with 10% piperidine in DMF after the

    
     step (before cleavage) to complex and remove residual tin.
    

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of orthogonal protection strategies including Nitro groups).

  • Gatchalian, J., et al. (2016). Solid phase peptide synthesis via side chain attachment. (Discusses on-resin modifications and reduction strategies).

  • Hummel, M., et al. (2010).[7] Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications. (Precursor synthesis and properties).[8][9] [7]

  • BenchChem Application Note. (2025). The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis. (General protocols for nitro-benzoic acid handling in SPPS).

  • Stergiou, A., & Symes, M. (2022).[10] Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. (Alternative reduction mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvation &amp; Handling of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate

Introduction: Solvation Thermodynamics Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate (C₁₀H₁₀N₂O₆) is a complex aromatic amide featuring a phenol group, a nitro group, and a methyl ester. The proximity of the 2-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Solvation Thermodynamics

Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate (C₁₀H₁₀N₂O₆) is a complex aromatic amide featuring a phenol group, a nitro group, and a methyl ester. The proximity of the 2-hydroxyl and 3-nitro groups on the aromatic ring strongly promotes intramolecular hydrogen bonding. This internal locking of polar functional groups significantly reduces the molecule's ability to act as a hydrogen-bond donor to solvent molecules, rendering it more lipophilic than its individual functional groups might suggest.

When choosing a solvent, researchers must overcome the compound's crystalline lattice energy. Dimethyl sulfoxide (DMSO) is the preferred primary solvent over Methanol (MeOH) . DMSO is a highly polar aprotic solvent with a strong dipole moment that acts as an aggressive hydrogen-bond acceptor, efficiently solvating the aromatic and ester moieties without requiring the solute to donate H-bonds [4]. Methanol, a polar protic solvent, relies heavily on establishing an intermolecular H-bond network, which is sterically and energetically hindered by the compound's intramolecular bonds.

Quantitative Solvent Comparison

To understand the causality behind solvent selection, we must look at the thermodynamic and physical properties of the solvents. The Hansen Solubility Parameters (HSP) dictate that "like dissolves like" based on Dispersion (δD), Polarity (δP), and Hydrogen Bonding (δH) forces [2].

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)Mechanistic Impact on Solvation
Solvent Type Polar AproticPolar ProticDMSO disrupts the crystal lattice without needing H-bond donation from the solute.
Dielectric Constant (ε) 46.732.7Higher ε in DMSO better stabilizes transient dipoles in the nitroaromatic ring.
Dipole Moment (D) 3.961.70Stronger dipole-dipole interactions in DMSO facilitate faster dissolution.
Hansen Dispersion (δD) 18.4 MPa^0.514.7 MPa^0.5DMSO better matches the van der Waals forces of the aromatic core [2].
Hansen Polarity (δP) 16.4 MPa^0.512.3 MPa^0.5DMSO effectively solvates the highly polar nitro and ester groups [2].
Hansen H-Bonding (δH) 10.2 MPa^0.522.3 MPa^0.5MeOH's high δH is rendered ineffective due to the solute's internal H-bonds.
Cell Culture Toxicity Low (<0.5% v/v)Moderate (<0.15% v/v)DMSO is better tolerated as a vehicle in in vitro biological assays [3].

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute the DMSO stock into my aqueous assay buffer? A: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced into an aqueous buffer, the water molecules rapidly hydrate the DMSO. Because water has a massive Hansen H-bonding parameter (δH = 42.3 MPa^0.5) and cannot effectively solvate the hydrophobic aromatic core of the compound, the local solubility capacity plummets. This causes the lipophilic molecules to aggregate and precipitate out of solution. Solution: Perform step-wise dilutions or pre-mix the DMSO stock with a surfactant (e.g., Tween-20 or BSA) before introducing it to the aqueous phase. Ensure the final DMSO concentration remains below 0.5% to prevent cytotoxicity [3].

Q: Can I use Methanol instead of DMSO for UV-Vis spectrophotometry assays? A: Yes, but with strict caveats. Methanol has a distinct advantage for UV-Vis because its UV cutoff is ~205 nm, whereas DMSO absorbs strongly below 268 nm, potentially masking the aromatic absorption bands of your compound. However, because the thermodynamic solubility limit in Methanol is significantly lower, you must prepare highly dilute working solutions (<1 mM) and verify that no micro-precipitates are scattering light (which artificially inflates absorbance readings).

Q: How does temperature affect the dissolution of this compound in DMSO? A: The dissolution of crystalline nitroaromatic amides is an endothermic process. Warming the solvent to 37°C increases the kinetic energy of the system, providing the necessary energy to overcome the lattice enthalpy of the solid [1]. Always allow the solution to return to room temperature before finalizing the volume to ensure concentration accuracy, as solvent density changes with temperature.

Troubleshooting Guide

  • Issue: The solution remains cloudy after adding the calculated volume of DMSO for a 50 mM stock.

    • Root Cause: The concentration exceeds the kinetic solubility limit at room temperature, or the compound has formed large crystalline aggregates that resist solvent penetration.

    • Action: Warm the vial in a 37°C water bath for 5-10 minutes and sonicate. The ultrasonic waves induce cavitation, breaking apart aggregates and exposing more surface area to the solvent. If turbidity persists after 15 minutes of sonication, the absolute thermodynamic solubility limit has been reached; you must dilute the stock to 20 mM or 10 mM.

  • Issue: The stock solution changes color from pale yellow to dark orange/brown over several weeks in storage.

    • Root Cause: Nitroaromatic compounds can undergo slow photolytic or oxidative degradation when exposed to light and ambient oxygen in solution.

    • Action: Always store DMSO stock solutions in amber glass or foil-wrapped vials at -20°C. Aliquot the stock to avoid repeated freeze-thaw cycles, which introduce moisture (DMSO is highly hygroscopic) and accelerate degradation [1].

Standard Operating Procedure (SOP): Step-by-Step Stock Preparation

Self-Validating Protocol for a 10 mM Stock in DMSO

To ensure scientific integrity, this protocol includes a self-validating centrifugation step to confirm true dissolution rather than the formation of a micro-suspension.

  • Safety & Weighing: Wear chemical-resistant nitrile gloves and work in a ventilated enclosure, as nitroaromatics carry potential toxicity[1]. Weigh exactly 2.96 mg of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate (MW ≈ 296.23 g/mol ) into a clean, static-free 1.5 mL microcentrifuge tube.

  • Primary Solvation: Add 800 µL of anhydrous, cell-culture grade DMSO to the tube. Do not add the full 1 mL immediately to allow room for volume displacement.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. Visually inspect against a light source. The solution should appear as a clear liquid without floating particulates.

  • Thermal Assist: If microscopic particulates remain, float the tube in a 37°C water bath for 5 minutes, followed by 30 seconds of bath sonication.

  • Volume Adjustment: Once completely clear and equilibrated back to room temperature, add anhydrous DMSO to bring the final volume to exactly 1.0 mL.

  • Self-Validation (Critical): Centrifuge the tube at 10,000 x g for 2 minutes. Carefully inspect the very bottom of the tube for a microscopic pellet. If a pellet is present, the compound is not fully dissolved (indicating a micro-suspension). If no pellet is visible, true solvation has been achieved.

  • Storage: Divide into 50 µL single-use aliquots in amber tubes, purge the headspace with argon or nitrogen gas to displace oxygen, and store at -20°C.

Solvation Workflow Visualization

SolvationWorkflow A Start: Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate B Select Primary Solvent A->B C DMSO (Recommended) High Dipole, Aprotic B->C Preferred D Methanol Protic, H-Bond Donor B->D Alternative E Assess Visual Clarity (10-50 mM Target) C->E D->E F Complete Dissolution E->F Clear G Turbidity / Particulates E->G Cloudy I Prepare Aliquots (-20°C) F->I H Sonicate & Warm (37°C) G->H H->F Resolves J Re-evaluate Max Solubility H->J Persists

Workflow for determining solubility and preparing stock solutions of nitro-benzoyl amides.

References

  • Hansen Solubility Parameters (HSP). Practical Adhesion Science - Prof Steven Abbott.[Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.[Link]

  • Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]

Optimization

Technical Support Center: Chemoselective Nitro Group Reduction in the Presence of a Methyl Ester

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting Guide for Preventing Methyl Ester Hydrolysis During Nitro Group Reduction Intr...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting Guide for Preventing Methyl Ester Hydrolysis During Nitro Group Reduction

Introduction

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for a common and critical challenge in organic synthesis: the chemoselective reduction of an aromatic nitro group without causing the hydrolysis of a co-existing methyl ester. The presence of these two functional groups in a single molecule requires a carefully chosen reaction strategy to ensure the integrity of the ester, a group notoriously susceptible to both acidic and basic cleavage. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate this synthetic problem, explaining the causality behind protocol choices to ensure the success and reproducibility of your experiments.

Frequently Asked Questions: Understanding the Core Problem
Q1: I ran a standard nitro reduction using Sn/HCl, and my ester was cleaved. What happened?

This is a classic problem of incompatible reaction conditions. Methyl esters are readily hydrolyzed under both strongly acidic and strongly basic conditions.[1][2] The use of tin (Sn) or iron (Fe) with a strong mineral acid like hydrochloric acid (HCl) creates a highly acidic aqueous environment.

The mechanism of acid-catalyzed hydrolysis involves two key steps:

  • Protonation of the Carbonyl: The acid protonates the carbonyl oxygen of your ester, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Water: Water, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-O bond and formation of the carboxylic acid and methanol.[1][3]

Your observation of ester loss is a direct consequence of this acid-catalyzed pathway running concurrently with your nitro reduction.

Q2: Beyond strong acids, what other conditions should I be wary of?

You must also be cautious of strongly basic conditions. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts the ester to a carboxylate salt.[1][4] This occurs via nucleophilic attack of a hydroxide ion (or other strong base) on the ester carbonyl. While most nitro reduction conditions are not strongly basic, it's a crucial factor to consider during reaction workup. For instance, quenching a reaction with a strong base to precipitate metal salts can lead to ester hydrolysis if not performed carefully at low temperatures.

Troubleshooting Guide: Selecting an Ester-Sparing Reduction Method

If you are experiencing ester hydrolysis, the solution is to change your reduction method to one that operates under neutral or near-neutral pH conditions. Below are several field-proven strategies, presented in a question-and-answer format to address specific experimental issues.

Problem: My current reduction method (e.g., Fe/HCl) is too harsh. Which neutral method should I try first?

Answer: Catalytic hydrogenation is an excellent first choice. It is a clean, high-yielding method that operates under neutral conditions, making it highly compatible with ester functionalities.[5][6]

Q: What catalyst and conditions do you recommend for catalytic hydrogenation?

For this specific transformation, Palladium on carbon (Pd/C) is the most common and effective catalyst.

  • Catalyst Loading: Typically 5-10 mol% (by weight) of 10% Pd/C is sufficient.

  • Hydrogen Source: This can be a balloon of hydrogen gas (H₂) at atmospheric pressure or a pressurized vessel (e.g., a Parr shaker) for more stubborn reductions.

  • Solvent: Protic solvents like ethanol (EtOH) or methanol (MeOH) are standard. Ethyl acetate (EtOAc) is also an excellent choice.

  • Temperature & Pressure: Most reactions proceed smoothly at room temperature and atmospheric pressure, but may be gently heated (e.g., to 40-50 °C) or placed under higher pressure (e.g., 50 psi) to increase the reaction rate.[7]

Workflow Diagram: Selecting a Reduction Method

G start Start: Reduce Ar-NO2 in presence of -COOMe check_acid Is strong acid (e.g., HCl) causing ester hydrolysis? start->check_acid stop_acid Stop using Sn/HCl, Fe/HCl. Choose a neutral method. check_acid->stop_acid YES select_method Select a Recommended Neutral Method check_acid->select_method NO (Proceed with caution) acid_yes YES acid_no NO stop_acid->select_method method1 Catalytic Hydrogenation (e.g., H2, Pd/C) select_method->method1 method2 Metal-Mediated (e.g., Fe/NH4Cl) select_method->method2 method3 Transfer Hydrogenation (e.g., Pd/C, HCOOH*NH3) select_method->method3

Caption: Decision workflow for choosing an ester-compatible nitro reduction method.

Q: I don't have access to hydrogenation equipment. What is a good benchtop alternative?

Answer: Metal-mediated reduction using iron powder with ammonium chloride (Fe/NH₄Cl) is a robust, inexpensive, and highly effective alternative that avoids the use of strong acids.[8][9]

Q: How does the Fe/NH₄Cl system work and why is it mild?

This system operates in a neutral aqueous medium, typically a mixture of ethanol and water. Ammonium chloride acts as a mild proton source and an electrolyte, facilitating the electron transfer from the iron metal to the nitro group. The pH of the reaction remains near neutral, thus preventing acid-catalyzed hydrolysis.[10] This method is known for its excellent chemoselectivity and tolerance of various functional groups, including esters.[7]

Step-by-Step Protocol: Nitro Reduction with Fe/NH₄Cl
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitro-ester substrate (1 eq.).

  • Solvent: Add a solvent mixture, typically ethanol/water or methanol/water (e.g., a 4:1 ratio).

  • Reagents: Add ammonium chloride (NH₄Cl, ~4-5 eq.) and iron powder (~3-5 eq.).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 2-7 hours.[8]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Add water to the mixture.[8] Filter the suspension through a pad of Celite® to remove the iron sludge, washing the pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. The resulting aqueous residue can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude amine product, which can be purified by column chromatography if necessary.

Q: I've heard about Transfer Hydrogenation. Is it a suitable method?

Answer: Yes, catalytic transfer hydrogenation is another outstanding choice for this transformation. It is operationally simple and avoids the need for pressurized hydrogen gas, making it very convenient for a standard laboratory setting.[11]

Q: What hydrogen donor should I use for transfer hydrogenation?

Ammonium formate (HCO₂NH₄) is the most common and effective hydrogen donor used with a Pd/C catalyst.[12] The reaction is typically performed by heating the substrate with Pd/C and an excess of ammonium formate in a protic solvent like methanol. This method is exceptionally mild and demonstrates high selectivity, leaving ester groups intact.[11]

Data Summary: Comparison of Recommended Methods

For ease of comparison, the key parameters of the recommended ester-sparing methods are summarized below.

MethodReagentspH ConditionKey AdvantagesPotential Issues
Catalytic Hydrogenation H₂ gas, Pd/C (or PtO₂)NeutralVery clean, high yield, simple workup.Requires specialized equipment (H₂ balloon or pressure vessel).
Metal/Salt Reduction Fe powder, NH₄ClNear-NeutralInexpensive, scalable, no special equipment needed.[8]Workup involves filtering metal sludge; can be messy.
Transfer Hydrogenation Pd/C, Ammonium FormateNear-NeutralNo H₂ gas required, operationally simple, very mild.[11]Ammonium formate can be hygroscopic; catalyst cost.
Alternative (for sensitive substrates) Sodium Dithionite (Na₂S₂O₄)Mildly BasicMetal-free, highly chemoselective for nitro groups.[13][14]Reagent is unstable in air/water; requires fresh solutions.[14]
Advanced Troubleshooting: When Standard Methods Falter
Q: My substrate is extremely sensitive and contains other reducible groups. Is there an even milder option?

Answer: For exceptionally delicate substrates, sodium dithionite (Na₂S₂O₄) is a powerful yet gentle alternative. It is highly chemoselective for the reduction of aromatic nitro groups and is compatible with a wide array of functional groups, including esters, aldehydes, and ketones.

The reaction is typically run in a biphasic solvent system like DMF/water or under phase-transfer conditions. It's crucial to use fresh sodium dithionite, as it can decompose upon exposure to air and moisture.[14] The reaction medium is typically neutral to slightly alkaline, posing no risk to ester stability.

Diagram: Mechanistic Basis for Selectivity

G cluster_acid Acidic Conditions (e.g., Sn/HCl) cluster_neutral Neutral Conditions (e.g., Fe/NH4Cl, Pd/C) ester_acid Ester (-COOMe) protonation H+ attacks C=O oxygen ester_acid->protonation hydrolysis Hydrolysis (Ester Cleavage) protonation->hydrolysis ester_neutral Ester (-COOMe) no_activation No carbonyl activation. Ester remains intact. ester_neutral->no_activation

Caption: Why neutral conditions prevent ester hydrolysis.

Conclusion

Preventing the hydrolysis of a methyl ester during nitro group reduction is a matter of choosing the correct chemical environment. By avoiding strongly acidic or basic conditions and opting for proven neutral methods such as catalytic hydrogenation, Fe/NH₄Cl reduction, or transfer hydrogenation, you can achieve high yields of your desired aniline product with the ester group fully intact. For particularly sensitive molecules, sodium dithionite offers an excellent metal-free alternative.

We trust this guide will serve as a valuable resource in your experimental design and troubleshooting efforts.

References
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Lipshutz, B. H., et al. (2013). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC - NIH. Retrieved from [Link]

  • Díaz-Coutiño, F. D., & Escalante, J. (2009). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. SciELO México. Retrieved from [Link]

  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Gudun, K. A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications - Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved from [Link]

  • AIR Unimi. (n.d.). and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Retrieved from [Link]

  • Semantic Scholar. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • ResearchGate. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Nitrosalicylic Acid Peptide Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields, particularly in syntheses involving nitrosalicylic acid (NSA). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This document is structured as a series of frequently asked questions (FAQs) that directly address common problems encountered in the lab.

Section 1: Foundational Issues in Solid-Phase Peptide Synthesis (SPPS)

Before delving into specifics related to nitrosalicylic acid, it's crucial to ensure the fundamentals of your solid-phase peptide synthesis (SPPS) are robust. Low yields are often a result of common issues that can be systematically addressed.

FAQ 1: My final peptide yield is significantly lower than expected. Where do I start troubleshooting?

Low peptide yield is a common problem that can stem from various stages of the synthesis process. The first step is to systematically evaluate each phase of your workflow. A decrease in stepwise efficiency from 99.5% to 99% can reduce the theoretical yield of a 70-mer peptide from 50% to 24%.[1]

Here is a logical workflow to begin your troubleshooting:

G A Low Final Yield B Confirm Incomplete Synthesis vs. Cleavage/Workup Loss A->B C Perform Kaiser Test on Resin Before Cleavage B->C D Analyze Crude Peptide by HPLC/MS B->D E Kaiser Test Positive: Incomplete Coupling/Deprotection C->E F Kaiser Test Negative: Synthesis Likely Complete C->F G Deletion/Truncated Sequences Observed D->G H Target Peptide Present but Low Quantity D->H I Troubleshoot Coupling/Deprotection E->I J Troubleshoot Cleavage and Workup F->J G->I H->J

Caption: Initial troubleshooting workflow for low peptide yield.

Start by performing a Kaiser test on a small sample of your resin-bound peptide before cleavage. A positive result (blue beads) indicates the presence of free primary amines, suggesting incomplete coupling or premature deprotection of side chains. Concurrently, analyzing your crude product by mass spectrometry will reveal if the issue is due to deletion or truncated sequences (incomplete synthesis) or if the full-length peptide was synthesized but lost during cleavage and workup.

FAQ 2: How can I diagnose and address incomplete coupling?

Incomplete coupling is a primary cause of deletion sequences, which can be difficult to separate from the final product, thereby reducing the overall yield of the desired peptide.

Diagnosis: The Kaiser Test is a reliable qualitative method for detecting free primary amines. A positive result after a coupling step signals that the reaction is incomplete. For N-terminal proline, where the Kaiser test is unreliable, the Chloranil test is a suitable alternative.

Solutions:

  • Double Coupling: This is the most straightforward approach. Simply repeat the coupling step with a fresh preparation of activated amino acid. This is particularly useful for sterically hindered amino acids like arginine or when coupling to a proline residue.[2]

  • Increase Reagent Concentration: Upping the concentration of the amino acid and coupling reagents can enhance reaction kinetics.[2]

  • Change Coupling Reagents: If you consistently face issues, consider switching to a more potent coupling reagent. The choice of reagent can significantly impact efficiency.[3][4]

Coupling ReagentClassRecommended Use
HBTU/TBTU UroniumGeneral-purpose, effective for most couplings.
HATU/HCTU UroniumHighly efficient, recommended for sterically hindered amino acids.
COMU UroniumHigh efficiency comparable to HATU, with improved safety profile.[3]
DIC/Oxyma Carbodiimide/AdditiveA modern, cost-effective alternative to HOBt-based systems.
  • Elevated Temperature: For difficult couplings, increasing the reaction temperature can help overcome steric hindrance and drive the reaction to completion.

FAQ 3: What are the signs of peptide aggregation and how can I mitigate it?

As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate, making the reactive sites inaccessible. This is especially common with hydrophobic sequences.[5][6]

Signs of Aggregation:

  • Shrinking of the resin beads.

  • The resin may become sticky and clump together.

  • Slow or incomplete coupling and deprotection reactions, even with reliable chemistries.

Mitigation Strategies:

  • Solvent Choice: While DMF is standard, N-methylpyrrolidone (NMP) can be more effective at solvating growing peptide chains. Adding chaotropic salts or using a mixture of solvents like DMSO/DMF can also disrupt secondary structures.[7]

  • "Difficult" Sequence Protocols: For known problematic sequences, consider incorporating backbone modifications like pseudoprolines or Dmb-protected dipeptides to disrupt hydrogen bonding.

  • Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy to break up aggregates and speed up reaction times.

Section 2: Nitrosalicylic Acid-Specific Troubleshooting

The use of 5-nitrosalicylic acid (5-NSA) in peptide synthesis, often as a capping agent or as part of a photolabile linker, introduces unique considerations. The electron-withdrawing nitro group and the phenolic hydroxyl group can influence reactivity and introduce potential side reactions.

FAQ 4: I'm using 5-NSA as a capping agent and observing low purity. What could be the issue?

When used for capping, 5-NSA acetylates unreacted N-terminal amines to prevent the formation of deletion sequences. However, issues can arise from the reagent itself or its reaction conditions.

Potential Causes and Solutions:

  • Incomplete Capping: Just like with standard coupling, the capping reaction with 5-NSA may not go to completion.

    • Diagnosis: A positive Kaiser test after the capping step indicates residual free amines.

    • Solution: Increase the reaction time or the concentration of 5-NSA and the activating agent (e.g., DIC). You may also consider a double capping protocol.

  • Side Reactions Involving the Nitro Group: Under certain conditions, the nitro group can be susceptible to side reactions.

    • Potential Issue: While less common in standard Fmoc-SPPS conditions, strong reducing environments could potentially reduce the nitro group. Ensure that scavengers used during cleavage are compatible.

    • Solution: If you suspect side reactions, analyze your crude product by mass spectrometry for unexpected mass additions or modifications.

  • Purity of the 5-NSA Reagent: The synthesis of 5-nitrosalicylic acid can sometimes yield the 3-nitrosalicylic acid isomer as an impurity.

    • Potential Issue: This isomeric impurity may have different reactivity or lead to capped peptides with slightly different properties, complicating purification.

    • Solution: Ensure you are using high-purity 5-NSA. If you suspect impurities, consider purifying the reagent before use.

FAQ 5: Could the acidic or basic conditions of SPPS be affecting the nitrosalicylic acid moiety?

The chemical structure of 5-NSA is generally stable under the standard conditions of Fmoc-SPPS.

  • Base Stability (Piperidine): The phenolic hydroxyl group of salicylic acid is acidic, but not enough to cause significant issues with the basic piperidine used for Fmoc deprotection.

  • Acid Stability (TFA): The nitroaromatic system is stable to the trifluoroacetic acid (TFA) used for cleavage. However, it's important to consider the overall cleavage cocktail.

G cluster_0 SPPS Cycle cluster_1 Final Cleavage cluster_2 Potential NSA-related Issues A Fmoc Deprotection (20% Piperidine in DMF) B Amino Acid Coupling (e.g., HATU/DIPEA) A->B C Capping with 5-NSA (if coupling is incomplete) B->C C->A D TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) C->D Completed Peptide E Incomplete Capping Reaction C->E G Isomeric Impurities in 5-NSA C->G F Side reactions of nitro group (e.g., with certain scavengers) D->F

Caption: Workflow highlighting potential issues with 5-NSA in SPPS.

Section 3: Cleavage and Final Workup

Even a perfectly executed synthesis can result in low yields if the final cleavage and workup steps are not optimized.

FAQ 6: I have a negative Kaiser test result, but my final yield after cleavage is still poor. What should I investigate?

This scenario points to a problem with either the cleavage from the resin or the precipitation and recovery of the peptide.

Troubleshooting Cleavage:

  • Inappropriate Cleavage Cocktail: The standard "Reagent K" (TFA/water/phenol/thioanisole/TIS) is robust, but peptides with sensitive residues may require different scavenger combinations. For example, peptides with multiple arginine residues may need extended cleavage times.[8]

  • Insufficient Cleavage Time: While 2-3 hours is typical, complex or long peptides may require longer incubation in the cleavage cocktail.

  • Degraded Reagents: TFA is hygroscopic and can lose potency over time. Always use fresh, high-quality reagents.

Troubleshooting Workup:

  • Peptide Solubility: Highly hydrophobic peptides may be poorly soluble in the cleavage cocktail or may precipitate prematurely. In some cases, they can be difficult to precipitate from the ether.

    • Solution: After cleavage, filter the resin and reduce the TFA volume under a stream of nitrogen before precipitating in cold ether. If the peptide is difficult to pellet, try a different precipitation solvent or a combination of solvents.

  • Re-attachment to Resin: Cationic species formed during cleavage can re-attach to electron-rich residues like tryptophan.[8] Ensure your cleavage cocktail contains appropriate scavengers like triisopropylsilane (TIS) to prevent this.

Experimental Protocols

Protocol 1: The Kaiser (Ninhydrin) Test
  • Take a small sample of resin (1-2 mg) in a small glass test tube.

  • Add 2-3 drops of each of the following reagents:

    • Reagent A: 5g ninhydrin in 100 mL ethanol.

    • Reagent B: 80g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001M KCN in 98 mL pyridine.

  • Heat the tube at 100°C for 5 minutes.

  • Observation:

    • Blue beads: Positive result (free primary amines present).

    • Yellow/Colorless beads: Negative result (no free primary amines).

Protocol 2: Standard Capping with Acetic Anhydride

This is a standard capping protocol to be used as a baseline or alternative to 5-NSA capping.

  • After an incomplete coupling step, wash the resin with DMF (3x).

  • Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (e.g., 5:5:90 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash the resin thoroughly with DMF (5x).

  • Perform a Kaiser test to confirm the absence of free amines.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. Available at: [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Available at: [Link]

  • What do you do when your peptide synthesis fails?. (2023). Biotage. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping. AAPPTec. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • Total yields, purity, and precipitated amount of 5-nitrosalicylic acid... (2005). ResearchGate. Available at: [Link]

  • In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry. (2010). PubMed. Available at: [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). MDPI. Available at: [Link]

  • Overview of the SPPS cycle and subsequent deprotection, work-up and... ResearchGate. Available at: [Link]

  • Universal peptide synthesis via solid-phase methods fused with chemputation. (2025). PMC. Available at: [Link]

  • Side reaction in peptide synthesis: An overview. (2018). Bibliomed. Available at: [Link]

  • Introduction to Peptide Synthesis. (2013). PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in Nitration of Salicyl-Glycine Conjugates

Welcome to the technical support center for controlling regioselectivity in the nitration of salicyl-glycine conjugates. This guide is designed for researchers, scientists, and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling regioselectivity in the nitration of salicyl-glycine conjugates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on these valuable scaffolds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot existing issues but also to proactively design more effective and selective reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the nitration of salicyl-glycine?

The regiochemical outcome of the nitration of a salicyl-glycine conjugate is primarily determined by the directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the N-acylglycine side chain (-NHC(O)CH₂COOH).

  • Hydroxyl (-OH) Group: As a strongly activating, ortho, para-director, the hydroxyl group significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[1][2][3] It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself. In the salicylic acid framework, this corresponds to the C3 and C5 positions.

  • N-Acylglycine Group: This group is generally considered a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group. However, its influence is often secondary to the powerful activating effect of the hydroxyl group.

The interplay between these two groups, along with steric hindrance and the specific reaction conditions, dictates whether the nitration will favor the C3 or C5 position.

Q2: Why is controlling the position of nitration (C3 vs. C5) so important?

The position of the nitro group on the salicyl-glycine backbone has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. For instance, in the development of novel therapeutics, the precise placement of a nitro group can influence:

  • Receptor Binding: The nitro group can act as a key hydrogen bond acceptor or create specific steric interactions within a biological target.

  • Pharmacokinetics: Properties like solubility, membrane permeability, and metabolic stability can be significantly altered by the isomerism.

  • Acidity (pKa): The electron-withdrawing nitro group will affect the acidity of the phenolic hydroxyl and the carboxylic acid, which can be critical for formulation and in vivo behavior.

Therefore, achieving high regioselectivity is essential for synthesizing pure, well-characterized compounds for downstream applications.

Q3: What is the fundamental mechanism of this nitration reaction?

The nitration of salicyl-glycine proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The key steps are:

  • Generation of the Electrophile: A strong acid, typically sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[4]

  • Electrophilic Attack: The electron-rich aromatic ring of the salicyl-glycine conjugate attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5][6]

  • Deprotonation: A weak base (like water or HSO₄⁻) removes a proton from the carbon atom where the nitro group has attached, restoring the aromaticity of the ring and yielding the final nitrated product.[4]

Troubleshooting Guide

This section addresses common problems encountered during the nitration of salicyl-glycine conjugates. Each issue is presented with likely causes and actionable solutions.

Problem 1: Low Yield of the Desired 5-Nitro Isomer and Formation of the 3-Nitro Byproduct.

Likely Causes:

  • Steric Hindrance: The C3 position is sterically more hindered than the C5 position due to its proximity to both the large N-acylglycine side chain and the hydroxyl group. Under standard conditions, this often favors substitution at the C5 position. However, certain conditions can reduce this selectivity.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically hindered 3-nitro isomer, leading to a mixture of products.[7]

  • Nitrating Agent: The choice of nitrating agent and solvent system can significantly influence the regiochemical outcome.[8]

Solutions & Experimental Protocols:

Solution 1.1: Temperature Control

Lowering the reaction temperature is often the most effective first step to improve C5 selectivity.

dot

G cluster_0 Temperature Control Workflow Start Start: Low C5 Selectivity Prep Prepare Salicyl-Glycine in Acetic Acid Start->Prep Cool Cool Reaction Mixture to 0-5 °C (Ice-Water Bath) Prep->Cool Add Slowly Add Nitrating Agent (e.g., HNO3/H2SO4) Cool->Add Maintain Maintain Temperature at 0-5 °C for 1-2 hours Add->Maintain Monitor Monitor Reaction by TLC/LC-MS Maintain->Monitor Workup Quench with Ice-Water & Isolate Product Monitor->Workup Analyze Analyze Isomer Ratio (NMR/HPLC) Workup->Analyze End End: Improved C5 Selectivity Analyze->End

Caption: Workflow for improving C5 selectivity via temperature control.

Protocol: Low-Temperature Nitration

  • Dissolve the salicyl-glycine conjugate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) and cool it separately in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred salicyl-glycine solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Solution 1.2: Choice of Nitrating Agent and Solvent

Different nitrating systems offer varying degrees of reactivity and steric sensitivity.

Nitrating SystemTypical ConditionsEffect on SelectivityReference
HNO₃ / H₂SO₄ 0-10 °CStandard, generally favors C5 but can produce C3.[8]
HNO₃ / Acetic Acid Room Temp to 50 °CCan provide good C5 selectivity with easier workup.[8]
Acetyl Nitrate (from HNO₃/Ac₂O) Low TemperatureA milder nitrating agent, can improve selectivity.[9]
Dinitrogen Pentoxide (N₂O₅) In presence of zeolite catalystsCan offer very high para (C5) selectivity.[10]
Problem 2: Formation of Di-nitrated or Oxidized Byproducts.

Likely Causes:

  • Harsh Reaction Conditions: Using concentrated nitric acid, especially at elevated temperatures, can lead to over-nitration (e.g., 3,5-dinitro product) or oxidation of the electron-rich phenolic ring.[2][7] The hydroxyl group makes the ring highly activated and susceptible to oxidation.[3]

  • Incorrect Stoichiometry: An excess of the nitrating agent increases the likelihood of multiple nitration events.

Solutions & Experimental Protocols:

Solution 2.1: Use of Dilute Nitric Acid

For highly activated systems like phenols, dilute nitric acid can be sufficient for mononitration and reduces the risk of side reactions.[1][2][11]

Protocol: Nitration with Dilute Nitric Acid

  • Dissolve the salicyl-glycine conjugate in a suitable solvent (e.g., water or aqueous acetic acid).

  • Cool the solution to room temperature (around 25 °C).

  • Slowly add a stoichiometric amount (1.0-1.1 equivalents) of dilute nitric acid (e.g., 20-30% w/w).

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Isolate the product by filtration or extraction as appropriate.

Solution 2.2: Precise Stoichiometric Control

Carefully controlling the amount of nitrating agent is crucial.

dot

G A Salicyl-Glycine (1.0 eq) C Mono-nitrated Product (Desired) A->C Controlled Reaction D Di-nitrated/Oxidized Byproducts A->D Excess Reagent/ Harsh Conditions B Nitrating Agent (1.0-1.1 eq) B->C B->D

Caption: Stoichiometric control to favor mono-nitration.

Problem 3: Difficulty in Separating C3 and C5 Isomers.

Likely Causes:

  • Similar Polarity: The 3-nitro and 5-nitro isomers of salicyl-glycine often have very similar polarities, making their separation by standard column chromatography challenging.

Solutions & Experimental Protocols:

Solution 3.1: Recrystallization

Fractional recrystallization can be effective if the isomers have sufficiently different solubilities in a particular solvent system.

Protocol: Fractional Recrystallization

  • Dissolve the crude mixture of isomers in a minimum amount of a hot solvent (e.g., ethanol/water, acetic acid/water).

  • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

  • Filter the crystals and analyze their purity by HPLC or NMR.

  • The mother liquor can be concentrated and cooled further to obtain a second crop, which will be enriched in the more soluble isomer.

  • Repeat the process until the desired purity is achieved.

Solution 3.2: Analytical and Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing the isomer ratio and for preparative separation.[12][13]

Analytical Method Development:

  • Column: A C18 reverse-phase column is typically a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., ~320-350 nm).

Once an analytical method that shows baseline separation of the two isomers is developed, it can be scaled up to a preparative HPLC system for purification.

References

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022). Khan Academy. [Link]

  • Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. (2020). Molecules. [Link]

  • Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. (2023). The Journal of Organic Chemistry. [Link]

  • Reactions of Phenol - A Level Chemistry Revision Notes. (2024). Save My Exams. [Link]

  • Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. (2020). MDPI. [Link]

  • Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid. (2000). PubMed. [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (n.d.). RSC Publishing. [Link]

  • New preparation method of 5-nitro-salicylaldehyde. (n.d.).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]

  • Factors Influencing the Formation of Salicylic Acid by Bipolar Membranes Electrodialysis. (2022). MDPI. [Link]

  • Electrochemical Synthesis of Glycine from Oxalic Acid and Nitrate. (2021). Angewandte Chemie - International Edition. [Link]

  • A Review on a Some Analytical Methods for Determination of Salicylic Acid. (2019). ResearchGate. [Link]

  • Synthetic method of 5-nitrosalicylic acid. (2017). SciSpace. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PMC. [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. [Link]

  • Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity. (2017). ResearchGate. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Visible effect on the reaction: Nitration of phenol in flow. (2022). Corning. [Link]

  • Derivatives of salicylic acid. (1937). Indian Academy of Sciences. [Link]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.).
  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). ResearchGate. [Link]

  • Theoretical investigation on the ground state properties of the hexaamminecobalt(III) and nitro–nitrito linkage isomerism in p. (2018). SciSpace. [Link]

  • The preparation method of 3-aminosallcylic acid. (n.d.).
  • Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. [Link]

  • Trinitration of phenols : r/chemhelp. (2015). Reddit. [Link]

  • Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. (n.d.). ResearchGate. [Link]

  • Phenol Reactions (A-Level). (n.d.). ChemistryStudent. [Link]

  • Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2025). Science and Education Publishing. [Link]

  • Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. (n.d.). PMC. [Link]

  • A green chemical approach for nitration of aromatic compounds. (n.d.). View. [Link]

  • Advanced Methods for the Synthesis of Nitro Compounds. (2024). Organic Chemistry Research. [Link]

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Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Performance Comparison Guide: 1H NMR Analysis of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate (also known as N-(2-hydroxy-3-nitrobenzoyl)glycine methyl ester)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate (also known as N-(2-hydroxy-3-nitrobenzoyl)glycine methyl ester) is a highly functionalized intermediate frequently utilized in the synthesis of allosteric modulators and specialized chelating agents[1]. Confirming the regiochemistry and purity of this compound is a critical quality control step in drug development workflows.

This guide provides an authoritative framework for the structural elucidation of this compound, objectively comparing the analytical performance of High-Field Nuclear Magnetic Resonance (NMR), Benchtop NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS). By detailing the causality behind solvent selection, spin-spin coupling, and magnetic field strength, this guide serves as a comprehensive reference for optimizing analytical workflows.

Chemical Architecture & Predictive H NMR Profiling

The Causality of Solvent Selection

For highly functionalized aromatic amides, the choice of deuterated solvent dictates the quality of the resulting spectrum. DMSO-d


  is the mandatory solvent for Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate, entirely outperforming CDCl

.
  • Solubility & Exchange: Non-polar solvents like CDCl

    
     often contain trace acidic impurities that catalyze the rapid chemical exchange of labile protons (the phenolic -OH and amide -NH), causing their signals to broaden into the baseline. DMSO-d
    
    
    
    , a strong hydrogen-bond acceptor, efficiently solvates the polar molecule and "locks" these labile protons in place, preventing exchange and allowing for their sharp observation[1].
  • Hydrogen Bonding Dynamics: The phenolic -OH at the C2 position forms a strong intramolecular hydrogen bond with either the adjacent C3-nitro group or the C1-carbonyl oxygen. DMSO-d

    
     stabilizes this complex, resulting in a highly reproducible, severely deshielded -OH signal[1].
    
Quantitative Data: H NMR Assignment Table

The following table summarizes the quantitative


H NMR profile (referenced to TMS at 0.00 ppm) and the mechanistic causality behind each chemical shift.
Chemical Shift (δ, ppm)Multiplicity & IntegrationAssignmentMechanistic Causality & Structural Logic
~13.50 Singlet (1H)Phenolic -OHSeverely deshielded due to a strong intramolecular hydrogen bond with the adjacent nitro/carbonyl group. DMSO-d

prevents proton exchange[1].
~9.45 Triplet (J ≈ 5.8 Hz, 1H)Amide -NHDeshielded by the adjacent carbonyl and electron-withdrawing benzoyl ring. Split into a triplet via scalar coupling with the adjacent glycine -CH

-[1].
~8.10 Doublet of doublets (J ≈ 8.4, 1.6 Hz, 1H)Aromatic H-4Ortho to the strongly electron-withdrawing -NO

group, experiencing maximum inductive deshielding. Exhibits ortho-coupling to H-5 and meta-coupling to H-6[2].
~8.00 Doublet of doublets (J ≈ 8.0, 1.6 Hz, 1H)Aromatic H-6Ortho to the carbonyl group; deshielded via the magnetic anisotropy of the C=O double bond.
~7.10 Triplet (J ≈ 8.2 Hz, 1H)Aromatic H-5Meta to both electron-withdrawing groups, making it the least deshielded aromatic proton. Appears as a pseudo-triplet due to overlapping ortho-couplings from H-4 and H-6[2].
~4.20 Doublet (J ≈ 5.8 Hz, 2H)Glycine -CH

-
Shifted downfield by the electronegative amide nitrogen and ester carbonyl. Split into a doublet by the adjacent -NH- proton[3].
~3.70 Singlet (3H)Ester -CH

Typical chemical shift for a methoxy group attached to a deshielding ester carbonyl[3].

Analytical Platform Comparison: High-Field NMR vs. Benchtop NMR vs. LC-MS

When verifying the synthesis of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate, researchers must choose the appropriate analytical platform. The table below objectively compares the performance of three primary alternatives.

Performance MetricHigh-Field NMR (400-600 MHz)Benchtop NMR (60-80 MHz)LC-MS (ESI+)
Resolution (Dispersion) Excellent. Spreads the 0.3 ppm aromatic window over 120+ Hz, fully resolving the complex H-4/H-5/H-6 multiplets[4].Poor to Moderate. A 0.3 ppm window is only ~18 Hz. Aromatic multiplets will heavily overlap into a second-order spectrum[4].N/A. Separation is based on chromatographic retention, not spin dynamics.
Sensitivity (LOD) High. Detects concentrations as low as 100 µmol/L; ideal for mass-limited samples[4].Low. Requires highly concentrated samples (typically 10-50 mg/mL or ~1 mmol/L)[4].Ultra-High. Routine detection in the pg to ng range.
Structural Connectivity Definitive. Provides absolute proof of regiochemistry via J-coupling and 2D correlations (COSY/HMBC).Partial. Excellent for confirming isolated functional groups (e.g., -CH

singlet), but struggles with tight aromatic coupling[5].
Inferential. Confirms exact mass (m/z 299 for [M+H]

) but cannot definitively prove the exact substitution pattern on the ring.
Operational Overhead High capital cost; requires dedicated infrastructure and cryogenic liquids (liquid He/N

)[5].
Low cost; utilizes cryogen-free permanent magnets. Can be deployed directly in the synthetic lab[5].Moderate to High cost; requires continuous solvent supply and regular mass calibration.

Performance Verdict: While Benchtop NMR is excellent for rapid, at-line confirmation of the ester and amide formations, High-Field NMR is strictly required for the definitive structural elucidation of this specific compound due to the critical need to resolve the strong J-couplings of the 2-hydroxy-3-nitrobenzoyl aromatic ring.

Experimental Methodologies: Self-Validating Protocols

To ensure uncompromising data integrity, the following methodology is designed as a self-validating system . Each phase includes a mandatory verification check before proceeding.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the synthesized Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d

    
     (containing 0.03% v/v TMS as an internal standard) to the vial. Vortex for 30 seconds.
    
  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette.

  • Validation Check: Hold the NMR tube against a bright light source. The solution must be perfectly clear and free of suspended particles. Causality: Particulate matter creates localized magnetic susceptibility gradients, which will irrevocably distort the magnetic field homogeneity and broaden your spectral lines. If cloudy, filter the sample through a glass wool plug.

Phase 2: Instrument Tuning & Shimming (High-Field 400 MHz)
  • Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer to the deuterium frequency of DMSO-d

    
    .
    
  • Tuning & Matching: Tune the probe to the exact Larmor frequency of

    
    H for the specific sample matrix.
    
  • Shimming: Execute automated gradient shimming (e.g., TopShim) to optimize the Z and Z

    
     magnetic gradients.
    
  • Validation Check: Acquire a preliminary 1-scan spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be < 1.0 Hz. If the peak is broader or asymmetrical, the shimming has failed and must be repeated manually.

Phase 3: Acquisition & Processing
  • Acquisition: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the protons. Acquire 16 to 32 scans.

  • Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the aromatic multiplets.

  • Referencing: Manually calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

  • Validation Check: Integrate the isolated ester -CH

    
     singlet at ~3.70 ppm and set its value to 3.00. The integrals of the aromatic protons (H-4, H-5, H-6) must subsequently calculate to approximately 1.00 each, confirming quantitative accuracy.
    

Analytical Workflow Visualization

The following diagram illustrates the logical progression from synthesis to structural elucidation, highlighting the bifurcated approach between high-resolution analysis and rapid screening.

Workflow A Compound Synthesis Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate B Sample Preparation Dissolution in DMSO-d6 (5-10 mg/mL) A->B E LC-MS Analysis Mass confirmation (m/z 299 [M+H]+) A->E C High-Field 1H NMR (400 MHz) Optimal for J-coupling resolution B->C D Benchtop 1H NMR (60 MHz) Rapid purity screening B->D F Data Synthesis & Structural Elucidation C->F D->F E->F

Caption: Workflow for the structural elucidation of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate.

References

1.[2] Title: Cascade/Domino Synthesis Strategy to Enrich Small Molecule Collections with Skeletal diversity and Molecular Complexity. Source: CORE. URL: 2.[1] Title: Design, Synthesis, and Development of Novel Intracellular Allosteric Modulators of CXC Chemokine Receptor 1 and 2. Source: Nottingham ePrints. URL: 3.[3] Title: Supplementary Information. Source: The Royal Society of Chemistry. URL: 4.[5] Title: Benchtop NMR Breaks New Ground. Source: Technology Networks. URL: 5.[4] Title: High-field to Benchtop NMR Spectroscopy - Part 3. Source: Oxford Instruments. URL:

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Nitrosalicyl-Glycine Esters

Introduction In the fields of pharmaceutical development and metabolomics, the precise structural elucidation of novel chemical entities is paramount. Nitrosalicyl-glycine esters and their derivatives represent a class o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development and metabolomics, the precise structural elucidation of novel chemical entities is paramount. Nitrosalicyl-glycine esters and their derivatives represent a class of compounds with significant biological interest, often emerging as metabolites or specifically synthesized as prodrugs. Understanding their behavior under mass spectrometric analysis is crucial for their identification and quantification in complex matrices.

This guide provides an in-depth comparison of the fragmentation patterns of nitrosalicyl-glycine esters under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). As a Senior Application Scientist, my objective is to move beyond a simple catalog of fragments and delve into the mechanistic rationale behind the observed fragmentation pathways. We will explore how the interplay between the nitroaromatic ring, the amide linkage, and the ester functionality dictates the molecule's fate in the gas phase, providing researchers with the predictive tools needed for confident structural confirmation.

Core Principles: Ionization and Fragmentation Dynamics

The choice of ionization technique is the most critical factor influencing the resulting mass spectrum. The hard ionization of EI and the soft ionization of ESI create fundamentally different precursor ions, leading to distinct and complementary fragmentation data.[1]

  • Electron Ionization (EI): This technique bombards the analyte with high-energy electrons (~70 eV), causing the ejection of an electron to form a high-energy, odd-electron radical cation (M+•).[1] This excess energy drives extensive and often complex fragmentation, providing rich structural detail. The mechanisms are frequently governed by radical-site initiation.[2][3]

  • Electrospray Ionization (ESI): ESI generates ions in solution, typically through protonation ([M+H]+) or deprotonation ([M-H]-). These are even-electron ions with low internal energy.[1][4] Fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), and the resulting pathways are more akin to predictable solution-phase chemistry, often dominated by charge-site-initiated cleavages.[2][4]

The following sections will compare the fragmentation of a model compound, Methyl 2-((5-nitrosalicyl)amino)acetate , under both EI and ESI conditions.

Experimental Workflow: A Self-Validating Approach

A robust analytical method ensures that the data generated is reliable and reproducible. The following protocol outlines a comprehensive workflow for analyzing a novel nitrosalicyl-glycine ester.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing a Synthesize or Isolate Nitrosalicyl-Glycine Ester b Prepare Stock Solution (e.g., 1 mg/mL in Methanol) a->b c Create Working Solutions (e.g., 1-10 µg/mL in appropriate solvent) b->c d Split Sample c->d e GC-MS Analysis (EI) d->e f LC-MS/MS Analysis (ESI) d->f g Acquire EI Mass Spectrum e->g h Acquire ESI-MS/MS Spectrum f->h i Propose Fragmentation Pathways g->i h->i j Structural Elucidation & Comparison i->j G M M+• m/z 254 F1 Loss of •OCH3 m/z 223 M->F1 α-cleavage (ester) F2 Loss of •NO2 m/z 208 M->F2 Aromatic cleavage F5 Loss of •CH2COOCH3 m/z 167 M->F5 Amide Bond Cleavage F3 Nitrosalicyl Cation m/z 166 F4 Loss of CO from F3 m/z 138 F3->F4 -CO F5->F3 H-rearrangement

Caption: Proposed major fragmentation pathways under Electron Ionization (EI).

  • Alpha-Cleavage (Ester): A primary fragmentation for esters is the cleavage of the bond next to the carbonyl group. [5]Loss of the methoxy radical (•OCH3, 31 Da) results in a stable acylium ion at m/z 223 .

  • Amide Bond Cleavage: Cleavage of the N-C bond of the amide can occur, leading to the formation of the nitrosalicyl cation. A hydrogen rearrangement often accompanies this to form a neutral ketene and the charged aromatic fragment at m/z 166 . Alternatively, direct cleavage can form a radical cation at m/z 167 .

  • Aromatic Ring Fragmentation: Nitroaromatic compounds readily lose the nitro group (•NO2, 46 Da), especially with ortho-substituents, leading to a fragment at m/z 208 . [6]Further fragmentation can involve the loss of NO (30 Da).

  • Secondary Fragmentation: The highly stable nitrosalicyl cation (m/z 166) can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 138 .

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive mode ESI, we start with the protonated molecule, [M+H]+, at m/z 255. The fragmentation is driven by the location of the charge, which is likely on the amide nitrogen or carbonyl oxygen.

G MH [M+H]+ m/z 255 F1 Loss of CH3OH m/z 223 MH->F1 Ester Neutral Loss F2 Loss of H2O m/z 237 MH->F2 From -OH and Amide H F3 Nitrosalicyl Amide Ion m/z 181 MH->F3 Loss of Glycine Ester Fragment F4 Nitrosalicyl Cation m/z 167 F3->F4 -NH2

Sources

Validation

A Researcher's Guide to Differentiating Carbonyl Groups in Methyl (3-nitrosalicyloyl)glycinate using IR Spectroscopy

For drug development professionals and researchers, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups. The carbonyl (C=O) group, in particular, provides a strong and diagnostically useful signal.[1] This guide provides an in-depth analysis of the expected IR carbonyl peaks for Methyl (3-nitrosalicyloyl)glycinate, a molecule with multiple, electronically distinct carbonyl functionalities. We will explore how to differentiate these peaks through a comparative approach, grounded in the principles of molecular structure and vibrational spectroscopy.

The Analytical Challenge: Distinguishing Carbonyls in a Multifunctional Molecule

Methyl (3-nitrosalicyloyl)glycinate presents an interesting case for IR analysis. Its structure contains two different carbonyl groups: a methyl ester and a secondary amide. Furthermore, the aromatic ring is substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group. These substituents create a complex electronic environment that uniquely influences the vibrational frequency of each carbonyl group.

The primary challenge is to unambiguously assign the C=O stretching frequencies to the correct functional group (ester vs. amide). This requires understanding the subtle electronic and structural effects at play, including conjugation, inductive effects, and, most critically, intramolecular hydrogen bonding.

Structural and Electronic Effects on Carbonyl Frequencies

The position of a carbonyl stretch in an IR spectrum is highly sensitive to its local environment. A typical C=O stretch appears in the 1630-1830 cm⁻¹ region, but its exact location is dictated by several factors.[2]

  • Ester (R-CO-OR'): The C=O bond in an ester is influenced by the electron-withdrawing inductive effect of the single-bond oxygen, which tends to strengthen the double bond and increase its stretching frequency. Simple aliphatic esters typically absorb around 1735–1750 cm⁻¹.[3]

  • Amide (R-CO-NHR'): In contrast, amides exhibit a strong resonance effect where the nitrogen lone pair delocalizes into the carbonyl group. This reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency to the 1630–1690 cm⁻¹ range.[3][4]

  • Conjugation: When a carbonyl group is conjugated with an aromatic ring or a C=C double bond, electron delocalization reduces the C=O bond order, shifting the absorption to a lower wavenumber (a "red shift") by about 15-40 cm⁻¹.[1][5]

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl, such as a nitro group on a nearby aromatic ring, can pull electron density away, slightly strengthening the C=O bond and increasing its frequency (a "blue shift").[6]

  • Hydrogen Bonding: This is often the most dramatic effect. When a carbonyl oxygen acts as a hydrogen bond acceptor, it lengthens and weakens the C=O bond, causing a significant shift to a lower frequency.[7][8][9] Intramolecular hydrogen bonds, which are concentration-independent, can be particularly strong and influential.[5]

In Methyl (3-nitrosalicyloyl)glycinate, the phenolic -OH group is positioned ortho to the amide linkage, creating a perfect geometry for strong, six-membered ring intramolecular hydrogen bonding with the amide carbonyl.

Comparative Spectral Analysis: Predicting the Carbonyl Peaks

To build a robust interpretation, we will compare the expected spectrum of our target molecule with simpler, related structures. This allows us to isolate the effect of each structural feature.

Table 1: Predicted and Experimental Carbonyl (C=O) Stretching Frequencies for Methyl (3-nitrosalicyloyl)glycinate and Related Compounds
CompoundKey Structural FeaturesExpected/Observed C=O Frequency (cm⁻¹)Rationale for Frequency Shift
Methyl Acetate Simple Aliphatic Ester~1745 cm⁻¹Baseline for a non-conjugated ester.
Methyl Benzoate Aromatic Ester (Conjugated)~1725 cm⁻¹Conjugation lowers the frequency from the aliphatic baseline.[1]
Methyl Salicylate Aromatic Ester + Intramolecular H-bond~1680 cm⁻¹Strong intramolecular H-bonding between the ortho -OH and the ester C=O dramatically lowers the frequency.[7][10][11]
N-Methylacetamide Simple Secondary Amide~1655 cm⁻¹Baseline for a non-conjugated secondary amide. Resonance lowers the frequency relative to ketones.[8]
Methyl (3-nitrosalicyloyl)glycinate Ester Carbonyl ~1740-1755 cm⁻¹ The ester is not directly conjugated with the ring and is too far for intramolecular H-bonding. The electron-withdrawing nature of the nitrosalicoyl group should slightly increase the frequency from a typical aliphatic ester.
Amide Carbonyl ~1645-1660 cm⁻¹ Conjugation with the ring lowers the frequency. Strong intramolecular H-bonding with the ortho -OH group causes a further, significant decrease in frequency.[9]

The analysis in Table 1 leads to a clear prediction: the two carbonyl peaks in Methyl (3-nitrosalicyloyl)glycinate should be well-separated. The ester C=O stretch is expected at a high frequency, characteristic of an aliphatic ester, while the amide C=O stretch should be shifted to a much lower frequency due to the combined effects of conjugation and strong intramolecular hydrogen bonding.

The presence of the nitro group (-NO₂) will also manifest with two strong, characteristic peaks for its asymmetric and symmetric stretches, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[6]

Visualizing the Key Molecular Interaction

The dominant spectral effect for the amide carbonyl is the intramolecular hydrogen bond. This can be visualized to better understand the structure-spectrum relationship.

Caption: Intramolecular H-bond in Methyl (3-nitrosalicyloyl)glycinate.

Experimental Protocol: Acquiring High-Quality ATR-FTIR Data

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation, making it ideal for the rapid analysis of solid powders or liquids.[12][13]

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR data acquisition.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol, using a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.[14]

  • Sample Application: Place a small amount of the solid Methyl (3-nitrosalicyloyl)glycinate powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.[15]

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply a baseline correction and an ATR correction if the software provides it, which accounts for the wavelength-dependent depth of penetration of the evanescent wave.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.

Conclusion

By understanding the interplay of electronic and structural effects, IR spectroscopy provides a powerful tool for differentiating the ester and amide carbonyl groups in Methyl (3-nitrosalicyloyl)glycinate. The key differentiating feature is the strong intramolecular hydrogen bond formed between the phenolic hydroxyl group and the amide carbonyl. This interaction is predicted to shift the amide C=O peak to a significantly lower wavenumber (approx. 1645-1660 cm⁻¹) relative to the unencumbered ester C=O peak (approx. 1740-1755 cm⁻¹). This guide provides the theoretical framework and a practical experimental protocol for researchers to confidently assign these crucial spectral features, aiding in the structural verification and quality control of this and similar pharmaceutical compounds.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved February 27, 2026.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 27, 2026.
  • National Center for Biotechnology Information. (n.d.). Dimethyloxalylglycine. PubChem. Retrieved February 27, 2026.
  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Doc Brown's Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-Methylcrotonylglycine. PubChem. Retrieved February 27, 2026.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • Boyd, S., & Kirkwood, J. (2011, March 15).
  • ResearchGate. (n.d.). FT-IR spectra of Methyl Salicylate. [Diagram]. Retrieved February 27, 2026.
  • National Institute of Standards and Technology. (n.d.). Glycine, methyl ester. NIST Chemistry WebBook. Retrieved February 27, 2026.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 27, 2026.
  • Vertex AI Search. (n.d.). Infrared Spectroscopy. Retrieved February 27, 2026.
  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved February 27, 2026.
  • ChemicalBook. (2026, January 12).
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved February 27, 2026.
  • The Journal of Physical Chemistry A. (n.d.). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters.
  • Scribd. (n.d.). IR Spectroscopy of Nitro Group Stretching. Retrieved February 27, 2026.
  • YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding.
  • LookChem. (n.d.).
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Brainly.com. (2023, August 4).
  • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved February 27, 2026.
  • Chemistry Stack Exchange. (2018, April 5). Stretching frequency of nitro and nitrito.
  • SpringerLink. (n.d.). Infrared spectra of hydrogen-bonded salicylic acid and its derivatives.
  • Bruker. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved February 27, 2026.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • YouTube. (2023, August 31). Carbonyl absorbances in infrared spectroscopy.
  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.

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Comparative

A Comparative Analysis of the Biological Activity of 3-Nitro vs. 5-Nitro Salicylic Acid Derivatives

A Technical Guide for Drug Development Professionals Introduction: The Nuance of Nitro-Group Positioning in Salicylic Acid Scaffolds Salicylic acid is a cornerstone phenolic compound in medicinal chemistry, renowned for...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: The Nuance of Nitro-Group Positioning in Salicylic Acid Scaffolds

Salicylic acid is a cornerstone phenolic compound in medicinal chemistry, renowned for its anti-inflammatory, analgesic, and antipyretic properties, with its most famous derivative being acetylsalicylic acid (Aspirin).[1] The core structure of salicylic acid presents a versatile scaffold for chemical modification to enhance or diversify its therapeutic effects. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, has been a successful strategy in developing novel bioactive molecules with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[2]

However, the biological outcome of such a modification is not merely dependent on the presence of the nitro group but is critically dictated by its position on the aromatic ring. This guide provides an in-depth comparison of the biological activities of 3-nitrosalicylic acid and 5-nitrosalicylic acid derivatives. We will explore how this seemingly subtle isomeric difference leads to distinct pharmacological profiles, supported by experimental data and mechanistic insights. Understanding these structure-activity relationships is paramount for researchers in the rational design of next-generation therapeutics.

Comparative Biological Profiling: 3-Nitro vs. 5-Nitro Derivatives

The positioning of the nitro group relative to the carboxyl and hydroxyl moieties significantly alters the molecule's electronic properties, acidity (pKa), and spatial arrangement. In 3-nitrosalicylic acid, the nitro group is ortho to the carboxylic acid, whereas in the 5-nitro isomer, it is para to the hydroxyl group.[3][4] These structural differences profoundly influence how the molecules interact with biological targets.

Antimicrobial Activity

The addition of a nitro group to salicylic acid analogues has been associated with potent antibacterial activity.[5] While direct, side-by-side comparisons of 3-nitro and 5-nitro salicylic derivatives are sparse in the literature, we can infer activity trends from related compounds. For instance, studies on 4-nitrosalicylanilides have demonstrated significant efficacy against Gram-positive bacteria, particularly Staphylococcus species (including MRSA) and Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[6][7] Conversely, these compounds showed considerably lower activity against Gram-negative bacteria and fungi, possibly due to the formidable outer membrane of Gram-negative strains acting as a permeability barrier.[5][6]

The mechanism of action for nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates that can damage DNA and other critical biomolecules.[2] The precise positioning of the nitro group influences the redox potential of the molecule, thereby affecting the ease of this bio-activation step.

Table 1: Representative Antimicrobial Activity of Nitro-Salicylic Acid Derivatives

Compound ClassOrganismMIC (µM)Reference
4-NitrosalicylanilidesMycobacterium tuberculosis2 - 32[6]
4-NitrosalicylanilidesMethicillin-resistant S. aureus (MRSA)0.98[6]
Nitro-containing moleculesStaphylococcus aureus15.6–62.5 µg/mL[2]
Nitro-containing moleculesCandida sp.15–500 µg/mL[2]

Note: Data for 4-nitro derivatives are presented to illustrate the potential of this class. Further studies are needed to directly compare the 3- and 5-isomers.

Anti-inflammatory Activity

Salicylic acid derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] The 5-nitro derivative, in particular, has been noted for its anti-inflammatory properties against colitis.[9] While salicylic acid itself requires high concentrations to inhibit COX enzymes, its derivatives can be more potent.[8] The anti-inflammatory mechanism of salicylates is complex and can also involve the modulation of transcription factors like NF-κB and signaling pathways such as JNK and p38 MAPKs.[8][10] For example, 5-aminosalicylic acid (5-ASA), a closely related compound, exerts its intestinal anti-inflammatory effects by activating the peroxisome proliferator-activated receptor-γ (PPAR-γ) and inhibiting the JNK and p38 pathways.[10][11]

The electron-withdrawing nature of the nitro group, whether at the 3- or 5-position, would be expected to modulate the acidity of the phenolic proton and the electronic distribution of the ring, thereby influencing binding affinity to targets like COX enzymes or other inflammatory proteins.

Diagram 1: Simplified Inflammatory Signaling Pathway

This diagram illustrates a general overview of the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages, a common model for screening anti-inflammatory agents. The pathway shows key targets for therapeutic intervention.

G cluster_0 LPS-Induced NF-κB Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65 p65 nucleus Nucleus NFkB_p65->nucleus Translocate NFkB_p50 p50 genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) nucleus->genes Upregulate Transcription cytokines Inflammatory Mediators (PGs, Cytokines, NO) genes->cytokines MTT_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate1 2. Incubate Overnight (Allow cells to adhere) seed_cells->incubate1 add_compounds 3. Add Test Compounds (3-nitro & 5-nitro derivatives) incubate1->add_compounds incubate2 4. Incubate (e.g., 24-72 hours) add_compounds->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4 hours, 37°C) add_mtt->incubate3 solubilize 7. Remove Media & Add Solubilizing Agent (DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate % Viability & IC50) read_plate->analyze end End analyze->end

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate

Introduction In the landscape of pharmaceutical development and organic synthesis, the characterization and quality control of intermediates are paramount. Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is one such i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the characterization and quality control of intermediates are paramount. Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is one such intermediate, featuring a multifaceted structure with nitro, hydroxyl, and amino-ester functionalities. The precise and robust analytical determination of this compound is critical for ensuring reaction completion, purity, and stability. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering high resolution and quantitative accuracy.[1][2]

This guide provides a comprehensive framework for developing a robust HPLC method for the analysis of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate. Rather than presenting a single, rigid protocol, we will explore the underlying principles that govern its chromatographic behavior. This will empower researchers, scientists, and drug development professionals to not only replicate a method but to intelligently troubleshoot and adapt it to their specific needs. We will delve into the physicochemical properties of the molecule, propose a foundational analytical method, and systematically evaluate how key parameters can be modulated to optimize the separation and retention time.

Physicochemical Profile and Its Chromatographic Implications

A molecule's structure is the primary determinant of its behavior in a chromatographic system.[1] The structure of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate—an aromatic compound with both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, an amide linkage, and a methyl ester—suggests a moderate polarity. This profile makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most widely used mode of HPLC in the pharmaceutical industry.

Key structural features and their influence on RP-HPLC:

  • Aromatic Ring: The benzene ring provides hydrophobicity, promoting interaction with the nonpolar stationary phase (e.g., C18).

  • Phenolic Hydroxyl (-OH) and Nitro (-NO2) Groups: These polar groups increase the molecule's overall polarity. The phenolic hydroxyl group is weakly acidic, meaning its ionization state is dependent on the mobile phase pH.

  • Amide (-CONH-) Linkage and Methyl Ester (-COOCH3): These groups also contribute to the polarity of the molecule.

The most critical factor for achieving reproducible retention times for this compound is controlling the mobile phase pH. The phenolic hydroxyl group's acidity means that at a pH above its pKa, it will be deprotonated to a phenolate anion. This ionized form is significantly more polar and will elute much earlier with poor retention on a reversed-phase column. To ensure a consistent and predictable retention time, the mobile phase pH should be buffered to at least 1.5 to 2 pH units below the pKa of the phenolic hydroxyl group, keeping it in its neutral, more retentive form.[3][4]

Foundational HPLC Method Development

Based on the physicochemical properties, a robust starting point for method development can be established. The goal of this initial method is not perfection, but to achieve retention of the analyte and provide a baseline for optimization.[5][6]

Experimental Protocol 1: Initial Gradient Elution Analysis

Objective: To determine the approximate retention time and elution characteristics of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.[3]

  • Formic acid or phosphoric acid for pH adjustment.

  • Sample of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate dissolved in a 50:50 mixture of acetonitrile and water.

Procedure:

  • Mobile Phase A Preparation: Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 999 mL of HPLC-grade water. This will buffer the mobile phase to a pH of approximately 2.7, ensuring the phenolic hydroxyl group is protonated.

  • Mobile Phase B Preparation: Use 100% HPLC-grade acetonitrile.

  • System Setup:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Set the detector wavelength to 254 nm, a common wavelength for aromatic compounds. A full UV scan can be run on a standard to determine the optimal wavelength.

    • Set the flow rate to 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Analyze the resulting chromatogram to determine the retention time (t_R) of the main peak. This gradient run will indicate the approximate percentage of acetonitrile required to elute the compound.

Comparative Analysis: Factors Influencing Retention Time

The retention time in HPLC is not a fixed value but a variable that can be precisely controlled by altering several parameters.[7][8] Understanding these relationships is key to method optimization and troubleshooting.

Mobile Phase Composition

The mobile phase is the most powerful tool for adjusting retention and selectivity.

  • Organic Modifier Concentration: In RP-HPLC, increasing the concentration of the organic solvent (e.g., acetonitrile) decreases the polarity of the mobile phase, which weakens the interaction between the analyte and the nonpolar stationary phase. This results in a shorter retention time.[3]

% Acetonitrile (in 0.1% Formic Acid)Predicted Retention Time (t_R) EffectRationale
30%Longest RetentionHigh mobile phase polarity leads to strong hydrophobic interaction with the C18 phase.
50%Intermediate RetentionBalanced polarity, often a good starting point for isocratic methods.
70%Shortest RetentionLow mobile phase polarity causes rapid elution from the column.
  • Mobile Phase pH: As discussed, pH is critical for ionizable compounds. For Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate, maintaining an acidic pH is essential for good retention and peak shape.

Mobile Phase pHPredicted Retention Time (t_R) EffectRationale
pH 2.5-3.0Optimal (Long Retention) The phenolic hydroxyl group is fully protonated (neutral), maximizing hydrophobic interactions.
pH 5.0Shorter RetentionPartial deprotonation may occur, increasing polarity and reducing retention. Peak shape may degrade.
pH 7.0Very Short / No RetentionThe phenolic group is likely deprotonated (anionic), leading to rapid elution with minimal retention.
Stationary Phase Chemistry

While C18 is the workhorse of reversed-phase chromatography, alternative stationary phases can offer different selectivities.

Stationary PhasePredicted Retention Time (t_R) vs. C18Interaction Mechanism
C18 Baseline Primarily hydrophobic interactions.
C8 ShorterLess hydrophobic than C18 due to shorter alkyl chains, resulting in reduced retention for most compounds.
Phenyl-Hexyl Potentially LongerOffers pi-pi interactions with the aromatic ring of the analyte, which can increase retention relative to a standard C18 phase.
Operating Parameters
  • Temperature: Increasing the column temperature decreases the viscosity of the mobile phase, which generally leads to shorter retention times.[7] It can also improve peak efficiency. A typical operating range is 25-40 °C.

  • Flow Rate: The retention time is inversely proportional to the flow rate. Doubling the flow rate from 1.0 mL/min to 2.0 mL/min will roughly halve the retention time, but may sacrifice resolution.

Visualizing the Method Development Workflow

A systematic approach is crucial for efficient HPLC method development.[5][6] The following diagram outlines a logical workflow for optimizing the analysis of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Structure, Polarity, pKa) B Select Column & Mobile Phase (C18, ACN/H2O, Acidic pH) A->B C Run Broad Gradient Scan (5-95% Organic) B->C D Determine Approx. t_R C->D E Develop Isocratic Method (Based on Gradient t_R) D->E Inform Starting Conditions F Optimize Mobile Phase (% Organic, pH) E->F G Optimize Temperature & Flow Rate F->G H Assess Peak Shape & Resolution G->H I Test for Specificity H->I J Linearity & Range I->J K Accuracy & Precision J->K L Final Robust Method K->L

Caption: A workflow for HPLC method development.

Alternative Analytical Approaches

While HPLC is the gold standard, other techniques can be complementary.

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, qualitative analysis, such as monitoring the progress of a synthesis reaction. It is fast and inexpensive but lacks the quantitative accuracy of HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For complex samples or when definitive identification is required, coupling HPLC with a mass spectrometer is the method of choice. LC-MS provides molecular weight and structural information, which is invaluable for identifying impurities and degradation products. Derivatization with reagents like benzoyl chloride can sometimes be used to enhance ionization in MS.[9]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller column particles and higher pressures to achieve faster separations and better resolution compared to traditional HPLC.[1] A method developed on HPLC can often be transferred to a UPLC system for improved throughput.

Factors Influencing HPLC Retention Time

The following diagram illustrates the key variables that a chromatographer can manipulate to control the retention time of an analyte.

G cluster_mobile_phase Mobile Phase Properties cluster_stationary_phase Stationary Phase Properties cluster_instrumental Instrumental Parameters center Retention Time (t_R) organic_percent % Organic organic_percent->center pH pH pH->center solvent_type Solvent Type (ACN vs MeOH) solvent_type->center column_chem Chemistry (C18, C8, Phenyl) column_chem->center column_dim Dimensions (L x ID) column_dim->center flow_rate Flow Rate flow_rate->center temp Temperature temp->center

Caption: Key factors that control HPLC retention time.

Conclusion

While a specific, universally applicable retention time for Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate cannot be stated without defining the exact experimental conditions, this guide provides a comprehensive and scientifically grounded framework for its determination. By understanding the molecule's physicochemical properties and systematically manipulating key chromatographic parameters—particularly mobile phase composition and pH—a robust, reproducible, and optimized HPLC method can be successfully developed and validated. This approach, rooted in the principles of separation science, equips the researcher with the expertise to confidently analyze this and other challenging pharmaceutical intermediates.

References

  • BenchChem. (n.d.). HPLC Analysis of Aromatic Acids.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Hu, L. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. GxP-CC.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). HPLC Method Development for Pharmaceuticals. Elsevier.
  • Ng, C. L. (2015). Effective HPLC method development. SciSpace.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • LibreTexts Chemistry. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
  • Lanças, F. M. (n.d.). Mechanisms of retention in HPLC.
  • Grembi, T., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC.

Sources

Comparative

Comparative Guide: Crystallization and Structural Validation of N-(2-hydroxy-3-nitrobenzoyl)glycine methyl ester

Executive Summary & Biological Context N-(2-hydroxy-3-nitrobenzoyl)glycine methyl ester is a critical synthetic intermediate in the development of intracellular negative allosteric modulators (NAMs) targeting CXC chemoki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

N-(2-hydroxy-3-nitrobenzoyl)glycine methyl ester is a critical synthetic intermediate in the development of intracellular negative allosteric modulators (NAMs) targeting CXC chemokine receptors 1 and 2 (CXCR1/2) [1]. These G-protein-coupled receptors (GPCRs) mediate neutrophil-driven inflammatory diseases (e.g., COPD, asthma) and cancer metastasis.

For drug development professionals, obtaining precise crystallographic data of this intermediate is essential. The 3D atomic coordinates map the complex hydrogen-bonding network—specifically the intramolecular interactions between the 2-hydroxyl and 3-nitro groups—which heavily dictates the conformational trajectory and binding affinity of downstream active pharmaceutical ingredients (APIs) like Navarixin analogs [1, 2].

This guide objectively compares the methodologies used to crystallize and structurally validate this sterically hindered, flexible ester, providing a self-validating workflow for researchers.

Comparison of Crystallization Methodologies

To obtain diffraction-quality single crystals, researchers must achieve thermodynamic control over nucleation. The presence of the flexible glycine methyl ester tail alongside the rigid, sterically hindered nitrobenzoyl headgroup makes crystallization highly susceptible to kinetic trapping (yielding amorphous powders or twinned crystals).

Table 1: Comparison of Crystallization Strategies for N-(2-hydroxy-3-nitrobenzoyl)glycine methyl ester

Crystallization MethodSolvent SystemTimeframeCrystal QualityMechanistic Rationale & Causality
Vapor Diffusion (Hanging Drop/Vial) EtOAc (Inner) / Hexane (Outer) 7–14 Days High (Single, untwinned) Optimal Method. Gradual reduction in the dielectric constant allows the nitro-hydroxyl intramolecular H-bonds to stabilize before lattice packing, preventing kinetic trapping.
Slow Evaporation Methanol / DCM3–5 DaysModerate (Twinning common)Rapid supersaturation forces the flexible ester tail into multiple conformations, leading to lattice defects and twinned crystals [3].
Anti-Solvent Cooling Acetone / Water< 24 HoursPoor (Microcrystalline)Sudden thermal and solvent shock forces rapid precipitation. The lack of thermodynamic equilibrium prevents ordered lattice assembly.

Structural Validation Alternatives

Once a solid phase is obtained, the structural integrity must be validated. Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard, but it must be contextualized against other analytical alternatives to ensure bulk purity.

Table 2: Comparison of Structural Validation Techniques

TechniqueResolution LevelSample RequirementPrimary AdvantageLimitation for this Compound
SCXRD (Standard) Atomic (< 0.8 Å)Single Crystal (~0.1 mm)Unambiguous 3D atomic coordinates and exact mapping of the 2-OH/3-NO₂ interaction.Requires high-quality, untwinned single crystals [4].
PXRD Bulk PhasePowder (10–50 mg)Rapid confirmation of polymorphic purity across the entire synthesized batch.Cannot easily solve de novo structures due to peak overlap from the flexible ester tail.
ssNMR Local EnvironmentPowder (30–100 mg)Identifies local H-bonding and conformation without requiring single crystals.Lacks long-range translational symmetry data necessary for computational docking.

Experimental Workflow: Self-Validating Protocol

To ensure high scientific integrity, the following protocol utilizes a self-validating system : the single crystal selected for SCXRD is cross-referenced against the bulk material using Powder X-ray Diffraction (PXRD) to guarantee the solved structure represents the macroscopic sample.

Step-by-Step Methodology: Vapor Diffusion & SCXRD

Step 1: Solubilization (The Inner Drop) Dissolve 10 mg of the >99% pure synthesized compound in 0.5 mL of Ethyl Acetate (EtOAc) in a 2-dram glass vial. Causality: EtOAc is a moderately polar aprotic solvent. It fully solvates the compound without acting as a strong hydrogen-bond donor, which would otherwise disrupt the critical 2-hydroxy-3-nitro intramolecular interaction required for proper molecular pre-organization.

Step 2: Chamber Setup (The Outer Reservoir) Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap. Causality: Hexane has a higher vapor pressure than EtOAc. Over 7 to 14 days, Hexane vapors will diffuse into the inner vial, slowly lowering the solubility threshold and inducing thermodynamically controlled nucleation.

Step 3: Bulk Phase Validation (Self-Validating Step) Before selecting a single crystal, harvest a small portion of the precipitated batch and analyze it via PXRD. Trustworthiness: By comparing the experimental bulk PXRD pattern with the simulated pattern derived later from the SCXRD data, researchers can definitively prove the selected single crystal is a true representative of the bulk polymorphic phase, ruling out phase segregation.

Step 4: Crystal Harvesting and Cryoprotection Select a single, optically clear crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil. Causality: Paratone-N acts as a cryoprotectant. It displaces surface solvent and prevents ice ring formation during the 100 K nitrogen stream cooling process, which would obscure high-angle diffraction spots.

Step 5: SCXRD Data Collection and Refinement Collect diffraction data using a Cu-Kα (λ = 1.54184 Å) microfocus X-ray source. Solve the structure using Direct Methods and refine anisotropically. Ensure the R₁ factor converges below 5.0% [4].

Representative Crystallographic Data

Based on structural analogs and benzoyl-glycine derivatives in the Cambridge Structural Database (CSD) [3], the following table outlines the expected unit cell parameters for a high-quality crystal of this compound.

Table 3: Representative SCXRD Unit Cell Parameters

ParameterExpected Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 7.85
b (Å) ~ 14.20
c (Å) ~ 11.50
β (°) ~ 98.5
Volume (ų) ~ 1265
Z (Molecules/Unit Cell) 4
R-factor (%) < 5.0%

Visualizations

Workflow Synth Synthesis & Purification (>99% Purity) Solv Solvent Selection (EtOAc/Hexane) Synth->Solv Cryst Vapor Diffusion Crystallization Solv->Cryst PXRD PXRD Bulk Validation Cryst->PXRD Bulk Sample SCXRD SCXRD Single Crystal Analysis Cryst->SCXRD Single Crystal Model Anisotropic Refinement & Structure Solution PXRD->Model Phase Purity Check SCXRD->Model

Workflow for crystallization and structural validation of the target ester.

Pathway CXCL8 CXCL8 Chemokine Receptor CXCR1/2 Receptor (Cell Membrane) CXCL8->Receptor Agonist Binding GProt G-Protein Activation Receptor->GProt NAM NAM Antagonist (Benzoyl Derivative) NAM->Receptor Allosteric Inhibition Ca Intracellular Ca2+ Release GProt->Ca Neutro Neutrophil Migration & Inflammation Ca->Neutro

Mechanism of CXCR1/2 allosteric inhibition by benzoyl-derived antagonists.

References

  • Francis, R. (2024). Design, Synthesis, and Development of Novel Intracellular Allosteric Modulators of CXC Chemokine Receptor 1 and 2. PhD thesis, University of Nottingham. Available at:[Link][1]

  • Liu, K., Wu, L., Yuan, S., Wu, M., Xu, Y., Sun, Q., ... & Zhao, S. (2020). Structural basis of CXC chemokine receptor 2 activation and signalling. Nature, 585(7823), 135-140. Available at:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: Structural Database. Available at:[Link]

  • International Union of Crystallography (IUCr). Crystallography Journals Online. Available at: [Link]

Sources

Validation

UV-Vis absorption maxima of nitro-substituted salicylamides

Comparative Guide to the Photophysical Characterization of Nitro-Substituted Salicylamides via UV-Vis Spectroscopy Introduction Nitro-substituted salicylamides—most notably the anthelmintic and broad-spectrum antiviral a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Photophysical Characterization of Nitro-Substituted Salicylamides via UV-Vis Spectroscopy

Introduction

Nitro-substituted salicylamides—most notably the anthelmintic and broad-spectrum antiviral agent niclosamide—represent a highly versatile class of pharmacophores. Their structural motif, which links a salicylic acid derivative to a nitroaniline ring via an amide bridge, imparts complex physicochemical behaviors, including extreme hydrophobicity and pH-dependent solubility[1]. For drug development professionals, quantifying these compounds accurately in various media is a critical hurdle.

While High-Performance Liquid Chromatography (HPLC) is common, UV-Vis spectrophotometry remains the most rapid and thermodynamically informative method for characterizing these molecules in solution[2]. However, because their absorption spectra are highly sensitive to their chemical environment, researchers must understand the causality behind their spectral shifts to avoid critical analytical errors. This guide objectively compares the photophysical states of nitro-substituted salicylamides and provides a self-validating experimental framework for their analysis.

Structural Causality: The Push-Pull Electronic System

The UV-Vis absorption profile of nitro-substituted salicylamides is governed by an intramolecular "push-pull" electronic system. The phenolic hydroxyl group acts as an electron donor, while the nitro group on the adjacent aniline ring acts as a powerful electron acceptor.

When the molecule is subjected to varying pH environments, the ionization state of the phenolic OH (which has a pKa of approximately 6.8) dictates the extent of electron delocalization.

  • At acidic to neutral pH (Protonated State): The phenolic OH remains intact. The molecule exhibits a primary absorption maximum (

    
    ) around 326–333 nm[1].
    
  • At alkaline pH (Deprotonated State): The loss of a proton yields a phenolate anion. This drastically increases the electron-donating capacity of the oxygen, enhancing the Intramolecular Charge Transfer (ICT) across the conjugated system. This results in a pronounced bathochromic (red) shift, moving the

    
     to approximately 377 nm[1].
    

Photophysics Protonated Protonated Form (pH < 6) Phenolic OH Intact λmax ≈ 333 nm Deprotonated Deprotonated Form (pH > 8) Phenolate Anion λmax ≈ 377 nm Protonated->Deprotonated Increasing pH (Deprotonation) Deprotonated->Protonated Decreasing pH (Protonation) ICT Intramolecular Charge Transfer (ICT) Enhanced Push-Pull System Deprotonated->ICT Electron Delocalization

Caption: Photophysical transition of nitro-salicylamides driven by pH-dependent deprotonation.

Comparative UV-Vis Absorption Data

Depending on the analytical goal (e.g., solubility testing vs. degradation analysis), researchers may analyze the native drug, its degradation products, or chemically derivatized forms to enhance sensitivity. The table below compares the experimental absorption maxima of niclosamide under various conditions to help scientists select the appropriate analytical wavelength.

Compound / StateAnalytical MediumpH / Condition

(nm)
Photophysical Assignment
Niclosamide (Protonated) Aqueous Buffer< 6.0326 - 333

transition; baseline ICT[1]
Niclosamide (Deprotonated) Aqueous Buffer> 8.0377Enhanced ICT via phenolate anion[1]
Degraded Niclosamide 1N NaOH (Boiled)> 12.0380 & 409Cleaved nitroaniline derivative[3]
Reduced & Diazotized Niclosamide Acidic + DHBAAcidic456Azo dye formation (Colorimetric assay)[4]

Performance Insight: While direct UV-Vis measurement at 333 nm or 377 nm is ideal for non-destructive dissolution studies, the diazotization method (shifting absorption to 456 nm) is superior when analyzing complex pharmaceutical formulations where excipients might cause background interference in the lower UV range[4].

Experimental Workflow: Self-Validating pH-Dependent Assay

To accurately measure the concentration and pKa of nitro-substituted salicylamides, the experimental protocol must account for their high lipophilicity (logP ~ 4) and poor aqueous solubility. The following methodology is designed as a self-validating system .

Step 1: Buffer Equilibration

Suspend excess powdered niclosamide in a series of buffered solutions ranging from pH 4.0 to 10.0. Allow the suspensions to stir for 24 hours at 25°C to reach thermodynamic equilibrium.

  • Causality: Equilibrium is strictly required because the dissolution rate of the protonated form is exceptionally slow. Premature sampling will result in false-low solubility readings.

Step 2: Phase Separation via Centrifugation

Extract 0.5 mL of the suspension and centrifuge at 15,000 × g for 10 minutes to pellet undissolved aggregates[1].

  • Causality: Do not use standard syringe filters (e.g., PES or PTFE). The highly lipophilic nature of nitro-salicylamides causes them to non-specifically bind to filter membranes, artificially stripping the solubilized drug from the aqueous phase. Centrifugation isolates the supernatant without altering the dissolved concentration[1].

Step 3: Spectrophotometric Quantification

Analyze 2 µL of the clarified supernatant using a micro-volume UV-Vis spectrophotometer (e.g., NanoDrop) to measure absorbance at both 333 nm and 377 nm[1].

  • Self-Validating Step (The Isosbestic Point): To guarantee assay integrity, monitor the isosbestic point (typically around 345 nm for niclosamide). If you are performing a controlled pH titration on a sample with a known, constant total concentration, the absorbance at the isosbestic point must remain mathematically constant. If this value deviates by more than ±2%, it immediately flags a systemic error—such as drug precipitation, photochemical degradation, or solvent evaporation—rendering the data point invalid.

Workflow A Solid Nitro-Salicylamide (Excess) B Equilibration in pH-Adjusted Buffer A->B Suspend C Centrifugation (15,000 x g, 10 min) B->C Phase Separation D UV-Vis Measurement (333 nm & 377 nm) C->D Supernatant E Data Analysis (Isosbestic Validation) D->E Absorbance Data

Caption: Workflow for pH-dependent UV-Vis analysis and solubility determination of nitro-salicylamides.

Conclusion

The photophysical characterization of nitro-substituted salicylamides requires a rigorous understanding of their pH-dependent structural dynamics. By leveraging the predictable shifts between 333 nm and 377 nm, and avoiding mechanical filtration in favor of high-speed centrifugation, researchers can generate highly reproducible, self-validating solubility and dissolution data critical for downstream formulation development.

References

  • Needham, D. (2021). The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Al-Abachi, M. Q., & Al-Delami, A. M. (2018). Spectrophotometric Determination of Niclosamide by Prior Reduction and Subsequent Diazotization-Coupling with 2,6-Dihydroxybenzoic acid-Application to Tablets. ResearchGate. Available at:[Link]

  • Shantier, S. W., et al. (2014). Stability-indicating Colorimetric method for the analysis of Niclosamide. Merit Research Journals. Available at:[Link]

  • University of Baghdad Digital Repository. (2021). Validation of UV-visible spectrophotometric method for niclosamide in different media. Available at: [Link]

Sources

Comparative

Introduction: The Critical Role of Visualization in Analyzing Nitrosalicylic Acid Esters

An Expert's Guide to the Comparative Visualization of Nitrosalicylic Acid Esters on TLC Plates In the landscape of pharmaceutical research and drug development, nitrosalicylic acid esters represent a class of compounds w...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Comparative Visualization of Nitrosalicylic Acid Esters on TLC Plates

In the landscape of pharmaceutical research and drug development, nitrosalicylic acid esters represent a class of compounds with significant therapeutic potential. Their analysis via Thin-Layer Chromatography (TLC) is a cornerstone of synthesis monitoring, purity assessment, and stability studies. However, as these compounds are often colorless, the ability to accurately and sensitively visualize their separated spots on a TLC plate is paramount.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple catalog of reagents. It provides a comparative analysis of visualization methods, delving into the chemical principles that govern their selectivity and sensitivity. We will explore the causality behind choosing a specific method, offering field-proven insights to help you select the optimal technique for your analytical challenge. Our focus is on robust, self-validating protocols that ensure the integrity and trustworthiness of your results.

The Foundational Step: Non-Destructive Visualization with UV Light

Before any chemical treatment, the first and most critical visualization step is non-destructive examination under Ultraviolet (UV) light.[1][2] Nitrosalicylic acid esters, possessing a conjugated system of an aromatic ring and a nitro group, are inherently strong chromophores. This makes them ideal candidates for UV detection.

Mechanism of Action: Commercially available TLC plates often contain a fluorescent indicator (e.g., zinc sulfide) that emits a bright green or white glow under short-wave UV light (254 nm).[1][2] Compounds that absorb at this wavelength will quench this fluorescence, appearing as dark spots against the bright background.[1][2] This method is exceptionally quick and preserves the sample for subsequent analysis or elution.

Expert Insight: While UV at 254 nm is standard for quenching, always inspect the plate under long-wave UV (365 nm) as well.[2][3] Some highly conjugated or fluorescent compounds may exhibit their own characteristic glow, providing an additional layer of identification.[1]

Experimental Protocol: UV Visualization
  • After developing the TLC plate, allow the mobile phase to evaporate completely in a fume hood.

  • Place the dried plate under a UV lamp in a dark environment.

  • Examine the plate under both short-wave (254 nm) and long-wave (365 nm) UV light.

  • Using a pencil, lightly circle any visible spots, as they will disappear once the UV lamp is turned off.[1]

  • Document the appearance of the spots (dark quench or fluorescence) and calculate the Retention Factor (Rf) values.

Comparative Analysis of Chemical Visualization Reagents

When UV visualization is insufficient due to low concentration or poor absorption, chemical reagents are employed. The choice of reagent is dictated by the functional groups present in nitrosalicylic acid esters: the nitro group, the phenolic hydroxyl, and the ester linkage.

Broad-Spectrum Oxidizing Stains

These reagents are highly versatile and react with a wide range of organic compounds, making them excellent for general screening.

The permanganate stain is a powerful oxidizing agent.[4] It reacts readily with any oxidizable functional group, such as the phenolic hydroxyl on the salicylic acid backbone and potentially the aromatic ring itself.

  • Mechanism: The deep purple permanganate ion (MnO₄⁻) is reduced by the analyte to manganese dioxide (MnO₂), a brownish-yellow precipitate, resulting in a colored spot against a pink or purple background.[4]

  • Performance: This method is highly sensitive for phenols and other oxidizable groups. However, its lack of specificity means it will visualize many classes of compounds.[4]

  • Trustworthiness: A key consideration is the thorough removal of the mobile phase before staining. Residual solvents, especially alcohols, will react with the permanganate, causing streaking and high background color that can obscure results.[4]

Functional Group-Specific Visualization Methods

For more definitive identification, reagents that target specific functional groups are indispensable.

The phenolic hydroxyl group of the salicylic acid moiety provides a unique chemical handle for selective visualization. The iron(III) chloride spray is a classic and highly specific test for phenols.[1]

  • Mechanism: Phenols form distinctly colored coordination complexes with the Fe³⁺ ion. The exact color (typically blue, violet, or green) can be diagnostic for the specific phenolic structure.

  • Performance: This method is highly specific and easy to perform. Its primary value lies in confirming the presence of the phenolic group, which is useful for distinguishing the parent acid or its esters from other related impurities lacking this feature.

  • Expert Insight: The solvent used for the FeCl₃ solution is critical. An aqueous or methanolic solution is standard. The color intensity can fade over time, so it is crucial to document the results immediately after staining.

This two-step method is one of the most reliable for the positive identification of esters.

  • Mechanism: The ester is first reacted with hydroxylamine under basic conditions to form a hydroxamic acid. This intermediate then chelates with iron(III) chloride in an acidic medium to produce a stable, intensely colored (typically reddish-purple) hydroxamate-iron complex.[3]

  • Performance: This technique is highly specific to esters, amides, and anhydrides.[3] It is an excellent choice for confirming the identity of the ester product and distinguishing it from the unreacted salicylic acid starting material.

This multi-step sequence is the most specific and sensitive method for visualizing aromatic nitro compounds.[5][6] It transforms the colorless nitro group into a brightly colored and stable azo dye.

  • Mechanism:

    • Reduction: The aromatic nitro group (-NO₂) is reduced to a primary aromatic amine (-NH₂) using a reducing agent like stannous chloride (SnCl₂).[5][6]

    • Diazotization: The newly formed amine is treated with nitrous acid (generated in situ from sodium nitrite and HCl) to form a diazonium salt.[5][6]

    • Coupling: The highly reactive diazonium salt is immediately coupled with an electron-rich aromatic compound, such as β-naphthol, to form a stable, intensely colored azo dye (typically orange to red).[5][6]

  • Performance: While more complex and time-consuming than single-spray methods, this protocol offers unparalleled specificity for the nitro group. It is the definitive method for confirming the presence and location of nitroaromatic compounds on a TLC plate.

  • Trustworthiness: Each step in this sequence is a chemical validation of the previous one. The appearance of a colored spot only after the complete sequence provides very high confidence in the identification of the nitro compound.

Data Summary: Performance Comparison of Visualization Methods

Visualization MethodTarget Functional Group(s)ReagentsTypical ProcedureResultSensitivity/Specificity
UV Light Aromatic & Conjugated SystemsNone (Non-destructive)Irradiate plate with 254 nm & 365 nm lightDark spots on fluorescent background (quenching)High sensitivity for UV-active compounds; non-specific.[1][2]
Potassium Permanganate Phenols, Alkenes, Alcohols (Oxidizable groups)KMnO₄, K₂CO₃, NaOH in waterDip/spray plate, then heat gentlyYellow-brown spots on a pink/purple backgroundHigh sensitivity; low specificity (universal stain).[4]
Iron(III) Chloride PhenolsFeCl₃ in Methanol/WaterSpray plate, observe at room temperatureBlue, violet, or green spots on a white backgroundHigh specificity for phenols.[1]
Hydroxylamine/FeCl₃ Esters, Amides, Anhydrides1. Hydroxylamine/KOH2. FeCl₃/HClSpray with reagent 1, then spray with reagent 2Red-orange to salmon pink spotsHigh specificity for the ester functional group.[3]
Reduction & Diazotization Aromatic Nitro Groups1. SnCl₂ in HCl2. NaNO₂ in water3. β-Naphthol in NaOHSequential spray/dip with heating after step 1Intense orange to red spots on a pale backgroundUnmatched specificity and high sensitivity for aromatic nitro compounds.[5][6]

Detailed Experimental Protocols & Workflows

Workflow for TLC Analysis

The general workflow for any TLC experiment is a foundational procedure upon which specific visualization techniques are built.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep Prepare TLC Plate spot Spot Sample & Standards prep->spot develop Develop in Solvent Chamber spot->develop dry Dry Plate Completely develop->dry uv UV Light (254/365 nm) dry->uv stain Apply Chemical Stain uv->stain heat Heat Gently (if required) stain->heat doc Document Results heat->doc calc Calculate Rf Values doc->calc

Caption: General workflow for TLC analysis from plate preparation to final analysis.

Protocol 1: Potassium Permanganate (KMnO₄) Staining
  • Reagent Preparation: Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water. Store in a dark bottle.

  • Plate Preparation: Ensure the developed TLC plate is completely free of mobile phase solvent by warming it gently with a heat gun.

  • Staining: Quickly dip the plate into the KMnO₄ solution or spray it evenly.

  • Development: Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots against the purple background.[4] Stop heating as soon as spots are clearly visible to avoid charring.

Protocol 2: Visualization of Nitro Compounds via Reduction and Diazotization

This protocol provides the highest level of confidence for identifying nitroaromatic compounds.

Nitro_Visualization_Workflow cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Coupling start Dry Developed TLC Plate (Nitrosalicylic Acid Ester Spot) reagent1 Spray with 5% SnCl₂ in 2M HCl start->reagent1 heat1 Heat at 100°C for 10-15 min reagent1->heat1 product1 Plate with Aromatic Amine Spot heat1->product1 reagent2 Cool plate, then spray with 2% aqueous NaNO₂ product1->reagent2 product2 Plate with Diazonium Salt Spot (Unstable Intermediate) reagent2->product2 reagent3 Immediately spray with 10% β-Naphthol in 10% NaOH product2->reagent3 product3 Visible Orange-Red Azo Dye Spot reagent3->product3

Caption: Workflow for the specific visualization of nitro compounds via chemical derivatization.

  • Reagent Preparation:

    • Reducing Solution: 5% (w/v) stannous chloride (SnCl₂) in 2M HCl.[5]

    • Diazotizing Solution: 2% (w/v) aqueous sodium nitrite (NaNO₂). Prepare fresh.[5]

    • Coupling Solution: 10% (w/v) β-naphthol in 10% aqueous sodium hydroxide.[5]

  • Step 1: Reduction: Spray the dried TLC plate with the stannous chloride solution and heat at 100°C for 10-15 minutes. Allow the plate to cool completely.[5]

  • Step 2: Diazotization: Evenly spray the cooled plate with the freshly prepared sodium nitrite solution.[5]

  • Step 3: Coupling: Immediately after diazotization, spray the plate with the alkaline β-naphthol solution. Orange to red spots will appear instantly where aromatic nitro compounds were present.[5][6]

References

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • TLC stains. (n.d.). Organic Chemistry at the University of Colorado Boulder. Retrieved from [Link]

  • TLC Stains. (n.d.). The Merrill Lab at the University of Washington. Retrieved from [Link]

  • How to detect compounds on TLC plates? (2025, December 19). Filterbio. Retrieved from [Link]

  • Ahmad Panahi, H., et al. (2012). Unidimensional Thin Layer Chromatography of Salicylic Acid Derivatives on Boric Acid-Impregnated Plates in Drugs Studies. Journal of Applied Chemistry. Retrieved from [Link]

  • LAB 6 - SYNTHESIS AND ANALYSIS OF ASPRIN. (2025, August 11). Chemistry LibreTexts. Retrieved from [Link]

  • Rana, K., & Kaur, J. (2015). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate. Designed for researchers, chemists, and laboratory professionals, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate. Designed for researchers, chemists, and laboratory professionals, this guide synthesizes established safety protocols and chemical waste management principles to ensure minimal risk to personnel and the environment.

Hazard Profile and Risk Assessment

Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate must be treated as a hazardous substance. Its hazard profile is inferred from its structure, which contains functional groups known for their reactivity and toxicity.

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are recognized as a class of chemicals with significant toxicological properties.[4] Many are toxic, environmentally persistent, and considered priority pollutants.[4] They can be reactive and may pose an explosion hazard under specific conditions, particularly when heated or mixed with reducing agents.[3]

  • Phenolic Hydroxyl Group (-OH): The phenolic group can cause skin and eye irritation.

  • Amide and Ester Linkages: While generally stable, these can be hydrolyzed under acidic or basic conditions.

To quantify the potential risks, the GHS (Globally Harmonized System) classifications for a closely related structural analog, Methyl 2-hydroxy-3-nitrobenzoate , are presented below. It is prudent to assume that Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate exhibits similar, if not identical, hazards.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Warning)H302: Harmful if swallowed[5][6]
Skin Corrosion/Irritation (Warning)H315: Causes skin irritation[5][6][7]
Serious Eye Damage/Eye Irritation (Warning)H319: Causes serious eye irritation[5][6][7]
Specific Target Organ Toxicity, Single Exposure (Warning)H335: May cause respiratory irritation[5][7]

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[8]Protects eyes from splashes and potential airborne particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3]Prevents skin contact and absorption. Contaminated gloves must be changed immediately.[8]
Protective Clothing Fully-buttoned laboratory coat.[8]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if solid material is handled and dust can be generated.[3][8]Minimizes inhalation of hazardous particles.
Work Area All handling and preparation for disposal should be conducted within a certified chemical fume hood.Ensures that any vapors or dusts are safely exhausted, protecting the operator.

Core Disposal Principle: Segregation and Containment

The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous chemical waste.

  • DO NOT dispose of this chemical down the drain.[9] Aromatic nitro compounds are environmental pollutants and are not suitable for sewer disposal.[9]

  • DO NOT dispose of this chemical in regular solid waste (trash) containers.[10]

  • DO collect all waste containing this compound for professional hazardous waste disposal.

The diagram below illustrates the mandatory decision-making workflow for the disposal of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate waste.

G Disposal Workflow for Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate A Waste Generated (Solid Residue, Contaminated Materials, or Solutions) B Is the waste mixed with Halogenated Solvents? A->B C Segregate into 'NON-HALOGENATED ORGANIC WASTE' B->C No D Segregate into 'HALOGENATED ORGANIC WASTE' B->D Yes E Select Appropriate Container (Chemically compatible, screw-top lid, no leaks) C->E D->E F Affix Hazardous Waste Label - Full Chemical Name - Hazard Pictograms - Accumulation Start Date E->F G Store in Designated Satellite Accumulation Area (In fume hood, with secondary containment) F->G H Keep Container Securely Closed (Except when adding waste) G->H I Container is Full or Ready for Disposal H->I J Contact Institutional EHS Office for Waste Pickup I->J K Licensed Contractor Performs Final Disposal (High-Temperature Incineration) J->K

Caption: Decision workflow for proper segregation and disposal.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and preparation of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate waste for final disposal.

Step 1: Waste Segregation The primary causal factor in laboratory waste incidents is the mixing of incompatible chemicals. Proper segregation is non-negotiable.

  • Isolate Nitroaromatic Waste: Collect waste Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate and any materials contaminated with it in a dedicated waste container.

  • Avoid Mixing: Do not mix this waste stream with acids, bases, oxidizing agents, or reducing agents.[11] Specifically, avoid mixing with halogenated solvent waste, as this complicates the final disposal process and associated costs.[1]

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Use a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for solutions).[11][12] The container must have a secure, screw-top lid to prevent leaks.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[3] The label must include:

    • The full, unabbreviated chemical name: "Waste Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate".

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The date when waste was first added (accumulation start date).

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").

Step 3: On-Site Storage

  • Location: Store the waste container in a designated and labeled satellite accumulation area within the laboratory, such as in a chemical fume hood or a ventilated cabinet.[10]

  • Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[3]

  • Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[1][12]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is nearly full (no more than 90% capacity to allow for expansion[12]) or is ready for disposal, contact your institution's EHS department.[1][3]

  • Professional Disposal: The EHS department will coordinate the pickup by a licensed hazardous waste contractor. The standard and most effective final disposal method for toxic organic compounds like this is high-temperature incineration in a specialized facility equipped with emission control systems.[1]

Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

For Small, Manageable Spills:

  • Alert Personnel: Immediately notify others in the vicinity.[3]

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: If the material is a solid, gently cover it with a dry, inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[3] Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep or scoop the contained material into your designated hazardous waste container. Avoid creating dust.[2][3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.[3]

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the doors to the area and prevent re-entry.

  • Notify: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Disposal of Empty Containers: An "empty" container that held Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is not necessarily non-hazardous.

  • The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[13]

  • The first two rinsates must be collected and disposed of as hazardous chemical waste.[9]

  • After triple rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[13]

References

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  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). Methyl 2-nitrobenzoate - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Navigating the Disposal of Phenylalanylphenylalanine Methyl Ester: A Guide to Safe and Compliant Practices.
  • Benchchem. (n.d.). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • Google Patents. (n.d.). CN102976949A - Preparation method of methyl 2-nitrobenzal acetoacetate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds.
  • Benchchem. (n.d.). safety and handling precautions for 2-Hydroxybenzonitrile.
  • ChemicalBook. (2026). METHYL 2-HYDROXY-3-NITROBENZOATE | 22621-41-6.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Google Patents. (n.d.). EP0022241A1 - Process for the removal of nitrousing agent(s) from nitrated aromatic compounds.
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  • Apollo Scientific. (2023). 2-Hydroxy-3-methylbenzaldehyde.
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  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) Methyl 3-amino-2-nitrobenzoate.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 2-hydroxy-3-nitrobenzoate.
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Handling

Personal protective equipment for handling Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate

A Guide to the Safe Handling of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate Disclaimer: This guide is based on the best available safety information for structurally related compounds, specifically aromatic nitro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate

Disclaimer: This guide is based on the best available safety information for structurally related compounds, specifically aromatic nitro compounds and benzoates. As of this writing, a specific Safety Data Sheet (SDS) for Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is not publicly available. Therefore, a conservative approach based on the known hazards of its constituent chemical groups is essential. Always consult your institution's Environmental Health and Safety (EHS) department to conduct a thorough risk assessment before beginning any work.

Hazard Identification and Immediate Risk Assessment

Understanding the chemical's structure is paramount to anticipating its hazards. The molecule contains a nitro-substituted aromatic ring, a functional group known for its potential toxicity and reactivity. Based on data for the closely related compound, Methyl 2-hydroxy-3-nitrobenzoate, we can anticipate a similar hazard profile.

The primary immediate risks are associated with direct contact and inhalation. Aggregated GHS information for similar compounds indicates the following hazards:

  • H315: Causes skin irritation .[1][2]

  • H319: Causes serious eye irritation .[1][2]

  • H302: Harmful if swallowed .[1]

  • H335: May cause respiratory irritation .[2]

Aromatic nitro compounds as a class are recognized as priority pollutants by the U.S. Environmental Protection Agency (USEPA) due to their potential for toxicity and mutagenicity.[3][4] Therefore, minimizing exposure through all routes is the guiding principle of this protocol.

Table 1: Risk Assessment Summary

Hazard Route Potential Risk Rationale & Mitigating Action
Dermal (Skin) Moderate to High Causes skin irritation.[1] The nitroaromatic structure suggests potential for absorption. Mitigation: Use of appropriate chemical-resistant gloves and a lab coat is mandatory.
Ocular (Eyes) High Causes serious eye irritation.[1] Direct contact with powder or splash could cause significant damage. Mitigation: Chemical safety goggles are required at all times. A face shield should be used when handling larger quantities or during splash-risk procedures.
Inhalation Moderate As a powder, it can be aerosolized, causing respiratory tract irritation.[2] Mitigation: All handling of the solid must be performed within a certified chemical fume hood.
Ingestion Moderate Harmful if swallowed.[1] Mitigation: Strict prohibition of eating, drinking, or smoking in the laboratory. Thorough hand washing after handling.

| Reactivity | Low to Moderate | Nitro compounds can be incompatible with strong bases, amines, and oxidizing/reducing agents.[5] Mitigation: Store away from incompatible materials. Avoid excessive heat. |

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and chemical exposure. The "why" behind each choice is as critical as the item itself.

Table 2: PPE Selection for Handling Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate

Protection Type Minimum Requirement Rationale & Standard
Hand Protection Nitrile Gloves (minimum 4 mil thickness) Nitrile provides good resistance against a range of chemicals. For prolonged work or when using solvents, consider thicker gloves or double-gloving. Always check the manufacturer's compatibility chart for the specific solvents being used.[6] Discard gloves immediately if contamination is suspected.[7]
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 / EN166 compliant) Goggles provide a seal around the eyes to protect against dust and splashes, which is critical as this compound is a serious eye irritant.[8]
Face Shield (worn over goggles) Required when handling quantities >1g or when there is a significant risk of splashing (e.g., during dissolution in a large volume).[8]
Body Protection Flame-Resistant Lab Coat Protects skin from accidental spills and prevents contamination of personal clothing.[7]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood. All work with nitro compounds should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[5] If work outside a hood is unavoidable, a NIOSH-approved N95 (or higher) respirator is necessary to prevent inhalation of fine powders.[7]

| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |

Operational Workflow: From Weighing to Disposal

A disciplined, step-by-step approach is essential for safety and experimental integrity.

Preparation and Weighing Solid Compound
  • Prepare the Workspace: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Line the work surface with disposable bench paper.[7]

  • Don PPE: Put on all required PPE as detailed in Table 2, starting with the lab coat, followed by goggles, and finally gloves.

  • Weighing: Perform all weighing operations within the fume hood. Use a draft shield if available. Use a micro-spatula to carefully transfer the solid to a tared container, avoiding the creation of dust.[7]

  • Dissolving: If preparing a solution, add the solvent to the container with the solid slowly to prevent splashing. If heating is required, use a controlled heating mantle.

  • Post-Handling Cleanup: Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent. Collect this solvent as hazardous waste. Wipe down the work surface in the fume hood and dispose of the bench paper as solid hazardous waste.[7]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Doffing prep_hood Verify Fume Hood Operation prep_ppe Don Full PPE (Coat, Goggles, Gloves) prep_hood->prep_ppe weigh Weigh Solid Compound prep_ppe->weigh dissolve Prepare Solution weigh->dissolve clean_equip Clean Equipment (Collect Solvent Waste) dissolve->clean_equip clean_area Wipe Work Area (Dispose of Solid Waste) clean_equip->clean_area doff Doff PPE Correctly clean_area->doff wash Wash Hands Thoroughly doff->wash

Caption: A standard workflow for the safe handling of powdered chemical agents.

Emergency Procedures

Immediate and correct action can significantly mitigate the consequences of an accident.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Spill:

    • Alert others in the area and evacuate if necessary.

    • Wearing full PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[5]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[11]

    • Decontaminate the spill area with soap and water. Collect all cleaning materials as hazardous waste.[5][11]

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[5] Never dispose of nitro compounds down the drain or in the regular trash.[5]

  • Solid Waste:

    • Place contaminated disposable items such as gloves, wipes, and bench paper into a designated, clearly labeled, and sealed plastic bag or a dedicated hazardous waste container.[11]

    • Unused or excess solid compound should be collected in a separate, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and cleaning solvents, in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix incompatible waste streams. Nitro compounds are incompatible with strong bases, amines, and oxidizing/reducing agents.[5]

  • Storage and Pickup:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.[11]

    • Store the labeled container in a designated Satellite Accumulation Area (SAA), preferably in secondary containment.[11]

    • Contact your institution's EHS department to schedule a waste pickup.[5][11]

G cluster_gen 1. Waste Generation cluster_seg 2. Segregation & Containment cluster_store 3. Storage & Disposal solid_waste Solid Waste (Gloves, Wipes, Excess Solid) solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solvents, Reaction Quench) liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container saa Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa pickup Request Pickup from EHS saa->pickup

Caption: A compliant workflow for the disposal of hazardous chemical waste.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]

  • Ju, J., & Ju, K. (1980). Process for the removal of nitrousing agent(s) from nitrated aromatic compounds. Google Patents.
  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Kanagy, L. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034963, Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • ChemWhat. (n.d.). METHYL 2-HYDROXY-3-NITROBENZOATE CAS#: 22621-41-6. Retrieved from [Link]

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